molecular formula C9H11NO3 B1626437 DL-Tyrosine-15N CAS No. 35693-13-1

DL-Tyrosine-15N

Cat. No.: B1626437
CAS No.: 35693-13-1
M. Wt: 182.18 g/mol
InChI Key: OUYCCCASQSFEME-DETAZLGJSA-N
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Description

DL-Tyrosine-15N is a stable isotope-labeled form of the aromatic amino acid tyrosine, where the nitrogen atom in the amino group has been replaced with the 15N isotope. This compound serves as a critical tool in biomedical and biochemical research, enabling precise tracking and quantification in complex biological systems. Its primary research value lies in applications such as quantitative mass spectrometry-based proteomics, where it is used for the absolute quantification of proteins and peptides, and in metabolic pathway analysis, allowing researchers to elucidate the biosynthesis and degradation of tyrosine-derived compounds. Tyrosine itself is a precursor for several critical neurotransmitters, including dopamine, norepinephrine, and epinephrine, and its metabolism can be studied under various physiological conditions using this labeled analog . Furthermore, 15N-labeled tyrosine is indispensable in Nuclear Magnetic Resonance (NMR) spectroscopy for investigating protein structure and dynamics. The 15N nucleus provides a sensitive probe for studying protein-ligand interactions, folding, and conformational changes through techniques like 1H-15N HSQC experiments . The racemic DL- mixture provides a readily available standard for methodological development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(15N)azanyl-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-DETAZLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(C(=O)O)[15NH2])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480570
Record name DL-Tyrosine-15N
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Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35693-13-1
Record name DL-Tyrosine-15N
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35693-13-1
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Foundational & Exploratory

Technical Guide: DL-Tyrosine-15N Isotopic Purity and Enrichment Levels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-Tyrosine-15N (4-Hydroxyphenylalanine-15N) is a stable isotope-labeled isotopologue of the non-essential amino acid tyrosine. Unlike its enantiopure counterpart (L-Tyrosine-15N), which is biologically active and used for metabolic incorporation, the DL-form is a racemic mixture (50:50 L:D).

This distinction defines its primary utility: DL-Tyrosine-15N is the gold-standard Internal Standard (IS) for absolute quantification in mass spectrometry (LC-MS/GC-MS) where biological turnover of the standard must be avoided, or cost-efficiency is prioritized.

This guide details the critical quality attributes (CQAs) of DL-Tyrosine-15N, focusing on isotopic enrichment quantification, impurity profiling, and the validation protocols required for regulatory-grade bioanalysis.

Part 1: Technical Specifications & Isotopic Enrichment

Isotopic vs. Chemical Purity

In stable isotope reagents, purity is a dual-vector metric. High chemical purity does not guarantee high isotopic enrichment, and vice versa.

MetricDefinitionStandard SpecificationCriticality
Isotopic Enrichment The percentage of nitrogen atoms in the sample that are 15N (vs. natural 14N).≥ 98 atom % 15N Determines the dynamic range and "crosstalk" in MS assays. Lower enrichment leads to signal overlap with the M+0 analyte.
Chemical Purity The absence of non-tyrosine contaminants (salts, precursors, side products).≥ 98% (CP) Impurities can suppress ionization in MS or cause retention time shifts.
Chiral Purity The ratio of L- to D-isomers.Racemic (DL) Crucial for method development. In achiral chromatography, they co-elute. In chiral systems, they separate.
The "DL" Factor: Racemic Implications

The synthesis of DL-Tyrosine-15N typically follows non-stereoselective pathways (e.g., Strecker synthesis using 15NH4Cl), resulting in a racemate.

  • Advantage: Cost-effective; chemically identical to the analyte in standard Reverse Phase (RP-LC) conditions.

  • Risk: If the analytical method utilizes a chiral selector (e.g., cyclodextrin columns), the Internal Standard signal will split into two peaks (L and D), potentially complicating integration if not anticipated.

Part 2: Synthesis & Impurity Profile

Understanding the synthesis predicts the impurity profile. The industrial standard for 15N-amino acids often employs the Strecker Synthesis .

Synthetic Pathway (Simplified)
  • Precursors: 4-Hydroxyphenylacetaldehyde + 15NH4Cl (Source of Isotope) + Cyanide source.

  • Intermediate: Formation of the

    
    -aminonitrile-15N.
    
  • Hydrolysis: Acid hydrolysis yields DL-Tyrosine-15N.

Impurity Causality[1]
  • Unlabeled Tyrosine (M+0): Arises from trace 14N in the ammonium chloride source or atmospheric contamination during synthesis. This is the most critical impurity as it contributes to the "blank" signal in quantitation.

  • Inorganic Salts: Residual chlorides or cyanides from hydrolysis.

Part 3: Analytical Validation Protocols (Trustworthiness)

This section outlines a self-validating workflow to verify isotopic enrichment before using the material in critical assays.

Protocol: Mass Spectrometry Isotopic Enrichment Calculation

Objective: Determine the Atom % Excess (APE) of 15N.

Methodology: Direct Infusion ESI-MS (Positive Mode).

  • Preparation: Dissolve 1 mg DL-Tyrosine-15N in 1 mL 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Acquisition: Acquire spectra in profile mode (m/z 100–300).

  • Target Ions:

    • 
       for unlabeled Tyrosine: 182.08 m/z 
      
    • 
       for 15N-Tyrosine: 183.08 m/z 
      
  • Calculation:

    
    
    Where 
    
    
    
    is the peak intensity.

Acceptance Criteria:

  • 
     (Unlabeled contribution) must be 
    
    
    
    of the total signal for a "98 atom %" specification.
Protocol: Chiral Differentiation (Optional)

If your downstream application is sensitive to chirality, validate the DL ratio.

  • Column: Crownpak CR(+) or Chirobiotic T.

  • Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Water buffers.

  • Observation: Two distinct peaks (L and D) with area ratio ~1:1 confirms the racemic nature.

Part 4: Applications in Drug Development

Workflow: Stable Isotope Dilution Assay (SIDA)

DL-Tyrosine-15N is primarily used to correct for matrix effects and recovery losses in bioanalysis.

SIDA_Workflow cluster_logic Logic: Why DL-15N? Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (DL-Tyrosine-15N) Sample->Spike Exact Vol Extract Protein Precipitation / SPE Extraction Spike->Extract Equilibration LCMS LC-MS/MS Analysis (C18 Column) Extract->LCMS Co-elution Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data Quantitation Note1 DL-Isoform co-elutes with L-Analyte on C18 Note2 15N (+1 Da) avoids natural isotope overlap

Caption: Workflow for Stable Isotope Dilution Assay (SIDA) using DL-Tyrosine-15N. The co-elution on achiral columns (C18) is the critical success factor.

Metabolic Tracing (The "L" Restriction)

Warning: DL-Tyrosine-15N should NOT be used for in vivo metabolic flux analysis if the pathway is stereospecific (e.g., conversion to L-DOPA). Enzymes like Tyrosine Hydroxylase are stereoselective for the L-isomer. Using the DL-form will dilute the tracer signal by 50% and potentially inhibit enzymes via the D-isomer.

References

  • Sigma-Aldrich. (n.d.).[1][2] L-Tyrosine-15N Product Specification. Retrieved from

    • Note: While listing the L-isomer, the specifications for isotopic purity (98 atom %) and mass shift (+1 Da)
  • Cambridge Isotope Laboratories. (n.d.).[3] Stable Isotope Enrichment Definitions. Retrieved from

  • National Institutes of Health (NIH). (2019). NMR-based metabolite studies with 15N amino acids. PMC6728148. Retrieved from

  • Frontiers in Plant Science. (2022). 15N Metabolic Labeling Quantification Workflow. Retrieved from

Sources

Technical Guide: DL-Tyrosine-15N in Metabolic Profiling & Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications of DL-Tyrosine-15N, specifically addressing the critical distinctions between its use as an analytical internal standard versus a metabolic tracer.

Executive Summary

DL-Tyrosine-15N (Tyrosine-15N) serves two distinct roles in modern metabolic research: as a cost-effective, robust Internal Standard (IS) for quantitative mass spectrometry, and as a specialized Nitrogen Tracer in fluxomics. While the L-isomer is the biologically active proteinogenic amino acid, the racemic DL-mixture is frequently employed in analytical chemistry due to its isotopic stability and cost efficiency.

This guide provides high-resolution protocols for integrating DL-Tyrosine-15N into LC-MS/MS workflows and delineates the biological constraints of using racemic tracers in live-cell metabolic flux analysis (MFA).

Part 1: Technical Fundamentals & The "DL" Paradigm

Chemical & Isotopic Properties[1][2][3][4][5]
  • Compound: DL-Tyrosine-15N (Racemic mixture of D- and L-isomers).

  • Isotopic Enrichment: Typically >98 atom % 15N.[]

  • Mass Shift: +1 Da relative to unlabeled Tyrosine (M+1).

  • Detection: LC-MS/MS (Mass Spectrometry) and 15N-NMR.

The Chirality Criticality (Expertise Pillar)

In metabolic research, the distinction between L-Tyrosine-15N and DL-Tyrosine-15N dictates the application:

FeatureL-Tyrosine-15NDL-Tyrosine-15N
Primary Use In vivo Metabolic Flux Analysis (MFA)Quantitative Internal Standard (IS)
Biological Fate Protein synthesis, Catecholamines, MelaninL: Metabolized; D: Excreted or oxidized by DAAO
Cost HighModerate/Low
Chromatography Separable on Chiral ColumnsCo-elutes on C18 (Achiral)

Scientific Causality: When quantifying endogenous Tyrosine (which is exclusively L-form in mammals) using standard Reverse-Phase Chromatography (RPC), the D- and L-isomers of the internal standard co-elute. Therefore, DL-Tyrosine-15N is a perfectly valid, cost-effective surrogate for L-Tyrosine quantification in achiral LC-MS methods.

Part 2: Core Application I – Quantitative LC-MS/MS (Internal Standard)

This protocol describes the use of DL-Tyrosine-15N to quantify endogenous Tyrosine and its downstream catecholamine metabolites (Dopamine, Norepinephrine) in biological fluids.

Experimental Workflow

Objective: Absolute quantification of Tyrosine in plasma/CSF using Isotope Dilution Mass Spectrometry (IDMS).

Protocol:

  • Stock Preparation: Dissolve DL-Tyrosine-15N in 0.1 M HCl to a concentration of 1 mM (stable for 6 months at -80°C).

  • Sample Extraction:

    • Aliquot 50 µL of plasma.

    • Spike-in: Add 10 µL of DL-Tyrosine-15N working solution (10 µM). This step must occur before protein precipitation to account for extraction losses.

    • Precipitation: Add 200 µL cold Methanol/Acetonitrile (1:1). Vortex 30s.

    • Centrifugation: 14,000 x g for 10 min at 4°C.

  • LC-MS/MS Configuration:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm). Note: Achiral column ensures DL-IS co-elutes with endogenous L-Tyrosine.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Ionization: ESI Positive Mode.

MRM Transitions (Self-Validating Data)

To ensure specificity, monitor the following Multiple Reaction Monitoring (MRM) transitions. The 15N label provides a +1 mass shift on the precursor and specific fragments.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Endogenous L-Tyrosine 182.1136.120Target
DL-Tyrosine-15N 183.1 137.1 20Internal Standard
Dopamine (Unlabeled) 154.1137.115Metabolite

Data Interpretation: Calculate the Area Ratio (Endogenous/IS). Since the IS is added at a known concentration, Endogenous Concentration = (Area Ratio) × (IS Concentration).

Part 3: Core Application II – Nitrogen Flux Tracing

While L-Tyrosine is preferred for in vivo flux, DL-Tyrosine-15N is valuable for tracing nitrogen transamination and D-amino acid oxidase (DAAO) activity in renal or microbial studies.

The Pathway Logic

Tyrosine metabolism diverges based on chirality.

  • L-Tyrosine: Precursor for Catecholamines (Dopamine pathway) and Fumarate/Acetoacetate (Catabolic pathway).

  • D-Tyrosine: Non-proteinogenic. In mammals, it is metabolized by D-amino acid oxidase (DAAO) to p-hydroxyphenylpyruvate (pHPP), releasing the 15N as ammonium (

    
    ), which can then be reassimilated into Glutamate.
    
Visualization: Tyrosine-15N Metabolic Fate

The following diagram illustrates the divergent fates of the D and L isomers and the flow of the 15N label.[2]

TyrosineMetabolism DL_Tyr DL-Tyrosine-15N (Input Tracer) L_Tyr L-Tyrosine-15N DL_Tyr->L_Tyr Resolution D_Tyr D-Tyrosine-15N DL_Tyr->D_Tyr Resolution DOPA L-DOPA-15N L_Tyr->DOPA Tyrosine Hydroxylase Protein Protein Incorporation (L-Isomer Only) L_Tyr->Protein Translation Glu Glutamate-15N L_Tyr->Glu Transamination (Tyr Aminotransferase) DAAO DAAO Enzyme (Kidney/Liver) D_Tyr->DAAO Oxidation Excretion Renal Excretion (Unmetabolized D-Tyr) D_Tyr->Excretion Dopamine Dopamine-15N DOPA->Dopamine AADC Ammonia 15N-Ammonium DAAO->Ammonia Deamination Ammonia->Glu Glutamate Dehydrogenase

Caption: Divergent metabolic fates of racemic DL-Tyrosine-15N. Note the L-isomer drives catecholamine synthesis, while the D-isomer releases 15N via DAAO.

Protocol: 15N-Flux Analysis in Cell Culture

Objective: Trace Nitrogen incorporation into Dopamine synthesis vs. general transamination.

  • Media Prep: Prepare custom DMEM lacking Tyrosine. Supplement with 0.4 mM L-Tyrosine-15N (for pure flux) or 0.8 mM DL-Tyrosine-15N (if studying DAAO/racemase activity).

  • Incubation: Culture PC12 cells (dopaminergic model) for 24 hours.

  • Quenching: Wash cells 2x with ice-cold PBS. Add 80% MeOH (-80°C) to quench metabolism instantly.

  • Analysis: Perform LC-HRMS (High Resolution).

    • Target: Look for M+1 shift in Dopamine (m/z 154.08 → 155.08).

    • Control: Check Glutamate M+1. High enrichment in Glutamate indicates significant transamination or DAAO activity (releasing 15NH4).

Part 4: Advanced Considerations & Troubleshooting

D-Isomer Toxicity

When using DL-Tyrosine-15N for in vivo feeding studies (mice/rats), be aware that D-Tyrosine is not inert. High concentrations can inhibit growth or cause renal stress due to H2O2 production by DAAO.

  • Recommendation: For animal feeding, strictly use L-Tyrosine-15N . Use DL only for in vitro standards or microbial studies where racemases are present.

Calculation of Enrichment

For flux analysis, calculate the Mole Percent Excess (MPE) :



If using DL-tracer in a chiral biological system, correct for the fact that only 50% of the input (the L-form) is available for protein synthesis.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1153, DL-Tyrosine." PubChem, 2025. Link

  • Fernie, A. R., et al. "15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis." Analytical Chemistry, 2017. Link

  • BOC Sciences. "Stable Isotope Labelled Compounds: DL-Tyrosine-15N Product Specifications." BOC Sciences Catalog, 2024.

  • Friedman, M., & Gumbmann, M. R. "The nutritive value and safety of D-phenylalanine and D-tyrosine in mice."[3] Journal of Nutrition, 1984. Link

  • Daubner, S. C., et al. "Tyrosine Hydroxylase and Regulation of Catecholamine Synthesis." Archives of Biochemistry and Biophysics, 2011. Link

Sources

Technical Guide: Stability, Storage, and Handling of DL-Tyrosine-15N

[1]

Executive Summary

DL-Tyrosine-15N is a stable isotope-labeled amino acid widely utilized as an internal standard in mass spectrometry (MS) and a probe in NMR spectroscopy.[1] While the nitrogen-15 isotope (

1

This guide provides a rigorous technical framework for the storage, solubilization, and quality control of DL-Tyrosine-15N.[1] It moves beyond generic "store at -20°C" advice to explain the mechanistic reasons for degradation and provides self-validating protocols to ensure experimental reproducibility.

Physicochemical Profile & Critical Constants[1][2]

Understanding the solubility profile of tyrosine is the single most critical factor in preventing experimental failure. Unlike most amino acids, tyrosine is hydrophobic and sparingly soluble at physiological pH due to its aromatic phenol ring.

Table 1: Physicochemical Properties of DL-Tyrosine-15N[1]
PropertyValue / CharacteristicExperimental Implication
Molecular Formula C₉H₁₁

O₃
Mass shift of +1 Da relative to unlabeled Tyr.[1]
Molecular Weight ~182.19 g/mol Use precise MW for molarity calculations; do not use generic Tyr MW (181.19).[1]
Solubility (pH 7) ~0.45 mg/mL (25°C)Critical Bottleneck: Will precipitate in neutral buffers.[1]
pKa Values

-COOH: 2.20

-NH₃⁺: 9.11 Phenolic -OH: 10.07
Solubility increases drastically at pH < 2 or pH > 10.[1]
Isoelectric Point (pI) 5.66Minimum solubility occurs near this pH.[1]
Hygroscopicity Low to ModerateCan absorb moisture if improperly sealed, accelerating oxidation.[1]

Stability Mechanisms: Why Degradation Occurs[1]

The stability of DL-Tyrosine-15N is threatened not by isotopic decay, but by chemical modifications to the tyrosine backbone. The primary vector for degradation is oxidative modification of the phenolic side chain , a process accelerated by light, heat, and high pH.

The Oxidative Cascade

When exposed to reactive oxygen species (ROS) or UV light, the phenol group can oxidize to form Tyrosyl radicals . These radicals can dimerize to form Dityrosine (fluorescent cross-links) or further oxidize into Dopaquinone , eventually polymerizing into melanin-like pigments (browning of the powder).[1]

Visualization: Degradation & Storage Logic

The following diagram maps the environmental inputs to their chemical consequences and the required mitigation strategies.

TyrosineStabilityUVUV LightRadicalTyrosyl RadicalFormationUV->RadicalO2Atmospheric O₂O2->RadicalH2OMoistureAggAggregation/PrecipitationH2O->AggQuinoneDopaquinoneConversionRadical->QuinoneDityrDityrosine(Cross-linking)Radical->DityrMelaninMelanin-likePigments (Browning)Quinone->MelaninLossLoss ofIsotopic PurityAmberAmber Vials(Light Block)Amber->UVBlocksArgonArgon/N₂ Purge(Inert Gas)Argon->O2DisplacesDesiccantDesiccation(<10% RH)Desiccant->H2OAbsorbs

Figure 1: Mechanistic pathways of Tyrosine degradation and corresponding storage interventions.[1]

Storage Protocols

To maintain the integrity of the

Solid State (Powder)[1]
  • Temperature: -20°C is optimal for long-term storage (>6 months).[1] Room temperature is acceptable for active use (<1 month) if kept dry.[1]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.[1] Minimally, the container must be tightly sealed with a parafilm wrap.

  • Container: Amber glass vials to prevent photochemical oxidation.

  • Moisture Control: Store inside a secondary container (desiccator) with silica gel packets.[1]

Solution State (Stock Solutions)

Warning: Aqueous solutions of Tyrosine are chemically unstable over long periods due to potential precipitation and microbial growth.[1]

  • Acidic Stocks (Recommended): Dissolve in 0.1 M HCl or 0.1 M DCl (for NMR). This protonates the amine group, preventing oxidation and microbial growth.[1] Stable at 4°C for 1–2 months.

  • Basic Stocks: Dissolving in NaOH/NaOD increases solubility but accelerates oxidation .[1] Basic stocks must be used immediately or frozen at -80°C.

Experimental Application: Solubilization Protocol

Researchers often face "insoluble particles" when adding Tyrosine to media or buffers.[1] This protocol utilizes pH manipulation to achieve high concentrations without damaging the molecule.

Protocol: The "pH Shock" Solubilization

Objective: Prepare a 100 mM Stock Solution of DL-Tyrosine-15N.

  • Weighing: Weigh the required amount of DL-Tyrosine-15N.

    • Calculation:

      
      .
      
  • Initial Suspension: Add the powder to 80% of the final volume of ultrapure water. Note: It will remain a cloudy suspension.[1]

  • Acidification (The Key Step):

    • Slowly add 1 M HCl (or DCl for NMR) dropwise while stirring.

    • Monitor clarity. As pH drops below 2.0, the solution will turn crystal clear.

  • Adjustment: Bring to final volume with water/buffer.

  • Filtration: Sterile filter (0.22 µm) immediately. Do not autoclave, as high heat can induce degradation.[1]

Visualization: Solubilization & QC Workflow

QCWorkflowWeighWeigh SolidDL-Tyr-15NSuspendSuspend in H₂O(Cloudy)Weigh->SuspendAcidifyAdd 1M HCl/DCl(pH < 2.0)Suspend->AcidifyCheckClearIs SolutionClear?Acidify->CheckClearFilterFilter 0.22µmNMR1H-NMR Check(Purity)Filter->NMRMSMS Check(Enrichment)Filter->MSCheckClear->AcidifyNo (Add more acid)CheckClear->FilterYes

Figure 2: Step-by-step solubilization and Quality Control workflow.

Quality Control & Validation

Before committing expensive labeled compounds to an experiment, validate the stock solution.[1]

Isotopic Enrichment Check (Mass Spectrometry)
  • Method: Direct infusion ESI-MS or LC-MS.[1]

  • Expectation: Major peak at

    
     (approx).
    
  • Failure Mode: Significant presence of peak at 182.08 indicates loss of enrichment or contamination with unlabeled tyrosine.[1]

Chemical Purity Check (1H-NMR)
  • Method: Dissolve 5 mg in D₂O with DCl.

  • Diagnostic Peaks:

    • Aromatic protons: Two doublets around 6.9 ppm and 7.2 ppm (Para-substituted ring).[1]

    • Alpha-proton: Triplet/Multiplet around 4.0 ppm.[1]

  • Contamination: Extra peaks in the aromatic region (6.5–7.5 ppm) suggest oxidation (dityrosine formation).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6057, Tyrosine.[1] Retrieved from [Link]

    • Source for solubility d
  • Source for pH-dependent solubility curves and media prepar
  • Gieseg, S. P., et al. (2000). Protein oxidation and the formation of dityrosine.[1] In Free Radical Biology and Medicine.

    • Foundational text on the mechanism of phenolic oxid
  • Authoritative source for general storage conditions of 15N/13C labeled amino acids.

DL-Tyrosine-15N role in neurotransmitter pathway studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: DL-Tyrosine-15N in Neurotransmitter Pathway Studies

Executive Summary

This technical guide delineates the application of DL-Tyrosine-15N (racemic


-labeled tyrosine) as a stable isotope tracer for mapping catecholamine biosynthesis.[1] While L-Tyrosine-15N is the direct biological substrate, the DL-form is frequently utilized in large-scale metabolic screens or specific transport studies due to cost-efficiency or availability.[1] This guide addresses the critical distinction between the metabolically active L-isomer and the inert D-isomer, providing a corrected framework for calculating metabolic flux, fractional enrichment, and turnover rates in dopaminergic and noradrenergic pathways.

Introduction: The Chemistry of Tracing

Catecholamine synthesis relies on the hydroxylation of L-Tyrosine to L-DOPA, a reaction catalyzed by the rate-limiting enzyme Tyrosine Hydroxylase (TH) .[1] By introducing a nitrogen-15 label (


) at the amine group, researchers can track the nitrogen atom as it is preserved through the enzymatic cascade to Dopamine, Norepinephrine, and Epinephrine.[1]
The DL-Isomer Nuance
  • L-Tyrosine-15N: The active substrate.[1] It is transported via the L-type amino acid transporter 1 (LAT1) and hydroxylated by TH.[1]

  • D-Tyrosine-15N: Biologically inert in the catecholamine synthesis pathway.[1] It is not a substrate for TH.[1] However, it competes for transport via LAT1, potentially acting as a competitive inhibitor of L-Tyrosine uptake if concentrations are high.[1]

  • Implication: When using DL-Tyrosine-15N, the effective tracer concentration is 50% of the total input.[1] Quantitative flux models must adjust for this dilution to avoid underestimating synthesis rates.[1]

Methodological Framework

Experimental Design

The choice of administration depends on the system (In Vivo vs. In Vitro).[1]

ParameterIn Vitro (Cell Culture/Slices)In Vivo (Rodent Models)
Tracer Form DL-Tyrosine-15N (dissolved in media)DL-Tyrosine-15N (Saline solution)
Concentration 50–100 µM (Total DL)10–20 mg/kg (i.p. or i.v.)[1]
Effective [L-Tyr] 25–50 µM (Active Substrate)5–10 mg/kg (Active Substrate)
Sampling Time 0, 15, 30, 60 min (Flux linearity)Microdialysis (20 min bins) or Terminal Tissue
Control Unlabeled L-TyrosineSaline Vehicle
Biological Pathway & Nitrogen Flow

The


 atom (marked in red below) is retained throughout the pathway, unlike 

labels on the carboxyl group which are lost during the decarboxylation of L-DOPA.[1]

CatecholaminePathway Tyr L-Tyrosine-15N (Precursor) TH Tyrosine Hydroxylase (Rate Limiting) Tyr->TH DTyr D-Tyrosine-15N (Inert Isomer) DTyr->TH No Reaction Dopa L-DOPA-15N (Intermediate) AADC Aromatic L-amino acid decarboxylase Dopa->AADC DA Dopamine-15N (Neurotransmitter) DBH Dopamine beta-hydroxylase DA->DBH NE Norepinephrine-15N PNMT PNMT NE->PNMT Epi Epinephrine-15N TH->Dopa AADC->DA - CO2 (Carboxyl lost) + 15N Retained DBH->NE PNMT->Epi

Figure 1: Fate of DL-Tyrosine-15N.[1] The L-isomer enters the biosynthetic pathway, preserving the 15N label.[1] The D-isomer is metabolically inert for catecholamines.[1]

Analytical Workflow: LC-MS/MS Protocol

To distinguish


-labeled neurotransmitters from natural isotopes (

), high-specificity Multiple Reaction Monitoring (MRM) is required.[1]
Sample Preparation
  • Extraction: Homogenize tissue in 0.1 M Perchloric Acid (PCA) to stabilize catecholamines and precipitate proteins.

  • Purification: Centrifuge at 15,000 x g for 20 min at 4°C.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane.[1]

LC-MS/MS Transitions (Critical)

The mass shift for


 is +1 Da.[1] However, natural 

abundance (1.1%) also creates a +1 Da signal (M+1).[1] We differentiate them by analyzing the fragmentation pattern.[1][2]
  • Dopamine (Unlabeled): Precursor 154.1

    
     Product 137.1  (Loss of neutral NH
    
    
    
    ).[1]
  • Dopamine (

    
    -Labeled):  Precursor 155.1 
    
    
    
    Product 137.1 (Loss of neutral
    
    
    NH
    
    
    ).[1]
    • Note: The product ion (137.[1]1) is identical in mass because the label (

      
      ) is lost in the neutral fragment.[1] Specificity is achieved by selecting the unique precursor (155.1).[1]
      
    • Interference Check:

      
      -Dopamine (Mass 155.[1]1) loses 
      
      
      
      NH
      
      
      (Mass 17) to yield a product of 138.1 .[1] Thus, monitoring the 155.1
      
      
      137.1
      transition is specific to
      
      
      -Dopamine.[1]
AnalyteLabel StatePrecursor (m/z)Product (m/z)Loss Identity
Dopamine Unlabeled154.1137.1-NH

Dopamine

-Labeled
155.1 137.1 -

NH

Norepinephrine Unlabeled170.1152.1-H

O
Norepinephrine

-Labeled
171.1 153.1 -H

O (N retained)
Analytical Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis S1 Tissue/Media + DL-Tyr-15N S2 Acid Extraction (0.1M PCA) S1->S2 S3 Centrifugation (15k g, 4°C) S2->S3 LC LC Separation (PFP Column) S3->LC MS1 Q1 Selection (155.1 m/z) LC->MS1 CID Fragmentation (Collision Cell) MS1->CID MS2 Q3 Detection (137.1 m/z) CID->MS2

Figure 2: Analytical workflow for detecting 15N-Dopamine. The Q1/Q3 transition 155.1 -> 137.1 ensures specificity against 13C isotopes.[1]

Data Interpretation & Calculations

Fractional Enrichment (FE)

Calculate the proportion of the labeled neurotransmitter pool.[1]


[1]
Correcting for DL-Racemate

When calculating the synthesis rate (Flux,


), the precursor enrichment (

) must be based on the L-isomer availability , not total tyrosine.[1]

[1]
  • Where

    
     is the enrichment of the L-Tyrosine pool.[1]
    
  • Warning: If you measure total Tyrosine by MS without chiral separation, you will measure Total (

    
    ).[1] Since 
    
    
    
    is not metabolized, the measured precursor enrichment will be artificially high relative to the active pool if uptake is symmetric, or low if D is excluded.[1]
  • Best Practice: Measure intracellular L-Tyrosine specifically using a chiral column (e.g., Crownpak CR) or assume

    
     in steady-state in vitro cultures.[1]
    

References

  • Brodnik, Z. D., et al. (2012).[1] "L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat." Neuropharmacology. Link

  • Fernstrom, J. D., & Fernstrom, M. H. (2007).[1] "Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain."[3] The Journal of Nutrition.[1] Link

  • Krasinska, K. M., et al. (2017).[1] "Quantitative LC-MS/MS analysis of dopamine in single ant brains." Stanford Mass Spectrometry.[1] Link

  • Shimadzu Application News. (2017). "A simple analysis of catecholamines in cell medium by LC/MS/MS using an ion-pairing reagent." Link

  • Tesch, M., et al. (1999).[1] "Flux analysis of the glutamate-glutamine-GABA cycle in brain slices using 15N-labeled substrates." European Journal of Neuroscience.[1] Link

Sources

DL-Tyrosine-15N: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth technical overview of DL-Tyrosine-15N, a stable isotope-labeled amino acid critical for a range of applications in modern research and pharmaceutical development. We will delve into the fundamental properties of this compound, including its molecular weight and formula, and provide detailed methodologies for its application in mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The document is intended to serve as a practical resource for scientists, offering not only procedural steps but also the underlying scientific principles to ensure robust and reproducible experimental outcomes.

Introduction: The Significance of Stable Isotope Labeling in a Post-Genomic Era

The advent of high-resolution analytical techniques has revolutionized our ability to probe complex biological systems. Stable isotope labeling, particularly with heavy-atom isotopes like ¹⁵N, has emerged as an indispensable tool in this landscape. Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no safety concerns, making them ideal for in vivo and in vitro studies. DL-Tyrosine-15N, in which the naturally occurring ¹⁴N atom in the amino group is replaced with the heavier ¹⁵N isotope, serves as a powerful tracer to elucidate metabolic pathways, quantify protein turnover, and characterize protein-drug interactions with exceptional precision. Its use is foundational to quantitative proteomics, metabolomics, and drug metabolism and pharmacokinetics (DMPK) studies.

Physicochemical Properties of DL-Tyrosine-15N

A thorough understanding of the fundamental properties of DL-Tyrosine-15N is paramount for its effective use. The introduction of the ¹⁵N isotope induces a predictable mass shift, which is the cornerstone of its utility in mass spectrometry-based applications.

Chemical Formula and Structure

The chemical formula for DL-Tyrosine is C₉H₁₁NO₃. In DL-Tyrosine-15N, the nitrogen atom is the ¹⁵N isotope. Therefore, the chemical formula is C₉H₁₁¹⁵NO₃.

Molecular Structure of DL-Tyrosine-15N:

Caption: 2D chemical structure of DL-Tyrosine-15N.

Molecular Weight and Isotopic Purity

The precise molecular weight is a critical parameter for instrument calibration and data analysis. The monoisotopic mass of a molecule is the sum of the masses of the atoms in the molecule, using the mass of the principal (most abundant) isotope for each element.

Calculation of Monoisotopic Molecular Weight:

To calculate the monoisotopic molecular weight of DL-Tyrosine-15N (C₉H₁₁¹⁵NO₃), we sum the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and the heavy isotope of nitrogen (¹⁵N).

  • Carbon (¹²C): 9 atoms × 12.000000 u = 108.000000 u

  • Hydrogen (¹H): 11 atoms × 1.007825 u = 11.086075 u

  • Nitrogen (¹⁵N): 1 atom × 15.000109 u = 15.000109 u

  • Oxygen (¹⁶O): 3 atoms × 15.994915 u = 47.984745 u

Monoisotopic Molecular Weight = 108.000000 + 11.086075 + 15.000109 + 47.984745 = 182.081929 u

The average molecular weight is calculated by summing the average atomic weights of the constituent atoms.

  • Carbon (C): 9 atoms × 12.011 u = 108.099 u

  • Hydrogen (H): 11 atoms × 1.008 u = 11.088 u

  • Nitrogen (¹⁵N): 1 atom × 15.000109 u ≈ 15.000 u (assuming 100% isotopic purity for this calculation)

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Average Molecular Weight ≈ 108.099 + 11.088 + 15.000 + 47.997 = 182.184 u

Table 1: Comparison of Molecular Weights

ParameterUnlabeled DL-Tyrosine (C₉H₁₁NO₃)DL-Tyrosine-15N (C₉H₁₁¹⁵NO₃)Mass Shift (Δm)
Monoisotopic Molecular Weight 181.073894 u182.081929 u+1.008035 u
Average Molecular Weight 181.19 u182.184 u+0.994 u

It is crucial to consider the isotopic purity of the labeled standard, which is typically provided by the manufacturer. For quantitative applications, an isotopic purity of ≥98% is recommended to minimize signal overlap from the unlabeled analogue.

Experimental Protocols and Applications

The utility of DL-Tyrosine-15N spans a wide array of applications. Below are detailed protocols for its use in two common and powerful analytical techniques.

Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a robust method for the accurate quantification of proteins. In a typical SILAC experiment, two cell populations are grown in culture media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing unlabeled tyrosine, while the other is grown in "heavy" medium containing DL-Tyrosine-15N.

Experimental Workflow:

  • Cell Culture: Grow two populations of the chosen cell line in specialized amino acid-deficient media, supplemented with either "light" (¹⁴N) or "heavy" (¹⁵N) DL-Tyrosine. Culture for at least five cell divisions to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

  • Proteolysis: Digest the protein mixture into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹⁵N label. The ratio of the signal intensities of the heavy and light peptide pairs corresponds to the relative abundance of the protein in the two samples.

G cluster_0 Cell Culture cluster_1 Experiment A Light Medium (¹⁴N-Tyrosine) C Control Cells A->C B Heavy Medium (¹⁵N-Tyrosine) D Treated Cells B->D E Cell Lysis & Protein Extraction C->E D->E F Mix Equal Protein Amounts E->F G Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Data Analysis (Quantification) H->I

Caption: SILAC experimental workflow using DL-Tyrosine-15N.

Elucidating Metabolic Pathways with ¹⁵N-Tracer Studies

¹⁵N-labeled compounds are invaluable for tracing the metabolic fate of amino acids. By introducing DL-Tyrosine-15N into a biological system, researchers can track the incorporation of the ¹⁵N atom into various downstream metabolites using mass spectrometry or NMR.

Protocol for a Cell-Based Metabolic Labeling Experiment:

  • Cell Culture: Culture cells to the desired confluency.

  • Isotope Labeling: Replace the standard culture medium with a medium containing DL-Tyrosine-15N as the sole tyrosine source.

  • Time-Course Sampling: Harvest cells and culture medium at various time points.

  • Metabolite Extraction: Perform a metabolite extraction from the cell pellets and medium samples, typically using a cold solvent mixture like methanol/water.

  • LC-MS or GC-MS Analysis: Analyze the extracts using a mass spectrometer coupled to a chromatography system to separate and identify the metabolites.

  • Mass Isotopomer Distribution Analysis: Determine the incorporation of ¹⁵N into tyrosine and its downstream metabolites by analyzing the mass isotopomer distributions. This reveals the activity of specific metabolic pathways.

Data Analysis and Interpretation

The core of any stable isotope labeling experiment lies in the accurate analysis of the mass shift. In mass spectrometry, the mass difference between the unlabeled (monoisotopic peak) and the ¹⁵N-labeled peptide or metabolite will be a direct function of the number of nitrogen atoms incorporated. For DL-Tyrosine-15N, which contains a single nitrogen atom, the expected mass shift will be approximately 1.008 Da.

Trustworthiness and Self-Validating Systems

To ensure the integrity of the data generated using DL-Tyrosine-15N, several validation steps are essential:

  • Complete Incorporation: Verify near-complete (>98%) incorporation of the ¹⁵N-labeled amino acid in SILAC experiments by analyzing a small aliquot of the "heavy" labeled proteome before mixing.

  • Linearity of Quantification: For quantitative studies, it is crucial to establish the linear dynamic range of quantification by mixing the "light" and "heavy" samples in known ratios (e.g., 1:1, 1:2, 2:1) and confirming that the measured ratios correspond to the expected values.

  • Internal Standards: In pharmacokinetic studies, co-injecting a known amount of the ¹⁵N-labeled drug or metabolite with the unknown sample allows for absolute quantification, correcting for variations in sample preparation and instrument response.

Conclusion

DL-Tyrosine-15N is a versatile and powerful tool for modern biological and pharmaceutical research. Its applications, ranging from quantitative proteomics to metabolic flux analysis, provide unparalleled insights into the intricate workings of living systems. By adhering to the principles and protocols outlined in this guide, researchers can leverage the full potential of this stable isotope-labeled compound to generate high-quality, reproducible, and impactful data.

References

  • PubChem. (n.d.). L-Tyrosine-15N. National Center for Biotechnology Information. Retrieved from [Link]

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660. [Link]

  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A practical guide to metabolic flux analysis in eukaryotic cells. Nature Methods, 12(11), 1055–1064. [Link]

Methodological & Application

Using DL-Tyrosine-15N for protein structure NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Protein Structure Determination Using DL-Tyrosine-15N in E. coli NMR Spectroscopy

Executive Summary

This guide provides a validated protocol for utilizing DL-Tyrosine-15N (racemic mixture) for selective isotopic labeling of proteins in Escherichia coli for NMR spectroscopy. While L-Tyrosine-15N is the biological standard, the DL-racemate is often utilized due to significantly lower synthesis costs or specific availability.

The Core Challenge: Biological translation machinery is stereoselective for L-amino acids. The presence of D-Tyrosine introduces two risks:

  • Metabolic Toxicity: D-Tyrosine can inhibit growth or induce osmotic stress in certain E. coli strains.

  • Stoichiometric Errors: Miscalculating the effective concentration of the usable L-isomer leads to low incorporation yields.

This protocol circumvents these issues by optimizing solubility management , dosage stoichiometry , and induction timing to ensure high-fidelity spectral data indistinguishable from pure L-isomer labeling.

Technical Principles & Mechanism

Stereoselectivity as a Filter

The ribosome is a stereoselective filter. During translation, E. coli tyrosyl-tRNA synthetase specifically charges tRNA with L-Tyrosine.

  • L-Tyrosine-15N: Incorporated into the nascent polypeptide chain.

  • D-Tyrosine-15N: Remains in the supernatant or is exported. It is not incorporated into the protein backbone.

Solubility Thermodynamics

Tyrosine is the least soluble amino acid (approx. 0.45 g/L at pH 7). In a DL-mixture, the solubility limit applies to the bulk mass. Adding solid DL-Tyrosine directly to neutral M9 media causes precipitation, rendering the isotope inaccessible to cells. Pre-solubilization at high pH is mandatory.

Experimental Protocol

Materials & Reagents
  • Isotope: DL-Tyrosine-15N (98%+ 15N).

  • Expression Host: E. coli BL21(DE3) or auxotrophic strains (e.g., DL39).

  • Base Medium: M9 Minimal Media salts (standard recipe).

  • Scrambling Suppressors: Unlabeled L-Phenylalanine and L-Tryptophan (to prevent metabolic conversion).

  • Solubilization Agent: 1M NaOH or KOH.

Step-by-Step Workflow

Step 1: Inoculum Preparation

  • Inoculate a single colony into 10 mL LB media (with antibiotic).

  • Grow overnight at 37°C.

  • Spin down cells (3000 x g, 10 min) and resuspend in 10 mL M9 salts to wash away rich media.

Step 2: M9 Media Preparation (The "Shift" Method) Goal: Switch cells from rich media to minimal media to deplete unlabeled isotopes before induction.

  • Prepare 1 L of M9 Minimal Media containing:

    • M9 Salts (Na2HPO4, KH2PO4, NaCl, NH4Cl - use 14NH4Cl unless uniform labeling is also desired).

    • 2 mM MgSO4, 0.1 mM CaCl2.

    • Glucose (0.4% w/v) as carbon source.

    • Thiamine (1 mg/L) and Biotin (if required).

  • CRITICAL: Do NOT add the DL-Tyrosine-15N yet.

Step 3: Solubilization of DL-Tyrosine-15N Target Concentration: We need an effective L-Tyrosine concentration of ~50 mg/L. Therefore, we must add 100 mg/L of DL-Tyrosine .

  • Weigh 100 mg of DL-Tyrosine-15N.

  • Add to a microcentrifuge tube with 500 µL of 1M NaOH . Vortex until fully dissolved (solution will be clear).

  • Note: Do not neutralize this small volume; the buffering capacity of the 1L M9 media will absorb the base.

Step 4: Cell Growth & Labeling

  • Inoculate the 1 L M9 media with the washed starter culture.

  • Grow at 37°C until OD600 reaches 0.6 – 0.7 .

  • Add Scrambling Suppressors: Add 50 mg of unlabeled L-Phenylalanine and 50 mg of unlabeled L-Tryptophan.

    • Reason: High concentrations of unlabeled Phe/Trp saturate the aromatic biosynthetic pathways, preventing the E. coli from scavenging the 15N-Tyr to make other aromatics.

  • Add Isotope: Pipette the dissolved DL-Tyrosine-15N (in NaOH) dropwise into the shaking culture.

  • Wait 15 minutes to allow cellular uptake and equilibration.

  • Induction: Add IPTG (final conc. 0.5 - 1.0 mM).

  • Expression: Lower temperature to 18-25°C and express for 12-16 hours.

    • Why Lower Temp? Reduces the toxicity risk of D-Tyrosine and promotes proper folding.

Step 5: Harvest & Purification

  • Harvest cells by centrifugation.

  • Proceed with standard lysis and Ni-NTA/SEC purification.

  • Quality Check: Ensure no inclusion bodies are formed (D-amino acid stress can sometimes trigger aggregation).

Visualization of Workflow

Figure 1: Stereoselective Incorporation & Scrambling Suppression

G cluster_input Input Reagents cluster_cell E. coli Cytoplasm DL_Tyr DL-Tyrosine-15N (Racemic Mix) L_Tyr L-Tyrosine-15N DL_Tyr->L_Tyr Transport D_Tyr D-Tyrosine-15N DL_Tyr->D_Tyr Transport Unlabeled_Phe Unlabeled Phe/Trp Metabolism Aromatic Biosynthesis Unlabeled_Phe->Metabolism Feedback Inhibition Ribosome Ribosome (L-Selective) L_Tyr->Ribosome Charging (tRNA-Tyr) Waste Supernatant/Waste (D-Isomer) D_Tyr->Waste Rejection/Efflux Protein 15N-Labeled Protein Ribosome->Protein Translation Metabolism->L_Tyr Scrambling (BLOCKED)

Caption: Figure 1. The stereoselective filter of the ribosome ensures only L-Tyrosine-15N is incorporated. Unlabeled Phe/Trp are added to block metabolic scrambling pathways.

Data Analysis & Expected Results

The 1H-15N HSQC Spectrum

Tyrosine residues possess unique spectral signatures. In a standard HSQC experiment:

  • Backbone Amides: You will see peaks for all residues if 15NH4Cl was used. If only DL-Tyrosine-15N was used (selective labeling), you will see only Tyrosine peaks .

  • Side Chains: Tyrosine side-chain amine groups are not typically observed in 15N-HSQC (unlike Asn/Gln). However, if you run a specific aromatic experiment, you can observe ring protons.

  • Aliasing: Tyrosine backbone amide peaks often appear in a distinct chemical shift region (approx. 115-123 ppm 15N).

Quantitative Verification Table
ParameterPure L-Tyrosine-15NDL-Tyrosine-15NNotes
Input Mass (mg/L) 50100DL requires 2x mass to match L-molarity.
Solubility LowLowBoth require high pH solubilization.
Incorporation Yield >95%>95%Identical if dosage is corrected.
Spectral Artifacts NoneNoneD-isomer is invisible to NMR (not in protein).
Cost Efficiency BaselineHigh (+40-60% savings)Primary driver for using DL.

Troubleshooting & Self-Validation

Issue 1: Low Protein Yield

  • Cause: D-Tyrosine toxicity inhibiting cell division.

  • Solution: Delay the addition of DL-Tyrosine until 15 minutes before induction. Do not add it during the early log phase (OD < 0.4).

Issue 2: Precipitation in Media

  • Cause: Adding acidic or neutral tyrosine solution to M9.

  • Solution: Ensure the stock is dissolved in 1M NaOH. Add dropwise to the large volume of media while stirring rapidly. The dilution prevents precipitation.

Issue 3: Scrambling (Peaks appear for Phe)

  • Cause: Metabolic conversion of Tyr to Phe (rare, but possible in starvation).

  • Solution: Increase the concentration of unlabeled Phenylalanine in the "suppressor mix" to 100 mg/L.

References

  • Isotopic Labeling Strategies

    • Title: Specific isotopic labeling and reverse labeling for protein NMR spectroscopy.[1][2]

    • Source: White Rose Research Online (University of York).
    • URL:[Link]

  • Tyrosine Solubility & Media

    • Title: Enhancing the solubility of L-Tyrosine in cell culture media applications.[3][4]

    • Source: Evonik Health Care.
  • Metabolic Scrambling

    • Title: Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorpor
    • Source: NCBI / PubMed Central.
    • URL:[Link]

  • D-Amino Acid Toxicity

    • Title: D-Amino acids in nature and their effect on bacterial growth.
    • Source: FEMS Microbiology Reviews (Oxford Academic).
    • URL:[Link]

Sources

Application Note: DL-Tyrosine-15N Incorporation for High-Accuracy Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in mass spectrometry-based quantitative proteomics.

Introduction: Precision in Proteomics through Metabolic Labeling

Quantitative proteomics is fundamental to understanding the dynamic nature of cellular processes, providing critical insights into the mechanisms of disease and the mode of action of therapeutics. Among the various quantitative strategies, metabolic labeling, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), offers a superior level of accuracy and reproducibility.[1][2][3] By incorporating stable isotopes into the entire proteome of living cells, SILAC allows for the combination of different experimental samples at the earliest possible stage. This co-processing minimizes sample handling variability, a significant source of error in other quantitative methods.[4][5]

This application note provides a detailed guide to the use of DL-Tyrosine-15N for the metabolic labeling of mammalian cells in quantitative proteomics experiments. We will delve into the scientific principles, provide step-by-step protocols, and discuss the critical considerations for experimental design, mass spectrometry analysis, and data interpretation.

The Rationale for DL-Tyrosine-15N Labeling

The choice of the isotopically labeled amino acid is a critical decision in designing a SILAC experiment. While kits with labeled arginine and lysine are common, labeling with a single amino acid like tyrosine offers distinct advantages in specific experimental contexts.[3][6]

Why Tyrosine?

  • Targeted Analysis: Tyrosine is a relatively low-abundance amino acid, which can simplify mass spectra and reduce the complexity of data analysis.

  • Phosphorylation Studies: Tyrosine phosphorylation is a key post-translational modification in cell signaling. Using labeled tyrosine can be particularly advantageous in phosphoproteomics studies to track changes in tyrosine-phosphorylated peptides.[4][7]

The Significance of the 15N Label

  • Single Nitrogen Incorporation: Tyrosine contains a single nitrogen atom, resulting in a consistent +1 Da mass shift per tyrosine residue in a peptide upon 15N incorporation. This predictable shift simplifies data analysis compared to labeling with amino acids containing multiple nitrogen atoms.

Considerations for Using a DL-Racemic Mixture

The use of a DL-tyrosine racemic mixture (containing both D- and L-isomers) is a practical consideration, often dictated by the commercial availability and cost of the isotopically labeled compound.

  • Cellular Utilization: Mammalian cells primarily utilize L-amino acids for protein synthesis. The impact of D-tyrosine on cell health and protein synthesis is generally considered minimal at the concentrations used for SILAC, as cells typically lack the enzymes to efficiently incorporate D-amino acids into proteins.[8] However, it is crucial to monitor cell morphology and growth rates during the adaptation phase to ensure no adverse effects.

  • Metabolic Fate of D-Tyrosine: D-amino acids can be metabolized by D-amino acid oxidase, leading to the production of hydrogen peroxide and potential oxidative stress.[8] While this is a consideration, the low concentrations used in SILAC media are unlikely to cause significant cellular stress.

Experimental Workflow Overview

The successful implementation of DL-Tyrosine-15N labeling follows a structured workflow, from cell adaptation to data analysis.

SILAC_Workflow cluster_adaptation Phase 1: Cell Adaptation cluster_experiment Phase 2: Experimentation cluster_sample_prep Phase 3: Sample Preparation cluster_analysis Phase 4: Analysis A Cell Culture in 'Light' (14N) and 'Heavy' (15N) Media B Monitor Cell Growth and Morphology A->B C Assess Labeling Efficiency (>95%) B->C D Apply Experimental Treatment C->D E Harvest and Lyse Cells F Combine 'Light' and 'Heavy' Lysates (1:1 Ratio) E->F G Protein Digestion (e.g., with Trypsin) H LC-MS/MS Analysis G->H I Data Processing and Quantification H->I

Caption: A generalized workflow for quantitative proteomics using DL-Tyrosine-15N metabolic labeling.

Detailed Protocols

Protocol 1: Preparation of 'Light' and 'Heavy' SILAC Media

A critical challenge when using tyrosine is its low solubility in neutral pH solutions.[9][10] The following protocol addresses this issue by preparing a concentrated stock solution at an elevated pH.

Materials:

  • Tyrosine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • DL-Tyrosine (for 'light' medium)

  • DL-Tyrosine-15N (for 'heavy' medium)

  • 1 M HCl

  • 1 M NaOH

  • Sterile, cell culture-grade water

  • 0.22 µm sterile filters

Procedure:

  • Prepare Concentrated Tyrosine Stock Solutions (100x):

    • 'Light' Stock: To prepare a 100x 'light' stock solution, weigh the appropriate amount of DL-Tyrosine to achieve the desired final concentration in your medium (refer to your medium's formulation). Dissolve the DL-Tyrosine in a small volume of 1 M HCl with gentle heating (do not exceed 50-60°C).[11] Once dissolved, adjust the pH to ~1.0 with 1M HCl. Bring the solution to the final volume with sterile water.

    • 'Heavy' Stock: Repeat the process for DL-Tyrosine-15N to create the 'heavy' stock solution.

    • Sterilize both stock solutions by passing them through a 0.22 µm filter. Store at 4°C.

  • Prepare Complete SILAC Media:

    • To 500 mL of tyrosine-free medium, add the appropriate volume of dFBS (typically 10%).

    • 'Light' Medium: Add 5 mL of the 100x 'light' DL-Tyrosine stock solution.

    • 'Heavy' Medium: Add 5 mL of the 100x 'heavy' DL-Tyrosine-15N stock solution.

    • Add any other required supplements (e.g., penicillin/streptomycin).

    • The final pH of the medium may need to be adjusted to physiological range (7.2-7.4) using sterile 1 M NaOH.

    • Store the complete media at 4°C.

Protocol 2: Cell Adaptation and Labeling Efficiency Assessment

Procedure:

  • Cell Culture: Culture two separate populations of your mammalian cell line, one in the 'light' medium and the other in the 'heavy' medium.

  • Passaging: Passage the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.[1][2] Monitor cell morphology and doubling time to ensure the labeling has no adverse effects.

  • Labeling Efficiency Check:

    • After 5-6 passages, harvest a small aliquot of cells from the 'heavy' culture.

    • Lyse the cells and digest the proteins with trypsin.

    • Analyze the peptide mixture by LC-MS/MS.

    • Manually inspect the spectra of several abundant peptides containing tyrosine. The isotopic envelope of a fully labeled peptide will be shifted by +1 Da for each tyrosine residue. The absence of a significant peak at the 'light' peptide mass indicates high labeling efficiency.

    • Alternatively, use software like MaxQuant or Proteome Discoverer to calculate the labeling efficiency.[5][12] Aim for >95% incorporation before proceeding with your experiment.

Protocol 3: Sample Preparation and Mass Spectrometry

Procedure:

  • Experimental Treatment: Once high labeling efficiency is confirmed, apply your experimental treatment to one cell population (e.g., drug treatment to the 'heavy' labeled cells and vehicle control to the 'light' labeled cells).

  • Harvest and Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate (e.g., using a BCA assay). Combine equal amounts of protein from the 'light' and 'heavy' lysates.

  • Protein Digestion: Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

Mass Spectrometry Parameter Recommendations:

ParameterRecommendationRationale
Mass Analyzer Orbitrap or TOFHigh mass accuracy and resolution are crucial for resolving isotopic peaks and accurate mass measurement.
MS1 Resolution ≥ 60,000To resolve the 'light' and 'heavy' isotopic envelopes of peptides.
MS/MS Fragmentation HCD or CIDBoth are effective for peptide fragmentation. HCD is often preferred for its higher energy fragmentation, which can provide richer MS/MS spectra.
Data Acquisition Data-Dependent Acquisition (DDA)Select the top N most intense precursor ions for MS/MS analysis.
Isolation Window 1.2 - 2.0 m/zA narrow isolation window minimizes co-fragmentation of closely eluting peptides.
Normalized Collision Energy 27-30% (HCD)Optimize for your specific instrument and peptide population.

Data Analysis Workflow

The analysis of SILAC data requires specialized software that can recognize and quantify the 'light' and 'heavy' peptide pairs.

Data_Analysis_Workflow A Raw MS Data B Peptide Identification (e.g., MaxQuant, Proteome Discoverer) A->B C Database Search (Specify 15N-Tyr as variable mod) B->C D Quantification of Light/Heavy Peptide Ratios B->D E Protein Ratio Calculation D->E F Statistical Analysis and Data Visualization E->F

Caption: A typical data analysis workflow for DL-Tyrosine-15N SILAC experiments.

Software Configuration (Example using MaxQuant):

  • Group-specific parameters > Type: Select "SILAC 2-plex".

  • Group-specific parameters > Labels:

    • Light: Leave blank.

    • Heavy: Select "Tyrosine (Y) 15N(1)".

  • Protein quantification: Ensure "Re-quantify" is enabled to maximize the number of quantified proteins.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Insufficient cell doublings.Continue passaging cells for at least two more doublings and re-assess.
Contamination with 'light' tyrosine from serum or other media components.Ensure the use of dialyzed FBS and high-purity, tyrosine-free media.
Poor Cell Growth Toxicity of the DL-tyrosine mixture.Monitor cells closely. If growth is severely inhibited, consider using only L-Tyrosine-15N.
Suboptimal media preparation.Re-check the pH and final concentration of all media components.
Inaccurate Quantification Incomplete labeling.Correct for labeling efficiency in your data analysis software.
Arginine-to-proline conversion (if co-labeling).While not an issue with tyrosine-only labeling, be aware of this potential artifact if using labeled arginine.[13]

Advantages and Limitations of DL-Tyrosine-15N Labeling

Advantages:

  • High Accuracy: Metabolic labeling minimizes experimental variability.[1][4]

  • Simplified Spectra: Labeling a single, low-abundance amino acid can simplify spectra compared to labeling more common amino acids.

  • Cost-Effective: Using a single labeled amino acid can be more economical than using multiple labeled amino acids.

  • Direct Readout for Tyrosine-centric Events: Ideal for studying tyrosine phosphorylation and signaling pathways.[4][7]

Limitations:

  • Tyrosine Solubility: The primary challenge is the low solubility of tyrosine, requiring careful media preparation.[9]

  • Limited Peptide Coverage: Not all proteins contain tyrosine, so they will not be quantified with this method.

  • Potential for Metabolic Conversion: While less common for tyrosine compared to arginine, it's a possibility to be aware of.[14][15]

  • Use of DL-Mixture: The presence of the D-isomer could potentially have minor, uncharacterized effects on cell physiology.

Conclusion

DL-Tyrosine-15N metabolic labeling is a powerful and precise method for quantitative proteomics, particularly well-suited for studies focused on tyrosine-specific biological events. By carefully addressing the challenge of tyrosine's solubility and following the detailed protocols outlined in this application note, researchers can achieve high-quality, reproducible quantitative data to advance their understanding of complex biological systems.

References

  • Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. (n.d.). SpringerLink. [Link]

  • The Solubility of Tyrosine. (2020, July 11). Chemistry Stack Exchange. [Link]

  • Preparation of SILAC Media. (n.d.). Duke Department of Biostatistics and Bioinformatics. [Link]

  • SILAC Protein Quantitation Kits. (n.d.). Fisher Scientific. [Link]

  • A new method to recover L-tyrosine from E. coli fermentation broth. (2020, October 23). National Center for Biotechnology Information. [Link]

  • Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications. (n.d.). Bioprocess Online. [Link]

  • L-Tyrosine in Cell Culture. (n.d.). MilliporeSigma. [Link]

  • How to Use video for SILAC metabolic labeling using mass spectromety. (2018, August 28). YouTube. [Link]

  • d-amino Acids in Health and Disease: A Focus on Cancer. (2019, September 12). National Center for Biotechnology Information. [Link]

  • A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics. (n.d.). ResearchGate. [Link]

  • Formation and fate of tyrosine. Intracellular partitioning of newly synthesized tyrosine in mammalian liver. (n.d.). PubMed. [Link]

  • Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. (n.d.). PubMed. [Link]

  • Metabolic conversion of isotope-coded arginine to proline in SILAC experiments. (n.d.). ResearchGate. [Link]

  • Pharmazie - MaxQuant – Information and Tutorial. (n.d.). pharmazie-leipzig.de. [Link]

  • Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. (2020, December 15). eLife. [Link]

  • A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics. (n.d.). PubMed. [Link]

  • Application of the SILAC (stable isotope labeling with amino acids in cell culture) technique in quantitative comparisons for tissue proteome expression. (n.d.). ResearchGate. [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (n.d.). Frontiers. [Link]

  • Tyrosine Metabolism. (2019, May 30). PubChem. [Link]

  • Importance of Energy, Dietary Protein Sources, and Amino Acid Composition in the Regulation of Metabolism: An Indissoluble Dynamic Combination for Life. (n.d.). MDPI. [Link]

  • SILAC for Improved Mass Spectrometry & Quantitative Proteomics. (2018, April 13). G-Biosciences. [Link]

  • Committee Overview - The Role of Protein and Amino Acids in Sustaining and Enhancing Performance. (n.d.). National Center for Biotechnology Information. [Link]

  • Stable isotope labeling by amino acids in cell culture. (n.d.). Wikipedia. [Link]

  • Tyrosine biosynthesis, metabolism, and catabolism in plants. (n.d.). ResearchGate. [Link]

  • MRM Mass Spectrometry of Peptides Applied to Meat Authentication| Protocol Preview. (2022, September 27). YouTube. [Link]

  • Peptide search algorithm by selecting and rescoring reliable peaks for MS. (n.d.). slidetodoc.com. [Link]

Sources

LC-MS/MS analysis of DL-Tyrosine-15N labeled peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereochemical Resolution and Quantification of DL-Tyrosine-15N Labeled Therapeutic Peptides

Executive Summary

The incorporation of D-amino acids into therapeutic peptides is a critical strategy in drug development to enhance proteolytic stability and bioavailability.[1] However, the analysis of these D-Amino Acid Containing Peptides (DAACPs) presents a dual challenge: stereochemical resolution (separating D- from L-isomers) and accurate quantification in complex biological matrices.

This guide details a protocol for the analysis of peptides containing DL-Tyrosine-15N . The use of a 15N stable isotope label serves as a tracer to distinguish synthetic analogues from endogenous interferences, while the "DL" designation necessitates a robust chromatographic separation of diastereomers. This protocol leverages the physicochemical differences between diastereomers on C18 stationary phases, coupled with high-resolution mass spectrometry (HRMS) to manage the narrow mass shift (+1.003 Da) introduced by the single 15N atom.

Technical Theory & Causality

The "Diastereomer Effect" in Chromatography

Unlike enantiomers (mirror images), which require chiral stationary phases (CSPs) for separation, peptides containing one D-amino acid among L-amino acids are diastereomers .

  • Mechanism: The D-Tyrosine residue alters the secondary structure (e.g., disrupting an

    
    -helix or altering a 
    
    
    
    -turn) and the hydrophobicity profile of the peptide.
  • Result: This structural alteration typically allows for baseline separation on standard achiral C18 columns, often with the D-isomer eluting earlier or later depending on the specific sequence hydrophobicity changes. This negates the absolute need for expensive chiral columns (e.g., Crownpak) unless the peptide is a simple dipeptide or free amino acid.

The "M+1" Isotope Overlap Challenge

A single 15N label on Tyrosine introduces a mass shift of approx. +0.997 Da.

  • The Problem: The monoisotopic peak of the 15N-labeled peptide (

    
    ) overlaps almost perfectly with the naturally occurring 
    
    
    
    C isotope peak (
    
    
    ) of the unlabeled/endogenous peptide.
  • The Solution:

    • Chromatographic Resolution: If the labeled standard (e.g., D-Tyr-15N) is chromatographically separated from the endogenous target (L-Tyr-14N), the mass overlap is irrelevant.

    • Mathematical Deconvolution: If co-elution occurs, the contribution of the natural

      
       abundance must be subtracted from the 15N signal to quantify the labeled species accurately.
      

Experimental Workflow Diagram

G Start Sample Matrix (Plasma/Serum) Spike Spike Internal Standard (DL-Tyr-15N Peptide) Start->Spike Extract Solid Phase Extraction (Mixed Mode WCX) Spike->Extract LC_Decision Peptide Length? Extract->LC_Decision Method_C18 Method A: C18 Column (Intact Peptides > 3 AA) *Diastereomer Separation* LC_Decision->Method_C18 > 3 Residues Method_Chiral Method B: Crown Ether CSP (Dipeptides/Free AA) *Enantiomer Separation* LC_Decision->Method_Chiral < 3 Residues MS_Detect HRMS Detection (Orbitrap/Q-TOF) Method_C18->MS_Detect Method_Chiral->MS_Detect Data_Process Data Analysis 1. Extracted Ion Chromatogram (XIC) 2. Isotope Correction MS_Detect->Data_Process

Figure 1: Decision tree for LC-MS/MS analysis of DL-Tyrosine-15N peptides. Selection of column chemistry depends on peptide length and the nature of isomerism (Diastereomer vs. Enantiomer).

Detailed Protocol

Materials & Reagents
  • Target Peptide: Synthetic peptide containing DL-Tyrosine-15N (Note: Synthesis using racemic Tyr-15N will yield a 50:50 mix of [D-Tyr]-Peptide and [L-Tyr]-Peptide).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column:

    • Primary: C18 High Strength Silica (HSS) T3, 1.8 µm, 2.1 x 100 mm (Waters or equivalent). Why? High retention for polar peptides and excellent shape selectivity for isomers.

    • Alternative (for free AA): CROWNPAK CR-I(+) (Daicel).

LC Method Parameters (C18 Separation)

The goal is to maximize the resolution (


) between the L- and D-isomers.
ParameterSettingRationale
Flow Rate 0.3 mL/minOptimal Van Deemter velocity for 1.8 µm particles.
Column Temp 15°C - 25°C CRITICAL: Lower temperatures often enhance selectivity (

) for diastereomers by reducing conformational interconversion rates.
Gradient Shallow Slope5% B to 25% B over 20 mins (approx 1% B/min). Shallow gradients maximize peak capacity for structural isomers.
Injection 5-10 µLDependent on sensitivity requirements.
Mass Spectrometry Parameters (HRMS)

Given the +1 Da shift, High-Resolution MS (Orbitrap or Q-TOF) is preferred over Triple Quadrupole (QqQ) to visualize the isotopic envelope, though QqQ can be used with careful MRM planning.

  • Source: ESI Positive Mode.

  • Resolution: > 60,000 FWHM (at m/z 200).

  • Scan Type: Parallel Reaction Monitoring (PRM) or Full Scan MS1 (if abundance is high).

  • Target Ions:

    • Endogenous (L-Form): Monoisotopic Mass (

      
      ).
      
    • Labeled (D/L-Form 15N): Mass (

      
      ).
      
    • Specific Fragment: Tyrosine Immonium Ion.[2]

      • Unlabeled Tyr Immonium: m/z 136.076

      • 15N-Tyr Immonium: m/z 137.073

Data Analysis & Quantification

Handling the Isotope Overlap

When analyzing 15N-labeled peptides, the labeled monoisotopic peak (


) sits at the same nominal mass as the first carbon isotope (

) of the unlabeled peptide.

Correction Formula: If chromatographic separation is not baseline (Resolution < 1.5), you must mathematically correct the intensity of the 15N peak:



  • 
    : True intensity of the 15N-labeled peptide.
    
  • 
    : Total intensity observed at 
    
    
    
    .
  • 
    : Intensity of the unlabeled monoisotopic peak (
    
    
    
    ).
  • 
    : Theoretical abundance factor of the 
    
    
    
    isotope for the unlabeled peptide (calculated based on carbon count, approx 1.1% per Carbon).
Calculating Enantiomeric Excess (ee)

If the goal is to measure the purity of a D-peptide synthesis or racemization:



Note: This requires that the D and L peaks are identified by retention time using pure standards.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of D/L Isomers Insufficient shape selectivity.1. Lower column temperature to 10-15°C.2. Switch to a Phenyl-Hexyl column (pi-pi interactions enhance isomer separation).
Low Signal for 15N Ion suppression or wrong target mass.Verify the exact mass shift. 15N is +0.997 Da. Ensure the extraction window is narrow (± 5 ppm) to exclude noise.
Back-Exchange 15N is stable, but D-to-L racemization can occur during prep.Avoid high pH (> 9) and high temperatures during sample preparation, which can induce racemization of Asp/Ser/Tyr residues.

References

  • Separation of D-Amino Acid Peptides: Use of C18 and Crown Ether columns for diastereomer separation. Source:

  • Isotope Labeling Standards: Protocols for 15N incorporation and internal standard characterization. Source:

  • D-Amino Acids in Drug Development: Benefits of D-AA for proteolytic stability. Source:

  • Mass Spectrometry of Isomers: Differentiation of isomers using MS/MS and Ion Mobility. Source:

Sources

Application Notes and Protocols: Preparation of Cell Culture Media with DL-Tyrosine-¹⁵N for Advanced Proteomic and Metabolomic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics, enabling precise tracking and quantification of proteins and metabolites within complex biological systems. This guide provides a comprehensive technical overview and detailed protocols for the preparation of cell culture media incorporating DL-Tyrosine-¹⁵N. We will delve into the critical considerations for solubilizing this challenging amino acid, ensuring media sterility, and validating isotopic incorporation for reliable experimental outcomes. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling for applications such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Introduction: The Rationale for ¹⁵N-Labeled Tyrosine in Cell Culture

Tyrosine, a non-essential but crucial amino acid, serves as a fundamental building block for protein synthesis and a precursor to a cascade of vital biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and hormones (thyroxine)[1][2]. The incorporation of a stable, non-radioactive isotope like Nitrogen-15 (¹⁵N) into the tyrosine molecule creates a "heavy" analog that is chemically identical to its natural "light" counterpart but distinguishable by mass spectrometry[3][4][5].

This mass difference is the foundational principle of SILAC, a powerful technique for quantitative proteomics[3][4][6]. By culturing one cell population in media containing "light" amino acids and another in media with "heavy" amino acids, researchers can combine the cell lysates and analyze the relative abundance of proteins based on the intensity ratios of the corresponding light and heavy peptide pairs in the mass spectrometer[4][5]. DL-Tyrosine-¹⁵N serves as a valuable tracer for these studies, allowing for the precise monitoring of protein turnover, post-translational modifications, and metabolic flux.

Physicochemical Properties of DL-Tyrosine and Solubility Challenges

A significant hurdle in preparing cell culture media with tyrosine is its notoriously low solubility in aqueous solutions at physiological pH[7]. Understanding the physicochemical properties of DL-Tyrosine is paramount to overcoming this challenge.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₃[8][9]
Molecular Weight (unlabeled)181.19 g/mol [8]
Molecular Weight (¹⁵N labeled)~182.19 g/mol N/A
Solubility in water (25 °C, neutral pH)~0.45 mg/mL[7]
Isoelectric Point (pI)5.63

The poor solubility of tyrosine stems from the strong intermolecular hydrogen bonds between the carboxyl and amino groups of neighboring molecules in its zwitterionic state at neutral pH. To effectively dissolve DL-Tyrosine-¹⁵N for stock solutions, several strategies can be employed:

  • pH Adjustment: Tyrosine's solubility significantly increases at extreme pH values (below pH 2 or above pH 9) where the molecule is either fully protonated or deprotonated, disrupting the crystal lattice structure[7].

  • Organic Solvents: Dimethyl sulfoxide (DMSO) can be used to dissolve tyrosine at higher concentrations[10]. However, the potential effects of DMSO on cell physiology must be carefully considered and controlled for.

  • Dipeptide Conjugates: Utilizing dipeptides containing tyrosine, such as glycyl-L-tyrosine, offers a highly effective method to increase solubility at neutral pH, as the peptide bond prevents the formation of the insoluble zwitterionic lattice[11].

Experimental Workflow for SILAC Media Preparation

The successful implementation of SILAC using DL-Tyrosine-¹⁵N hinges on a meticulous media preparation and cell culture workflow. The process involves adapting cells to the heavy-labeled medium to ensure complete incorporation of the isotopic amino acid into the proteome.

SILAC_Workflow cluster_preparation Media Preparation cluster_adaptation Cell Adaptation cluster_experiment Experimental Phase cluster_analysis Analysis prep_light Prepare 'Light' Medium (unlabeled Tyrosine) culture_light Culture Cells in 'Light' Medium prep_light->culture_light prep_heavy Prepare 'Heavy' Medium (DL-Tyrosine-¹⁵N) culture_heavy Culture Cells in 'Heavy' Medium (≥ 5 passages) prep_heavy->culture_heavy treat_light Control/Reference Treatment culture_light->treat_light treat_heavy Experimental Treatment culture_heavy->treat_heavy combine Combine Cell Lysates (1:1 ratio) treat_light->combine treat_heavy->combine digest Protein Digestion (e.g., Trypsin) combine->digest ms_analysis LC-MS/MS Analysis digest->ms_analysis quant Protein Quantification ms_analysis->quant

Figure 1: A schematic overview of the SILAC experimental workflow, from media preparation to protein quantification.

Detailed Protocols

Protocol for Preparing a Sterile 100x DL-Tyrosine-¹⁵N Stock Solution

This protocol describes the preparation of a concentrated stock solution of DL-Tyrosine-¹⁵N, which can then be added to tyrosine-free cell culture medium.

Materials:

  • DL-Tyrosine-¹⁵N powder

  • 1 M HCl, sterile

  • 1 M NaOH, sterile

  • Sterile, nuclease-free water

  • Sterile 0.22 µm syringe filters

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of DL-Tyrosine-¹⁵N powder. For a 100x stock solution to supplement standard DMEM/RPMI-1640 (which typically contains ~0.1 mM Tyrosine), you will need to prepare a 10 mM stock.

  • Initial Suspension: Transfer the powder to a sterile 15 mL conical tube. Add a small volume of sterile, nuclease-free water to create a slurry.

  • Solubilization via pH Adjustment:

    • Slowly add sterile 1 M HCl dropwise while vortexing until the DL-Tyrosine-¹⁵N completely dissolves. The pH will be highly acidic (pH < 2).

    • Alternatively, slowly add sterile 1 M NaOH dropwise while vortexing until the powder dissolves. The pH will be highly alkaline (pH > 9).

    • Causality: Extreme pH protonates the carboxyl group (acidic) or deprotonates the amino group (alkaline), disrupting the intermolecular forces that cause low solubility at neutral pH[7].

  • Neutralization (Optional but Recommended): Carefully neutralize the solution by adding the opposing sterile base or acid (1 M NaOH or 1 M HCl) dropwise until the pH is approximately 7.4. Monitor the pH closely. Note: Some precipitation may occur upon neutralization. If so, proceed with the acidic or basic stock and ensure adequate buffering capacity of the final medium.

  • Final Volume Adjustment: Bring the solution to the final desired volume with sterile, nuclease-free water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile 50 mL conical tube[12][13].

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months[12][14].

Protocol for Preparing 'Heavy' SILAC Medium

This protocol outlines the preparation of a complete 'heavy' cell culture medium using a tyrosine-free basal medium and the prepared DL-Tyrosine-¹⁵N stock solution.

Materials:

  • Tyrosine-free basal medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Sterile 100x DL-Tyrosine-¹⁵N stock solution

  • Other required supplements (e.g., L-glutamine or stable dipeptide substitute, penicillin-streptomycin)

  • Sterile media bottles

  • Sterile filtration unit (e.g., 0.22 µm bottle-top filter)

Procedure:

  • Component Combination: In a sterile environment, to 500 mL of tyrosine-free basal medium, add:

    • 50 mL of dialyzed FBS (final concentration 10%). Trustworthiness: Dialyzed FBS is critical as it has reduced levels of free amino acids, preventing dilution of the 'heavy' DL-Tyrosine-¹⁵N with 'light' tyrosine from the serum[15].

    • 5 mL of the 100x DL-Tyrosine-¹⁵N stock solution.

    • Other necessary supplements at their final working concentrations.

  • Mixing: Gently swirl the bottle to ensure all components are thoroughly mixed.

  • Final Sterilization: While not always necessary if all components are sterile, a final filtration step through a 0.22 µm bottle-top filter is recommended to ensure the final medium is sterile[13].

  • Labeling and Storage: Clearly label the bottle as "Heavy Medium" with the date of preparation. Store at 4°C and use within 2-4 weeks.

Quality Control and Validation of Isotopic Labeling

To ensure the integrity of your SILAC experiment, it is crucial to validate the incorporation of DL-Tyrosine-¹⁵N into the cellular proteome.

Protocol for Validating Labeling Efficiency:

  • Cell Culture: Culture your cells in the 'heavy' medium for at least five passages to ensure near-complete incorporation of the labeled amino acid[6].

  • Protein Extraction and Digestion: After the adaptation period, harvest a small population of cells, extract the total protein, and perform an in-solution or in-gel tryptic digest.

  • LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.

  • Data Analysis:

    • Search the MS/MS data against a protein database, specifying ¹⁵N on tyrosine as a variable modification.

    • Examine the mass spectra of tyrosine-containing peptides. A fully labeled peptide will exhibit a mass shift corresponding to the number of tyrosine residues multiplied by the mass difference of ¹⁵N vs ¹⁴N.

    • Calculate the labeling efficiency by comparing the peak intensities of the 'heavy' and any residual 'light' peptide isoforms. A labeling efficiency of >98% is generally considered acceptable for quantitative proteomics studies.

Tyrosine_Metabolism Tyrosine DL-Tyrosine-¹⁵N (from medium) Protein ¹⁵N-Labeled Proteins Tyrosine->Protein Protein Synthesis LDOPA L-DOPA-¹⁵N Tyrosine->LDOPA Tyrosine Hydroxylase Melanin Melanin Precursors-¹⁵N Tyrosine->Melanin Thyroxine Thyroxine Precursors-¹⁵N Tyrosine->Thyroxine Dopamine Dopamine-¹⁵N LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine-¹⁵N Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine-¹⁵N Norepinephrine->Epinephrine PNMT

Figure 2: Simplified metabolic fate of DL-Tyrosine-¹⁵N in a mammalian cell, leading to its incorporation into proteins and various bioactive molecules.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Precipitation in stock solution or final medium - Incorrect pH- High concentration- Temperature fluctuations- Re-adjust pH of the stock solution.- Prepare a more dilute stock solution.- Avoid repeated freeze-thaw cycles. Warm to 37°C before use.
Poor cell growth in 'heavy' medium - Toxicity of impurities in the labeled amino acid- Incomplete medium formulation- Use high-purity (>98%) DL-Tyrosine-¹⁵N from a reputable supplier.- Ensure all necessary supplements, especially those in dialyzed serum, are present.
Incomplete isotopic labeling - Insufficient number of cell passages- Presence of 'light' tyrosine from non-dialyzed serum or other sources- Continue cell culture for additional passages (7-10 total).- Exclusively use dialyzed FBS. Ensure all media components are free of unlabeled tyrosine.

Conclusion

The preparation of cell culture media with DL-Tyrosine-¹⁵N is a critical first step for a wide range of quantitative biological studies. By understanding the chemical properties of tyrosine and adhering to meticulous preparation and validation protocols, researchers can confidently generate high-quality, reliably labeled cell populations. This enables the precise interrogation of the proteome and metabolome, ultimately providing deeper insights into cellular function, disease mechanisms, and the effects of therapeutic interventions.

References

  • Chemistry Stack Exchange. (2020). The Solubility of Tyrosine. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Retrieved from [Link]

  • ResearchGate. (2009). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DL-Tyrosine. PubChem Compound Database. Retrieved from [Link]

  • Bio-Techne. (n.d.). Stable Isotope Labeling by Amino acids in Cell culture. Retrieved from [Link]

  • Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Method for production of sterile solid protein for food application.
  • ACS Publications. (2014). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry. Retrieved from [Link]

  • University of Washington. (n.d.). Cell Culture in SILAC media. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tyrosine Metabolism. PubChem Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2022). Amino Acid Modifications During the Production (Shearing, Sterilization) of Plant-Based Meat Analogues: An Explorative Study Using Pet Food Production as an Example. ACS Food Science & Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Sterilization and disinfection methods for decellularized matrix materials: Review, consideration and proposal. PubMed Central. Retrieved from [Link]

  • Frontiers. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Retrieved from [Link]

  • Duke University. (n.d.). Preparation of SILAC Media. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]

  • Integrated Proteomics. (n.d.). 15N Stable Isotope Labeling Data Analysis. Retrieved from [Link]

  • ResearchGate. (2023). General and specialized tyrosine metabolism pathways in plants. Retrieved from [Link]

  • Bitesize Bio. (2022). 6 Powerful Laboratory Sterilization Methods In Microbiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. PubMed Central. Retrieved from [Link]

  • Small Molecule Pathway Database. (2023). Phenylalanine and Tyrosine Metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the methods to rapidly sterilize proteins without damaging their spatial structure?. Retrieved from [Link]

  • bioRxiv. (2021). Application of Parallel Reaction Monitoring in 15 N labeled Samples for Quantification. Retrieved from [Link]

Sources

Probing Protein Dynamics with Atomic Precision: Application Notes for Selective ¹⁵N-Tyrosine Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Static Structures – Embracing Protein Dynamics

For decades, the determination of static, three-dimensional protein structures has been a cornerstone of molecular biology, providing invaluable snapshots of these molecular machines. However, proteins are not rigid entities; their functions are intrinsically linked to a rich spectrum of internal motions spanning timescales from picoseconds to seconds. These dynamic fluctuations govern everything from enzyme catalysis and ligand binding to allosteric regulation and signal transduction. To truly understand and modulate protein function—a central goal in drug development—we must characterize this dynamic landscape.

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying protein dynamics in solution, at atomic resolution.[1] By introducing stable isotopes, such as ¹⁵N, into a protein, we can turn specific atoms into sensitive reporters of their local environment and motion. While uniform ¹⁵N labeling, where every nitrogen atom is replaced with ¹⁵N, is a common and robust method, it can lead to spectral complexity, especially in larger proteins.[1]

This application note provides a detailed guide to an alternative and powerful approach: selective ¹⁵N-labeling of tyrosine residues . This method simplifies complex NMR spectra and provides a finely tuned lens to investigate the dynamics of specific, functionally important regions within a protein. Tyrosine residues are often found in protein-protein interaction interfaces and hydrophobic cores, making them excellent probes for a wide range of biological questions.[2] We will delve into the scientific rationale behind this technique, provide detailed protocols for protein expression and labeling, and outline the NMR experiments used to extract dynamic information.

A critical consideration in isotopic labeling is the stereochemistry of the amino acid precursor. This guide will exclusively focus on the use of L-Tyrosine-¹⁵N . While the term "DL-Tyrosine" might be encountered, the use of a racemic mixture is strongly discouraged for protein expression in structural biology. The cellular ribosome is highly specific for L-amino acids, and the incorporation of D-amino acids is inefficient and can lead to protein misfolding and structural heterogeneity, severely compromising the quality and interpretability of NMR data.[3][4] Our protocols are designed to ensure the production of a homogenous, correctly folded protein sample, which is a prerequisite for high-quality NMR studies.

The "Why": Rationale for Selective ¹⁵N-Tyrosine Labeling

The choice to selectively label tyrosine residues is a strategic one, driven by several key advantages that enhance the quality and focus of NMR-based dynamics studies.

  • Spectral Simplification: For proteins larger than ~25 kDa, the ¹H-¹⁵N HSQC spectrum (the standard "fingerprint" of a labeled protein) from a uniformly ¹⁵N-labeled sample can become exceedingly crowded, with extensive signal overlap that complicates analysis.[1] By labeling only the tyrosine residues, the number of signals in the spectrum is dramatically reduced, allowing for unambiguous resonance assignment and analysis, even in larger systems.[5][6]

  • Probing Key Regions: Tyrosine, with its aromatic side chain, frequently participates in crucial biological interactions. Its hydrophobic nature often places it within the protein core or at protein-protein interfaces, while the hydroxyl group can engage in hydrogen bonding.[7] These characteristics make ¹⁵N-labeled tyrosines excellent reporters for:

    • Ligand Binding: Changes in the chemical environment upon ligand binding will perturb the chemical shifts of nearby tyrosine residues, allowing for the mapping of binding sites.

    • Conformational Changes: Tyrosine residues can be sensitive probes of allosteric transitions and other conformational rearrangements.

    • Side-Chain Dynamics: The dynamics of the tyrosine ring itself, such as 180° flips, provide insights into the flexibility and packing of the protein core.[8]

  • Cost-Effectiveness: While the initial cost of a specific labeled amino acid is higher per gram than that of ¹⁵NH₄Cl (used for uniform labeling), the total amount required for an expression is significantly less. This can make selective labeling a more economical option, particularly for optimizing expression conditions or for producing multiple selectively labeled samples.[3]

Below is a diagram illustrating the strategic advantage of selective labeling in simplifying the NMR spectrum.

G cluster_0 Uniform ¹⁵N Labeling cluster_1 Selective ¹⁵N-Tyrosine Labeling U_HSQC ¹H-¹⁵N HSQC Spectrum U_Signals Numerous Overlapping Signals (One for each residue) U_HSQC->U_Signals Results in S_HSQC ¹H-¹⁵N HSQC Spectrum U_Analysis Complex Analysis (Difficult for large proteins) U_Signals->U_Analysis Leads to S_Signals Few, Well-Resolved Signals (Only for Tyrosine residues) S_HSQC->S_Signals Results in S_Analysis Simplified Analysis (Applicable to larger systems) S_Signals->S_Analysis Enables

Caption: Comparison of spectral complexity between uniform and selective ¹⁵N labeling.

Experimental Workflow: From Gene to NMR Sample

The overall workflow for producing a selectively ¹⁵N-tyrosine labeled protein for NMR studies is a multi-step process that requires careful planning and execution. The key stages are outlined below.

G Plasmid Expression Plasmid (Gene of Interest) Transformation Transformation into E. coli Expression Strain Plasmid->Transformation Preculture Pre-culture in Rich Medium (e.g., LB) Transformation->Preculture MainCulture Main Culture in Minimal Medium Preculture->MainCulture Labeling Addition of ¹⁵N-L-Tyrosine MainCulture->Labeling Induction Induction of Protein Expression (e.g., with IPTG) Harvest Cell Harvesting (Centrifugation) Induction->Harvest Labeling->Induction Purification Protein Purification (e.g., Affinity Chromatography) Harvest->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample

Caption: General workflow for selective ¹⁵N-tyrosine labeling of proteins in E. coli.

Detailed Protocols

Protocol 1: Expression and Selective Labeling of ¹⁵N-L-Tyrosine Protein in E. coli

This protocol is designed for the expression of a target protein in E. coli with selective incorporation of ¹⁵N-L-Tyrosine. The use of a tyrosine auxotrophic strain is recommended to maximize incorporation efficiency and minimize isotopic scrambling.

Materials:

  • E. coli expression strain (e.g., a tyrosine auxotroph such as DL39) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with appropriate antibiotics.

  • ¹⁵N-L-Tyrosine (Cambridge Isotope Laboratories, Inc. or equivalent).

  • Unlabeled L-amino acid mixture (without tyrosine).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Pre-culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (220-250 rpm).

  • Main Culture Inoculation: The next morning, use the overnight pre-culture to inoculate 1 L of M9 minimal medium in a 2 L baffled flask. The inoculation volume should be sufficient to reach an initial OD₆₀₀ of ~0.1.

  • Cell Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Isotope Addition: Just before induction, add the ¹⁵N-L-Tyrosine and the mixture of the other 19 unlabeled amino acids. The recommended concentrations are provided in the table below.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours. Lower temperatures often improve protein solubility.

  • Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Storage: Discard the supernatant and store the cell pellet at -80°C until purification.

ReagentRecommended Concentration per 1 L of M9 Medium
¹⁵N-L-Tyrosine100-150 mg
Unlabeled L-amino acid mixture (without tyrosine)100 mg of each amino acid
IPTG0.5 - 1.0 mM (final concentration)
Protocol 2: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. The final buffer conditions should be optimized for the stability and solubility of the target protein.

Materials:

  • Purified ¹⁵N-L-Tyrosine labeled protein.

  • NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).

  • Deuterium oxide (D₂O).

  • DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or other internal reference standard.

Procedure:

  • Buffer Exchange: Exchange the purified protein into the final NMR buffer using dialysis or a desalting column.

  • Concentration: Concentrate the protein to the desired final concentration, typically 0.1-1.0 mM.

  • Final Sample Preparation: In a final volume of 550-600 µL, add the concentrated protein, D₂O to a final concentration of 5-10% (v/v) for the spectrometer lock, and the internal reference standard (e.g., DSS to 0.1 mM).

  • Transfer to NMR Tube: Transfer the final sample to a high-quality NMR tube (e.g., Shigemi or Norell).

NMR Spectroscopy for Probing Protein Dynamics

Once the selectively labeled protein sample is prepared, a suite of NMR experiments can be employed to probe its dynamics across different timescales.

¹H-¹⁵N HSQC: The Fingerprint Spectrum

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the starting point for all NMR studies of ¹⁵N-labeled proteins. It provides a 2D correlation map with one peak for each ¹⁵N-labeled amide group. In a selectively ¹⁵N-tyrosine labeled sample, this spectrum will display a small number of well-resolved peaks, corresponding to the tyrosine residues in the protein.

  • Chemical Shift Perturbation (CSP): By acquiring ¹H-¹⁵N HSQC spectra in the absence and presence of a ligand, changes in the chemical shifts of the tyrosine residues can be monitored. Significant perturbations indicate that a particular tyrosine is in or near the binding site.

Relaxation Experiments: Probing Motions on ps-ns and µs-ms Timescales

NMR relaxation experiments measure the rates at which nuclear spins return to equilibrium after being perturbed. These rates are sensitive to molecular motions.

  • T₁ and T₂ Relaxation: Measurement of the longitudinal (T₁) and transverse (T₂) relaxation rates provides information about fast (picosecond to nanosecond) motions of the protein backbone.

  • Heteronuclear NOE: The steady-state {¹H}-¹⁵N Nuclear Overhauser Effect (NOE) is particularly sensitive to fast internal motions.

  • Relaxation Dispersion (CPMG and R₁ρ): These experiments are used to characterize slower motions on the microsecond to millisecond timescale, such as those associated with conformational exchange or enzyme kinetics.

The following table summarizes the types of protein dynamics that can be studied using these NMR experiments.

NMR ExperimentTimescale of MotionInformation Gained
¹H-¹⁵N HSQC-Ligand binding, conformational states
T₁, T₂, Heteronuclear NOEps - nsBackbone flexibility, overall tumbling
Relaxation Dispersion (CPMG, R₁ρ)µs - msConformational exchange, enzyme kinetics

Conclusion and Outlook

Selective ¹⁵N-tyrosine labeling is a powerful and efficient strategy for studying protein dynamics by NMR spectroscopy. By simplifying complex spectra, it allows researchers to focus on specific regions of interest and extend the applicability of NMR to larger and more challenging protein systems. The protocols and experimental approaches outlined in this application note provide a robust framework for investigating the dynamic processes that are fundamental to protein function. As NMR hardware and methodologies continue to advance, selective labeling techniques will undoubtedly play an increasingly important role in unraveling the intricate relationship between protein structure, dynamics, and biological activity, thereby accelerating the pace of drug discovery and our fundamental understanding of life at the molecular level.

References

  • Ozawa, K., Dixon, N. E., & Otting, G. (2005). Cell-free synthesis of 15N-labeled proteins for NMR studies. IUBMB Life, 57(9), 615-622. [Link]

  • Kurauskas, V., et al. (2016). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR, 64(4), 335-346. [Link]

  • Takeuchi, K., & Wagner, G. (2024). Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT‐cell and T‐cell receptor protein. Protein Science, 33(3), e4896. [Link]

  • Ganesan, A., et al. (2017). Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics, 13(6), 428-436. [Link]

  • Pollegioni, L., & Servi, S. (2018). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Nucleic Acids Research, 46(22), 11955-11965. [Link]

  • Blom, A. E. M., et al. (2014). Labeling of tyrosines in proteins with [15N]tetranitromethane, a new NMR reporter for nitrotyrosines. Analytical Biochemistry, 449, 110-117. [Link]

  • Synthelis. (2022, March 20). Why labeling proteins for NMR studies using cell-free systems?[Link]

  • Laskowski, R. A., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. Biochemical Society Transactions, 50(6), 1585-1597. [Link]

  • Lukin, J. A., et al. (2003). (13)C-(1)H NMR relaxation and fluorescence anisotropy decay study of tyrosine dynamics in motilin. Biophysical Journal, 84(5), 3299-3309. [Link]

  • Chen, Y. H., et al. (2013). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society, 135(23), 8642-8649. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved from [Link]

  • Ganesan, A., et al. (2017). Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics, 13(6), 428-436. [Link]

  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2006). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • Jaremko, M., et al. (2015). Using the tyrosine auxotrophic expression strain CpXΔY selective... ResearchGate. [Link]

  • Al-Hussain, F. A., & El-Fiky, F. A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7000. [Link]

  • Palmer, A. G. (2023). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. The Journal of Physical Chemistry B, 127(4), 845-857. [Link]

  • Rice, D. M., et al. (1981). Rotational jumps of the tyrosine side chain in crystalline enkephalin. Hydrogen-2 NMR line shapes for aromatic ring motions in solids. Journal of the American Chemical Society, 103(25), 7707-7710. [Link]

  • Loquet, A., et al. (2018). Selective labeling and unlabeling strategies in protein solid-state NMR spectroscopy. Journal of Biomolecular NMR, 69(3-4), 119-130. [Link]

  • Dedkova, L. M., et al. (2003). Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society, 125(22), 6616-6617. [Link]

Sources

Application Note: Precision Quantification of DL-Tyrosine-15N Incorporation Efficiency in Mammalian Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope labeling with nitrogen-15 (


N) is a cornerstone of quantitative proteomics and NMR structural biology. While L-Tyrosine is the standard proteinogenic precursor, DL-Tyrosine-

N
(a racemic mixture) is frequently utilized in large-scale metabolic labeling studies due to cost-effectiveness or specific synthetic availability. However, the use of a racemate introduces unique kinetic and transport challenges that can obscure true incorporation efficiency. This Application Note provides a rigorous, self-validating protocol for quantifying the incorporation efficiency of DL-Tyrosine-

N, specifically addressing the "Effective L-Concentration" factor and correcting for isotopic envelope distortion in LC-MS/MS analysis.

Introduction & Mechanistic Basis[1][2][3]

The DL-Racemate Challenge

In mammalian systems, protein synthesis is exclusively stereoselective for L-amino acids . When supplying DL-Tyrosine-


N :
  • Effective Concentration: Only 50% of the input mass (the L-isomer) is bioavailable for protein synthesis.

  • Transport Competition: The D-isomer may compete for L-type amino acid transporters (LAT1/LAT2), potentially reducing uptake kinetics [1].

  • Toxicity: High intracellular concentrations of D-amino acids can induce oxidative stress via D-amino acid oxidase (DAAO) activity, though this is less critical in short-term cell culture than in vivo models [2].

The Measurement Principle

Quantification relies on the mass shift induced by the heavy isotope. Tyrosine (


) contains a single nitrogen atom. Therefore, complete replacement of endogenous 

N-Tyr with

N-Tyr results in a mass shift of +0.997 Da per tyrosine residue.


(Where 

= number of Tyrosine residues in the peptide)

Experimental Design & Workflow

Media Formulation (The "Effective L" Rule)

To achieve >95% incorporation, you must deplete endogenous


N-Tyrosine and supply sufficient 

N-L-Tyrosine.
  • Rule: When using DL-Tyrosine-

    
    N, you must double the gravimetric concentration compared to standard L-Tyrosine protocols to match the molarity of the active isomer.
    
  • Base Media: DMEM or RPMI 1640 deficient in Tyrosine and Phenylalanine (to prevent metabolic conversion of Phe

    
     Tyr).
    
Workflow Visualization

G Start Media Prep (Tyr/Phe Deficient) Suppl Supplementation DL-Tyr-15N (2x Conc) Start->Suppl Add Label Culture Cell Culture (5-7 Doublings) Suppl->Culture Passage Culture->Culture Refresh Media (Every 48h) Lysis Lysis & Digestion (Trypsin) Culture->Lysis Harvest MS LC-MS/MS (High Res Orbitrap) Lysis->MS Peptides Analysis Bioinformatics (RIA Calculation) MS->Analysis RAW Data

Figure 1: End-to-end workflow for DL-Tyrosine-15N metabolic labeling. Note the critical "2x Conc" step.

Detailed Protocols

Protocol A: Cell Culture & Labeling

Objective: Maximize incorporation while mitigating D-isomer stress.

  • Preparation: Reconstitute DL-Tyrosine-

    
    N powder in 0.1 M HCl (Tyrosine has poor solubility in neutral water).
    
    • Target L-Concentration: ~0.4 mM (Standard DMEM level).

    • Required DL-Concentration: ~0.8 mM.

  • Seeding: Seed cells at 20% confluency in standard media to allow attachment (6 hours).

  • Adaptation: Wash cells 2x with PBS. Replace with Labeling Media (Dialyzed FBS + DL-Tyr-

    
    N).
    
  • Passaging: Maintain cells for at least 5-6 cell doublings . This ensures >96% theoretical replacement of the proteome.

    • Note: If cell growth slows (D-isomer inhibition), increase FBS concentration to 15% (dialyzed) to provide growth factors, but be aware this introduces trace

      
      N-Tyr.
      
Protocol B: LC-MS/MS Acquisition

Objective: Generate high-resolution spectra for isotopic envelope analysis.

  • Digestion: Perform standard FASP or S-Trap tryptic digestion.

    • Enzyme:[1][2][3] Trypsin (cleaves C-term of Lys/Arg). Ensure peptides contain Tyrosine (Trypsin does not cleave at Tyr, so Tyr will be internal).

  • LC-MS Settings:

    • Resolution: Minimum 60,000 @ m/z 200 (Orbitrap) or equivalent TOF settings. High resolution is required to distinguish the

      
      N peak from naturally occurring 
      
      
      
      C isotopes if multiple labels are used, though less critical for single
      
      
      N.
    • Dynamic Exclusion: Set to 30s to prevent re-sampling the same abundant peptides.

Data Analysis: Calculating Incorporation Efficiency[6][7]

Quantification is based on the Relative Isotope Abundance (RIA) . You cannot simply compare the "Light" (0% label) vs "Heavy" (100% label) peaks because in a labeling experiment, the "Light" peak should ideally disappear.

The Calculation Logic

We look at a Tyrosine-containing peptide.

  • Unlabeled (

    
    ):  The monoisotopic peak containing 
    
    
    
    N.
  • Labeled (

    
    ):  The peak shifted by 
    
    
    
    .

However, due to incomplete incorporation, you will see a distribution. The efficiency (


) is defined as the fraction of the Tyrosine pool that is 

N labeled.
Formula for Incorporation ( )

For a peptide with


 Tyrosine residues:


Where:

  • 
     = Intensity of the fully labeled monoisotopic peak.
    
  • 
     = Intensity of the unlabeled monoisotopic peak.
    

Correction for Natural Abundance: Strictly speaking, the "Heavy" peak is also part of the natural


C envelope of the Light peak (though negligible at +1 Da for small peptides, it matters for larger ones).
Refined Method:  Use the Precursor Ion Area  of the specific isotopologues.
ParameterDescription
Peptide Sequence Select peptides with 1 Tyrosine residue for simplest calculation.
m/z Light Theoretical m/z of peptide with

N.
m/z Heavy Theoretical m/z + (1.003 Da / z).
Threshold Only analyze peptides with Signal-to-Noise > 20.
Visualization of Isotopic Shift

Figure 2: Evolution of mass spectra during labeling. Efficiency is calculated by the ratio of the Blue area (Heavy) to the Total Area (Red + Blue).

Troubleshooting & Critical Considerations

Metabolic Scrambling (The "Phantom" Label)

Tyrosine is not metabolically isolated. Tyrosine Aminotransferase (TAT) can transfer the


N amine group to 

-ketoglutarate to form Glutamate-

N [3].
  • Symptom: You detect

    
    N incorporation in non-Tyrosine peptides (e.g., peptides containing Glutamine/Glutamate).
    
  • Validation: Always check a "control" peptide (e.g., poly-alanine or a peptide with no Tyr/Phe) to ensure background labeling is <1%.

The "Dilution" Effect

If incorporation stalls at ~80% despite long culture times, the cause is usually:

  • Autophagy: Cells recycling old

    
    N-proteins.
    
  • De Novo Synthesis: Cells synthesizing

    
    N-Tyr from Phenylalanine (if Phe is present in media).
    
    • Fix: Ensure media is Phe-deficient or use dialyzed serum.

D-Isomer Toxicity

If cells detach or show vacuolization:

  • Reduce DL-concentration to 1.5x (instead of 2x).

  • Supplement with antioxidants (NAC) to counteract potential ROS from DAAO activity.

References

  • Metabolic Labeling Overview

    • Source: Frontiers in Plant Science.
    • URL:[Link]

  • Tyrosine Metabolism & Scrambling

    • Source: NIH / PubMed. "Tyrosine aminotransferase: biochemical and structural properties."
    • URL:[Link]

  • Labeling Efficiency Calculation

    • Source: Methods in Enzymology (via NIH).
    • URL:[Link]

  • Dipeptide Solubility Solutions: Source: Evonik Health Care. "Enhancing the solubility of L-Tyrosine in cell culture media."

Sources

Troubleshooting & Optimization

Low incorporation of DL-Tyrosine-15N in mammalian cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely experiencing low isotopic enrichment (typically capping near 50% or showing erratic lower levels) due to the fundamental chiral selectivity of mammalian biological systems. This guide addresses the specific pitfalls of using DL-Tyrosine-15N (a racemic mixture) versus the biologically active L-Tyrosine-15N , alongside critical solubility and metabolic interference issues inherent to tyrosine tracing.

Part 1: The Core Problem (The "DL" Trap)

Q: Why is my incorporation efficiency capped at approximately 50%, even after long labeling times?

A: You are likely using a racemic mixture (DL) where half the input is biologically inert for protein synthesis. [1]

  • The Mechanism: Mammalian translation machinery (ribosomes and tRNA synthetases) is stereoselective for L-amino acids .

  • The Trap: "DL-Tyrosine-15N" contains 50% L-Tyrosine-15N and 50% D-Tyrosine-15N .

  • The Result: Your cells only utilize the L-isomer. The D-isomer accumulates in the media or is excreted, effectively halving your working concentration of the usable label. If your protocol assumes 100% availability, your effective isotopic ratio is immediately compromised, especially if there is any source of light L-Tyrosine (e.g., from serum or de novo synthesis) to compete with the reduced amount of heavy L-Tyrosine.

Recommendation: Switch immediately to L-Tyrosine-15N (>98% atom % excess). If you must use DL, you need to double the concentration, but be warned: high concentrations of D-amino acids can sometimes induce oxidative stress or inhibit transport systems.

Part 2: Diagnostic Workflow & Signaling Pathways

Visualizing the Competition: Why Light Tyrosine Wins

The diagram below illustrates the three competing sources of Tyrosine in your culture: Exogenous (Media), Serum (FBS), and De Novo Synthesis (from Phenylalanine).

TyrosineCompetition cluster_Media Culture Media (Input) cluster_Cell Mammalian Cell Cytosol DTyr D-Tyrosine-15N (Inert/Accumulates) Transporter LAT1 Transporter DTyr->Transporter Low Affinity/No Usage LTyr15 L-Tyrosine-15N (Active Label) LTyr15->Transporter Active Uptake PheLight L-Phenylalanine (Light/Natural) PAH Enzyme: PAH (Phe Hydroxylase) PheLight->PAH Uptake Pool Intracellular L-Tyrosine Pool Transporter->Pool PAH->Pool De Novo Synthesis (Creates Light Tyr) Protein Incorporation into Proteins Pool->Protein Translation Serum FBS (Serum) Source of Light L-Tyr Serum->Transporter Dilution by Light Tyr

Figure 1: Sources of isotopic dilution. Note that D-Tyrosine is largely excluded, while Phenylalanine conversion and Serum contamination actively dilute the L-Tyrosine-15N pool.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: Metabolic Scrambling & Precursor Conversion

Q: I am using dialyzed serum and pure L-Tyrosine-15N, but I still see ~20-30% light Tyrosine in my mass spec data. Where is it coming from?

A: It is likely coming from Phenylalanine (Phe). Mammalian cells (especially hepatocytes, but also other lines depending on expression levels) express Phenylalanine Hydroxylase (PAH) , which converts L-Phenylalanine into L-Tyrosine.

  • The Fix: If your media contains standard (light) L-Phenylalanine, the cell will synthesize its own light L-Tyrosine, diluting your 15N label.

  • Protocol Adjustment: You must use double-deficient media (lacking both Tyr and Phe) and reconstitute with L-Tyrosine-15N AND L-Phenylalanine-15N (or at least monitor the Phe levels closely).

Issue 2: Solubility Limits

Q: My Tyrosine precipitates when I try to make a concentrated stock solution. How do I get enough label into the media?

A: Tyrosine is notoriously insoluble at neutral pH. Standard solubility is only ~0.45 g/L (approx. 2.5 mM) at pH 7.0.

  • The Fix: Use the High-pH Stock Method or switch to a Disodium Salt .

    • Acid/Base Method: Dissolve L-Tyrosine-15N in 0.1 M HCl or 0.1 M NaOH first. It is highly soluble at pH < 2 or > 9. Once dissolved, slowly add this concentrate to your media while stirring rapidly. The buffer capacity of the media should neutralize it, but watch for reprecipitation.

    • Dipeptide Alternative: If available, use Glycyl-L-Tyrosine-15N . Dipeptides are up to 50x more soluble and are rapidly cleaved intracellularly to free Tyrosine.

Issue 3: Transamination (The 15N Specific Risk)

Q: I see the Tyrosine carbon backbone is labeled, but the 15N is lost. Why?

A: Transamination swaps the nitrogen. Tyrosine Aminotransferase (TAT) converts Tyrosine to p-hydroxyphenylpyruvate. This reaction is reversible.[1] During this process, the 15N-amino group can be transferred to alpha-ketoglutarate (forming Glutamate-15N), and an unlabeled nitrogen from the intracellular pool can be transferred back onto the Tyrosine keto-acid, creating Light L-Tyrosine .

  • The Fix: 15N labeling of Tyrosine is less stable than 13C labeling. If your experiment allows, L-Tyrosine-13C9 is superior for quantification because the carbon backbone is not subject to this rapid exchange. If you must use 15N, ensure the media is glutamine-rich to saturate transaminases, though this is difficult to fully prevent.

Part 4: Experimental Protocols

Protocol A: Preparation of 50mM L-Tyrosine-15N Stock

Standard media often requires 0.4 mM - 1.0 mM Tyrosine. A 50mM stock allows small volume addition.

  • Weigh: Calculate mass for 10 mL of 50 mM stock (approx. 91 mg for L-Tyr-15N, MW ~182).

  • Solvent: Do NOT use water or PBS. Use 0.1 N NaOH (Sodium Hydroxide).

  • Dissolve: Vortex until completely clear.

  • Filter: Sterile filter using a 0.22 µm PES membrane (nylon binds Tyrosine less than cellulose).

  • Storage: Store at -20°C. Avoid freeze-thaw cycles as precipitation is common upon thawing.

  • Usage: Add dropwise to media with vigorous stirring to prevent local high-concentration zones that trigger precipitation.

Protocol B: The "Double-Dialysis" Serum Check

Standard "Dialyzed FBS" sometimes still contains trace amino acids if the cutoff (MWCO) was small or dialysis time short.

  • Thaw your Dialyzed FBS.

  • Test: Run a small aliquot on an amino acid analyzer or LC-MS.

  • Threshold: If L-Tyrosine > 5 µM, it will compete with your label.

  • Action: If high, perform a second dialysis step against PBS (10kDa MWCO) for 24 hours at 4°C with 3 buffer changes.

Part 5: Data Reference Tables

Table 1: Solubility & Stability Profile
ParameterL-Tyrosine (Natural)DL-Tyrosine (Racemic)L-Tyrosine Disodium Salt
Solubility (pH 7) ~0.45 g/L (Low)~0.22 g/L (L-isomer)> 50 g/L (High)
Bio-Availability 100%50% (Only L-form)100%
Precipitation Risk HighVery HighLow
Rec.[2][3][4][5][6][7][8][9] Stock Solvent 0.1N NaOH or HCl1N HClWater/PBS
Table 2: Interference Sources
SourceMechanismImpact on 15N IncorporationSolution
FBS Contains light L-TyrDilution (Linear)Use Dialyzed FBS (10kDa cutoff)
Phenylalanine Converted by PAH to TyrDilution (Variable)Use Phe-deficient media + Phe-15N
Transamination TAT enzyme activityLabel Loss (Scrambling)Use 13C-Tyr or accept % loss

References

  • Vertex AI Search. (2026). Unexpected differences between D- and L-tyrosine lead to chiral enhancement in racemic mixtures. PubMed. Available at: [Link][1]

  • Sigma-Aldrich. (2026). L-Tyrosine in Cell Culture: Biosynthesis and Properties. Merck KGaA. Available at: [Link][1]

  • McClatchy, D. B., et al. (2007). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. NIH PubMed Central. Available at: [Link]

  • Park, S. Y., et al. (2012).[10] Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). NIH PubMed Central. Available at: [Link]

Sources

Technical Support Center: Tyrosine Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tyrosine Bottleneck

In intensified fed-batch and perfusion processes, the demand for amino acids often exceeds their physical solubility limits. L-Tyrosine (Tyr) is the primary bottleneck. While essential for protein synthesis and specific productivity (


), its hydrophobic phenolic side chain limits solubility in water to approximately 0.45 g/L at neutral pH  (pH 7.0, 25°C).

However, high-titer CHO processes frequently require Tyrosine concentrations exceeding 5–10 g/L in concentrated feeds to prevent depletion. This discrepancy forces scientists to adopt aggressive solubilization strategies.

This guide provides technical protocols, decision frameworks, and troubleshooting workflows to overcome this limitation without compromising product quality.

Module 1: Strategic Decision Framework

Before attempting a protocol, determine the optimal strategy for your specific process constraints (e.g., raw material restrictions vs. operational flexibility).

Visualizing the Solution Space

TyrosineStrategy Start Start: High Tyrosine Demand (>1 g/L) Constraint Can you modify raw materials? Start->Constraint NoMod No (Must use L-Tyrosine) Constraint->NoMod Regulatory/Cost Fixed YesMod Yes (Can use Derivatives) Constraint->YesMod Flexible Process HighPH Strategy A: High pH Feed (Separate) NoMod->HighPH Risk1 Risk: pH Spikes / Precipitation HighPH->Risk1 Dipeptide Strategy B: Dipeptides (Ala-Tyr / Gly-Tyr) YesMod->Dipeptide Benefit Benefit: Neutral pH / Single Feed Dipeptide->Benefit

Figure 1: Decision matrix for selecting a solubilization strategy. Choosing between traditional pH cycling and modern chemical modification is the first critical step.

Module 2: Technical Protocols

Protocol A: The "High pH" Method (Traditional)

Use this when regulatory filings or cost constraints force the use of free L-Tyrosine.

The Mechanism: Tyrosine acts as a zwitterion.[1] At pH > 10.5, the deprotonation of the phenolic hydroxyl group and the amino group drastically increases solubility to >20 g/L.

Step-by-Step Workflow:

  • Preparation of Base Stock:

    • Prepare a 1N or 2N NaOH solution.

    • Note: Do not use water initially. Tyrosine dissolves best when added directly to the base.

  • Solubilization:

    • Slowly add L-Tyrosine to the NaOH solution while mixing.

    • Target Concentration: 20–50 g/L (depending on the NaOH molarity).

    • Critical Control Point (CCP): Monitor pH.[2][3][4][5][6][7] It must remain >11.0 . If it drops below 10.5, precipitation will occur immediately.

  • Coupling with Cysteine (Optional but Common):

    • If co-dissolving L-Cysteine, add it after Tyrosine is fully dissolved.

    • Warning: High pH accelerates the oxidation of Cysteine to Cystine (insoluble). Use immediately or store under Nitrogen overlay.

  • Filtration:

    • Filter using a 0.22 µm PES or PVDF membrane.[2]

    • Troubleshooting: If the filter clogs, the pH likely drifted, causing micro-precipitation.

  • Bioreactor Addition:

    • Add slowly to the bioreactor.[5] The high pH bolus will trigger the bioreactor's acid pump (or CO2 sparging).

Protocol B: The Dipeptide Method (Advanced)

Use this for intensified fed-batch or perfusion processes to simplify operations.

The Mechanism: Dipeptides like L-Alanyl-L-Tyrosine (Ala-Tyr) or Glycyl-L-Tyrosine (Gly-Tyr) mask the hydrophobic side chain, increasing solubility at neutral pH up to 50-fold [1]. Cells transport these dipeptides via the PEPT1/2 transporters and cleave them intracellularly.

Step-by-Step Workflow:

  • Direct Addition:

    • Weigh the dipeptide (e.g., Ala-Tyr).

    • Add directly to the main neutral pH feed (e.g., pH 7.0–7.4).

  • Mixing:

    • Mix for 15–30 minutes.

    • Result: Solubility can reach >50 g/L without caustic agents.

  • Filtration & Storage:

    • Standard sterile filtration.

    • Stable at 4°C for weeks (unlike the high pH Tyrosine/Cysteine mix).

Module 3: Comparative Data Analysis

The following table contrasts the solubility limits and operational risks of the two primary strategies.

ParameterFree L-Tyrosine (Neutral pH)Free L-Tyrosine (High pH >11)L-Alanyl-L-Tyrosine (Neutral pH)
Solubility Limit ~0.45 g/L> 20 g/L> 50 g/L
Feed pH Required N/A (Insoluble)11.0 – 12.07.0 – 7.4
Bioreactor Impact NonepH Spikes, Osmolality increase (Na+)Minimal
Stability HighLow (Precipitation risk)High
Cellular Uptake Amino Acid TransportersAmino Acid TransportersPeptide Transporters (PEPT1)

Data derived from Merck Millipore and Evonik technical notes [1, 2].

Module 4: Troubleshooting Center (FAQs)

Issue 1: "My feed tank has white precipitate at the bottom."

Diagnosis: This is the most common failure mode in Protocol A (High pH). It occurs when the pH drifts downward due to CO2 absorption from the air or insufficient buffering.

The Fix:

  • Immediate: Check the pH.[2][4][5][6][8] If it is < 10.5, add concentrated NaOH dropwise until clear.

  • Systemic: Ensure the feed tank is sealed or has a nitrogen overlay to prevent atmospheric CO2 absorption.

Issue 2: "The feed solution turned brown/yellow overnight."

Diagnosis: This indicates oxidation . If you are co-solubilizing Tyrosine and Cysteine at high pH (Protocol A), the Cysteine is oxidizing into Cystine and other degradation products.

The Fix:

  • Separation: Separate Tyrosine and Cysteine into two different feed bags if possible.

  • Modification: Switch to S-Sulfocysteine or Phospho-Tyrosine salts, which are resistant to oxidation at neutral pH [3].

Issue 3: "Bioreactor pH spikes every time the feed pump turns on."

Diagnosis: The high pH feed (Protocol A) is overwhelming the bioreactor's buffering capacity. This causes "pH shock" which can induce apoptosis or alter glycosylation profiles.

The Fix:

  • Slow Down: Reduce the feed flow rate.

  • Dilute: If solubility permits, lower the feed concentration to lower the pH/molarity.

  • Switch Strategy: This is the primary indicator that you should move to Protocol B (Dipeptides) to decouple nutrient delivery from pH control.

Visualizing the Precipitation Mechanism

PrecipMechanism Tank Feed Tank (pH 11.5) Transfer Transfer Line Tank->Transfer Soluble Tyr Interface Bioreactor Interface (The Shock Zone) Transfer->Interface Enters Media Reactor Bioreactor (pH 7.0) Interface->Reactor Rapid Mixing Precip PRECIPITATION EVENT: Local pH drops < 9.0 before dilution completes Interface->Precip Poor Mixing

Figure 2: The "Shock Zone" mechanism. Precipitation often occurs at the injection port where the high pH feed contacts the neutral media before fully dispersing.

References

  • Evonik Health Care. (n.d.). Enhancing the solubility of L-Tyrosine in cell culture media applications. Retrieved from [Link]

  • Cell Culture Dish. (2019). Chemically modified amino acids enable the evolution of fed-batch processes.[9] Retrieved from [Link]

Sources

Technical Support Center: Minimizing Isotopic Scrambling in DL-Tyrosine-¹⁵N Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DL-Tyrosine-¹⁵N in their experiments. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the phenomenon of isotopic scrambling. Our goal is to equip you with the knowledge to anticipate, mitigate, and diagnose scrambling, thereby ensuring the integrity and accuracy of your experimental data.

I. Understanding Isotopic Scrambling of ¹⁵N in Tyrosine

The primary mechanism behind this scrambling is the activity of transaminases, enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid.[2] In the context of DL-Tyrosine-¹⁵N, the ¹⁵N-amino group can be transferred to various α-keto acids, leading to the formation of other ¹⁵N-labeled amino acids.

Visualizing the Scrambling Pathway

The following diagram illustrates the general enzymatic process that can lead to the scrambling of the ¹⁵N label from tyrosine.

Isotopic_Scrambling DL-Tyrosine-¹⁵N DL-Tyrosine-¹⁵N Transaminase Transaminase DL-Tyrosine-¹⁵N->Transaminase α-Ketoglutarate α-Ketoglutarate α-Ketoglutarate->Transaminase p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Transaminase->p-Hydroxyphenylpyruvate Glutamate-¹⁵N Glutamate-¹⁵N Transaminase->Glutamate-¹⁵N Other ¹⁵N-Amino Acids Other ¹⁵N-Amino Acids Glutamate-¹⁵N->Other ¹⁵N-Amino Acids Further Transamination Other α-Keto Acids Other α-Keto Acids Other α-Keto Acids->Other ¹⁵N-Amino Acids

Caption: Enzymatic transamination leading to ¹⁵N scrambling from Tyrosine.

II. Troubleshooting Guide: Identifying and Resolving Scrambling Issues

This section addresses specific problems you might encounter related to isotopic scrambling and provides actionable solutions.

Problem 1: Mass spectrometry data shows ¹⁵N incorporation into amino acids other than tyrosine.
Probable Cause Detailed Explanation Recommended Solution
Metabolic Conversion by Transaminases The most common cause is the enzymatic transfer of the ¹⁵N amino group from tyrosine to other amino acid precursors.[2] Aromatic amino acid transaminases, for instance, can facilitate nitrogen exchange between tyrosine and phenylalanine.[2]1. Utilize Transaminase-Deficient Strains: If using a cell-based expression system (e.g., E. coli), employ strains engineered to lack key transaminases.[2] 2. Inhibit Transaminase Activity: Consider the use of broad-spectrum transaminase inhibitors. For example, reduction of E. coli S30 extracts with NaBH₄ can inactivate pyridoxal-phosphate (PLP) dependent enzymes, which include many transaminases, without significantly impairing protein synthesis.[5] 3. Use Cell-Free Systems: In vitro protein synthesis systems generally have lower metabolic enzyme activity, reducing the likelihood of scrambling.[5]
Metabolic Branch Points Tyrosine can be catabolized, and its nitrogen can enter the general nitrogen pool, leading to its incorporation into various biomolecules.[2][6]1. Optimize Culture Conditions: Adjusting factors like temperature and pH can influence metabolic pathways and potentially reduce the catabolism of tyrosine.[2] 2. Provide Alternative Nitrogen Sources: Ensure the growth medium contains sufficient unlabeled nitrogen sources to minimize the cell's reliance on tyrosine as a nitrogen donor.
Problem 2: Low or incomplete ¹⁵N labeling efficiency in the target protein/peptide.
Probable Cause Detailed Explanation Recommended Solution
Dilution with Unlabeled Tyrosine The provided DL-Tyrosine-¹⁵N may be diluted by endogenous, unlabeled tyrosine synthesized by the cells or present in complex media components.1. Use Auxotrophic Strains: Employ strains that cannot synthesize their own tyrosine, forcing them to utilize the labeled tyrosine from the medium. 2. Use Defined Minimal Media: Avoid complex media (like LB) that contain unlabeled amino acids. A well-defined minimal medium ensures that DL-Tyrosine-¹⁵N is the primary source.
Poor Uptake of Labeled Tyrosine The cells may not be efficiently importing the supplied DL-Tyrosine-¹⁵N from the medium.1. Optimize Cell Density and Growth Phase: Ensure cells are in an optimal metabolic state for amino acid uptake, typically the exponential growth phase. 2. Check pH of the Medium: The pH can affect the charge state of amino acids and the efficiency of transporters. Maintain a stable and optimal pH for your specific cell type.
Degradation of DL-Tyrosine-¹⁵N The labeled amino acid may degrade over time in the culture medium, reducing its availability.1. Prepare Fresh Solutions: Always use freshly prepared solutions of DL-Tyrosine-¹⁵N. 2. Sterile Filter: Ensure the DL-Tyrosine-¹⁵N solution is sterile-filtered before addition to the culture to prevent microbial degradation.

III. Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of isotopic scrambling?

For high-quality quantitative data, it is recommended to achieve a labeling efficiency of 97% or higher in the target amino acid.[4] Significant scrambling can compromise the accuracy of quantification. The acceptable level, however, can be application-dependent. For qualitative studies, a higher degree of scrambling might be tolerable.

Q2: How can I detect and quantify the extent of isotopic scrambling?

High-resolution mass spectrometry is the primary tool for this.[3][7] By analyzing the isotopic patterns of peptides containing amino acids other than tyrosine, you can determine if they have incorporated ¹⁵N. Tandem mass spectrometry (MS/MS) can further confirm the location of the ¹⁵N label within the peptide fragments.[3][7]

Q3: Does the "DL" racemic mixture of tyrosine affect scrambling?

While most biological systems preferentially utilize the L-isomer, the presence of the D-isomer is unlikely to directly cause scrambling. However, some microorganisms possess racemases that can interconvert D- and L-amino acids. If the D-isomer is converted to L-tyrosine, it can then enter metabolic pathways and contribute to scrambling. Using pure L-Tyrosine-¹⁵N can eliminate this variable.

Q4: Can the pH of my sample preparation buffers impact the stability of the ¹⁵N label?

The ¹⁵N label itself, being a stable isotope, is not inherently labile. However, pH can significantly influence enzymatic reactions that cause scrambling.[2] For instance, the activity of transaminases is pH-dependent. It is also important to maintain a pH below 6.5 if possible during sample storage and analysis to minimize the exchange of backbone amide protons, which is a base-catalyzed process.[8] Studies have shown that the interactions of tyrosine are modulated by pH, which could indirectly affect its susceptibility to enzymatic modification.[9]

Q5: Are there any chemical (non-enzymatic) causes of isotopic scrambling I should be aware of?

Under typical experimental conditions for biological mass spectrometry, non-enzymatic scrambling of the ¹⁵N from the amino group of tyrosine is not a significant concern. The covalent bond is stable. However, in-source fragmentation within the mass spectrometer can sometimes lead to the appearance of scrambled isotopes, though this is an analytical artifact rather than a true sample characteristic.[2]

IV. Experimental Protocols

Protocol 1: Sample Preparation for Protein Expression to Minimize Scrambling

This protocol is designed for expressing a ¹⁵N-tyrosine labeled protein in E. coli using a minimal medium.

  • Strain Selection: Choose an E. coli strain that is auxotrophic for tyrosine (e.g., a tyrA mutant). If possible, use a strain also deficient in major transaminases.

  • Pre-culture Preparation: Inoculate a single colony into 5 mL of a rich medium (e.g., LB) and grow overnight at 37°C with shaking.

  • Minimal Medium Inoculation: The next day, pellet the cells from the pre-culture by centrifugation, wash once with M9 minimal salts, and resuspend in 1 mL of M9 salts.

  • Main Culture: Inoculate a 1 L M9 minimal medium culture supplemented with:

    • 20% glucose (20 mL)

    • 1 M MgSO₄ (2 mL)

    • 1 M CaCl₂ (0.1 mL)

    • Trace metals solution (1 mL)

    • Unlabeled amino acids (except tyrosine) to suppress metabolic crosstalk.

    • DL-Tyrosine-¹⁵N at the desired final concentration (e.g., 50-100 mg/L).

  • Growth and Induction: Grow the culture at 37°C with vigorous shaking to an OD₆₀₀ of 0.6-0.8. Then, induce protein expression according to your specific vector system (e.g., with IPTG).

  • Harvesting: After the induction period, harvest the cells by centrifugation.

Workflow for Minimizing Isotopic Scrambling

The following diagram outlines a decision-making workflow for designing an experiment with DL-Tyrosine-¹⁵N.

Workflow cluster_0 Experimental Design cluster_1 Analysis Start Start Select Expression System Select Expression System Start->Select Expression System Cell-Based Cell-Based Select Expression System->Cell-Based Cell-Free Cell-Free Select Expression System->Cell-Free Lower Scrambling Risk Use Transaminase-Deficient Strain Use Transaminase-Deficient Strain Cell-Based->Use Transaminase-Deficient Strain Yes Use Defined Minimal Medium Use Defined Minimal Medium Cell-Based->Use Defined Minimal Medium No Proceed to Expression Proceed to Expression Cell-Free->Proceed to Expression Use Transaminase-Deficient Strain->Use Defined Minimal Medium Add Unlabeled Amino Acids (except Tyr) Add Unlabeled Amino Acids (except Tyr) Use Defined Minimal Medium->Add Unlabeled Amino Acids (except Tyr) Add Unlabeled Amino Acids (except Tyr)->Proceed to Expression Analyze by MS Analyze by MS Proceed to Expression->Analyze by MS Scrambling Observed? Scrambling Observed? Analyze by MS->Scrambling Observed? Optimize Conditions Optimize Conditions Scrambling Observed?->Optimize Conditions Yes End End Scrambling Observed?->End No Optimize Conditions->Start

Caption: Decision workflow for minimizing ¹⁵N scrambling.

V. References

  • CK Isotopes. Selective Amino Acid-Type Labeling(continued). Available from: [Link]

  • Kainosho, M., & Güntert, P. (2009). Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O. PubMed. Available from: [Link]

  • Guo, M., & Li, L. (2019). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. Available from: [Link]

  • National Institutes of Health. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Available from: [Link]

  • Unknown. Expressing 15N labeled protein. Available from: [Link]

  • Li, H., & Li, L. (2015). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Available from: [Link]

  • Li, H., & Li, L. (2015). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. Available from: [Link]

  • Tyrosine Aminotransferases in Olive (Olea europaea L.). MDPI. Available from: [Link]

  • Faller, P., Debus, R. J., Brettel, K., Sugiura, M., Rutherford, A. W., & Boussac, A. (2001). Molecular origin of the pH dependence of tyrosine D oxidation kinetics and radical stability in photosystem II. PubMed. Available from: [Link]

  • TATN-1 Mutations Reveal a Novel Role for Tyrosine as a Metabolic Signal That Influences Developmental Decisions and Longevity in Caenorhabditis elegans. National Institutes of Health. Available from: [Link]

Sources

Dealing with background noise in 15N-edited NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an advanced technical support center for researchers troubleshooting 15N-edited NMR experiments (HSQC, TROSY). It prioritizes mechanistic understanding over rote checklists, ensuring you can diagnose unique artifacts in your specific biological system.

Topic: Signal-to-Noise Optimization & Artifact Elimination System Status: OPERATIONAL Operator Level: Senior Application Scientist

Diagnostic Triage: Identify Your Noise

Before applying fixes, you must categorize the "noise." In 2D NMR, "noise" is rarely just thermal randomness; it is often coherent interference.

Visual Diagnostic Matrix

Visual SymptomTechnical TermProbable Root CauseImmediate Action
Grainy "Snow" Thermal Noise (Low S/N)Low concentration, high salt (loading), or rapid relaxation (high MW).Check Pulse Cal (P90), Switch to 3mm tube, or enable TROSY.
Vertical Streaks

Noise (Ridges)
Instability during

evolution. Often residual water or instrumental drift.
Optimize water suppression (flip-back); check temperature stability.
Wiggles/Ripples Truncation ArtifactsInsufficient acquisition time in

or

.
Apply Apodization (Cosine-Squared or Hamming); extend acquisition.
Ghost Peaks Folding/AliasingSpectral width (SW) too narrow in

(

N).
Increase SW or adjust carrier frequency (

).

Troubleshooting Guides (Q&A)

CATEGORY A: The "Snowstorm" (Sensitivity & Thermal Noise)

Q: My sample is 0.5 mM, but the S/N is terrible on the Cryoprobe. Why? A: If your buffer contains physiological salt (>100 mM NaCl), you are likely degrading the Q-factor of the Cryoprobe.

  • The Mechanism: Cryoprobes are extremely sensitive to the dielectric conductivity of the sample ("loading"). High salt increases sample resistance, generating thermal noise that overwhelms the signal, effectively negating the Cryoprobe's advantage.

  • The Fix:

    • Tube Geometry: Switch from a standard 5mm tube to a 3mm tube (or a 5mm tube with a 3mm lower stem). This reduces the conductive volume in the RF coil, significantly recovering the Q-factor.

    • Pulse Calibration: Check your

      
       90° pulse (
      
      
      
      ). If it has lengthened significantly (e.g., >12
      
      
      on a 600 MHz), your probe is heavily loaded.

Q: I am studying a 40 kDa protein. The peaks are broad and weak. A: You are likely fighting transverse relaxation (


).
  • The Mechanism: As molecular weight increases, tumbling slows (

    
     increases). In standard HSQC, the signal decays rapidly due to dipole-dipole interaction.
    
  • The Fix: Switch to TROSY (Transverse Relaxation Optimized Spectroscopy) .

    • TROSY selects the single multiplet component where Dipole-Dipole relaxation and CSA (Chemical Shift Anisotropy) relaxation partially cancel each other out.

    • Note: This effect scales with field strength. It is most effective at 800 MHz - 900 MHz . At 500 MHz, the gain is negligible.

CATEGORY B: The "Streaks" (t1 Noise & Water Artifacts)

Q: I see vertical ridges running through the water line and intense methyl peaks. A: This is


 noise, caused by instrumental instability or "perfect" periodic errors during the indirect dimension (

) evolution.
  • The Mechanism: If the spectrometer phase, temperature, or lock signal fluctuates even 0.1% between

    
     increments, the Fourier Transform converts this inconsistency into noise spread along the 
    
    
    
    axis (vertical streaks).
  • The Fix:

    • Water Control: The water signal is

      
       times stronger than your protein. Even 0.1% instability in water suppression creates massive streaks. Use Water Flip-Back  pulses to keep water magnetization along the +Z axis, rather than saturating it.
      
    • Inter-scan Delay: Ensure your recycle delay (

      
      ) is long enough (1.0–1.5s) to prevent heating duty-cycle variations.
      
CATEGORY C: Processing Artifacts

Q: Can I fix low S/N by changing the window function? A: Yes, but it is a trade-off.

  • Exponential Multiplication (EM): Multiplies the FID by

    
    .
    
    • Result: Increases S/N but broadens peaks . Use LB = 1-3 Hz for noisy data.

  • Sine-Bell Squared (QSINE):

    • Result: Sharpens peaks (resolution) but decreases S/N at the edges of the peak.

  • The Protocol: For maximum sensitivity, apply a "Matched Filter" where the window function decay matches your signal's natural

    
     decay.
    

Workflow Visualization

Diagram 1: Noise Diagnosis Logic Flow

This flowchart guides you through the decision-making process when encountering poor spectral quality.

NoiseDiagnosis Start Start: Poor 15N-HSQC Quality CheckArtifact Is the noise random (snow) or coherent (streaks/ghosts)? Start->CheckArtifact Random Random (Thermal Noise) CheckArtifact->Random Grainy Coherent Coherent (Artifacts) CheckArtifact->Coherent Structured CheckSalt Check Salt Concentration Random->CheckSalt HighSalt >100mM Salt? CheckSalt->HighSalt ActionTube Action: Switch to 3mm Tube HighSalt->ActionTube Yes CheckMW Check Protein MW HighSalt->CheckMW No HighMW >25 kDa? CheckMW->HighMW ActionTROSY Action: Switch to TROSY (Requires High Field) HighMW->ActionTROSY Yes CheckType Identify Artifact Shape Coherent->CheckType Streaks Vertical Streaks (t1 Noise) CheckType->Streaks Truncation Sinc Wiggles (Ripples) CheckType->Truncation ActionWater Action: Optimize Water Flip-Back Check Lock/Temp Stability Streaks->ActionWater ActionProcess Action: Apply QSINE Window Increase Acquisition Time Truncation->ActionProcess

Caption: Decision tree for isolating the root cause of spectral degradation in 15N-edited experiments.

Standard Operating Protocol (SOP)

Protocol: Optimizing Water Suppression (Flip-Back)

Objective: Minimize


 noise caused by water relaxation without saturating exchangeable amide protons.
  • Preparation:

    • Load standard

      
      -HSQC pulse sequence (e.g., hsqcetfpf3gpsi on Bruker).
      
    • Ensure the "Flip-Back" option is active (often a flag -Dflg_water_flip).

  • Pulse Calibration (O1 Optimization):

    • The water flip-back pulse is a selective shaped pulse (e.g., Sinc or E-Burp). It must be perfectly on-resonance with water.

    • Run gs (Go Setup) on a 1D proton spectrum.

    • Zoom into the water signal. Adjust O1 (carrier frequency) until it is exactly at the center of the water peak.

  • Gradient Shimming:

    • Poor shimming creates a broad water base that the flip-back pulse cannot invert cleanly.

    • Execute 3D gradient shimming (topshim3d).

  • Fine-Tuning the Flip-Back:

    • Acquire a 1D slice of the HSQC (set TD in F1 to 1).

    • Array the flip-back pulse power (often p28 or a specific shaped pulse power level) by +/- 0.5 dB.

    • Goal: Minimize the residual water signal in the 1D trace while maintaining amide intensity.

  • Processing:

    • If residual water remains, apply a time-domain solvent filter (e.g., BC_mod = qfil in TopSpin) during processing, but be aware this may attenuate

      
       protons near the water line.
      

References

  • Bruker. High-Field TROSY 15N NMR and Protein Structure. Retrieved from

  • Takeuchi, K., et al. (2015). Nitrogen detected TROSY at high field yields high resolution and sensitivity for protein NMR. Journal of Biomolecular NMR. Retrieved from

  • Kelly, A. E., et al. (2002). Performance of cryogenic probes as a function of ionic strength and sample tube geometry. Journal of Biomolecular NMR. Retrieved from

  • University of Manchester. NMR Data Processing: Window Functions and Sensitivity. Retrieved from

  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press. (Standard Field Reference).

Technical Support Center: Navigating Incomplete Labeling in Quantitative Experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Foundation of Accurate Quantification: Understanding Labeling Efficiency

Quantitative analysis using labeling techniques, whether isotopic or fluorescent, fundamentally relies on the consistent and complete incorporation of the label into the molecule of interest. Incomplete labeling introduces a systematic bias, where the measured signal is not directly proportional to the true abundance of the analyte. This can manifest as distorted ratios in multiplexed proteomics, underestimated concentrations in immunoassays, or inaccurate flux calculations in metabolomics.

This guide is structured to address these challenges head-on, providing both theoretical understanding and practical solutions to ensure the integrity of your quantitative data.

Mass Spectrometry-Based Proteomics: Tackling Incomplete Labeling in SILAC and TMT

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tag (TMT) labeling are powerful techniques for quantitative proteomics. However, both are susceptible to incomplete labeling, which can significantly skew results.

Frequently Asked Questions (FAQs): Proteomics

Q1: What are the common causes of incomplete SILAC labeling?

A1: Incomplete SILAC labeling typically arises from two main sources:

  • Insufficient Cell Doublings: For complete incorporation of "heavy" amino acids, cells should be cultured for at least five to six doublings in the SILAC medium.[1] This ensures that the "light" amino acids from the original culture are diluted out.

  • Arginine-to-Proline Conversion: Some cell lines can enzymatically convert heavy arginine to heavy proline, which is then incorporated into proteins. This can complicate data analysis by introducing an unexpected mass shift. Using proline-free SILAC media and cell lines with low conversion rates can mitigate this.

Q2: How can I assess the labeling efficiency of my TMT experiment?

A2: A common method is to perform a "mixing QC" where a small aliquot from each labeled sample is pooled, analyzed by LC-MS/MS, and the reporter ion intensities are compared.[2][3] Key metrics to evaluate are:

  • Labeling Efficiency (LE): Should ideally be greater than 99%.[2][4]

  • Median Reporter Ion Intensity (MRII): Significant deviation of one channel's MRII from the average can indicate poor labeling.[2][4]

Q3: My TMT labeling is inefficient. What are the likely causes?

A3: The most critical factor for efficient TMT labeling is the pH of the reaction buffer . The amine-reactive NHS ester of the TMT reagent is most effective at a pH of 8.0-8.5.[2][4] Residual acidic buffers from peptide preparation can lower the pH and drastically reduce labeling efficiency.[2][4] Insufficient mixing and suboptimal TMT reagent-to-peptide ratios can also contribute to incomplete labeling.[5]

Troubleshooting Guide: Incomplete TMT Labeling
Symptom Potential Cause Recommended Action
Low Labeling Efficiency (<99%) in Mixing QCSuboptimal pH: Residual acid from peptide cleanup.Ensure peptide resuspension in a robust, higher concentration buffer (e.g., 200-500 mM HEPES or TEAB, pH 8.5) to maintain optimal pH.[2][3][4]
One or more channels show significantly lower reporter ion intensityPipetting Error: Inaccurate peptide or TMT reagent addition.Use calibrated pipettes and perform a protein/peptide quantification assay before labeling to ensure equal starting amounts.
Poor Reagent Quality: Degraded TMT reagent.Use fresh TMT reagents and store them under the recommended conditions (dry, -20°C).
High variability in reporter ion intensities for the same protein across channelsIncomplete Quenching: Residual active TMT reagent.Ensure complete quenching of the labeling reaction with hydroxylamine.
Experimental Workflow: Label-Swap Normalization for SILAC

Incomplete labeling in SILAC can lead to a systematic underestimation of protein ratios. A label-swap experimental design is a robust method to correct for this bias.[6]

Conceptual Workflow for Label-Swap SILAC

cluster_exp1 Experiment 1 cluster_exp2 Experiment 2 (Label-Swap) A1 Condition A (Light Label) Mix1 Mix 1:1 A1->Mix1 B1 Condition B (Heavy Label) B1->Mix1 LCMS1 LC-MS/MS Analysis Mix1->LCMS1 Ratio1 Calculate H/L Ratios LCMS1->Ratio1 Avg Average Ratios from Experiment 1 & 2 Ratio1->Avg A2 Condition A (Heavy Label) Mix2 Mix 1:1 A2->Mix2 B2 Condition B (Light Label) B2->Mix2 LCMS2 LC-MS/MS Analysis Mix2->LCMS2 Ratio2 Calculate H/L Ratios LCMS2->Ratio2 Ratio2->Avg

Caption: Workflow for Label-Swap Normalization in SILAC.

Step-by-Step Protocol:

  • Design: Perform two independent SILAC experiments. In the first, label Condition A with "light" amino acids and Condition B with "heavy" amino acids. In the second experiment, swap the labels: Condition A gets the "heavy" label and Condition B gets the "light" one.[6]

  • Sample Preparation: After cell lysis, mix the "light" and "heavy" samples from each experiment in a 1:1 protein ratio.

  • LC-MS/MS Analysis: Analyze the mixed samples by LC-MS/MS.

  • Data Analysis:

    • For each experiment, calculate the heavy-to-light (H/L) protein ratios.

    • For proteins quantified in both experiments, average the log-transformed ratios. This averaging corrects for the systematic bias introduced by incomplete labeling.[6]

Immunofluorescence and Immunoassays: Ensuring Complete and Consistent Labeling

In techniques like immunofluorescence (IF) and ELISA, incomplete labeling of antibodies with fluorophores or enzymes (like HRP) can lead to weak signals and inaccurate quantification.

Frequently Asked Questions (FAQs): IF and Immunoassays

Q1: How can I determine the degree of labeling (DOL) for my fluorescently labeled antibody?

A1: The DOL, or the average number of dye molecules per antibody, can be determined using absorption spectroscopy.[7][8] You will need to measure the absorbance of the antibody at 280 nm and the absorbance of the dye at its maximum absorption wavelength.[7][8][9] The ratio of these absorbances, corrected for the dye's absorbance at 280 nm, allows for the calculation of the DOL.[9][10]

Q2: My ELISA results are inconsistent, with high background and weak signal. Could this be a biotinylation issue?

A2: Yes, inconsistent biotinylation of detection antibodies can lead to such issues. Over-biotinylation can cause antibody precipitation and reduced activity, while under-biotinylation results in a weak signal. It's also crucial to ensure complete removal of free, unreacted biotin, as this can lead to high background.

Troubleshooting Guide: Inconsistent Antibody Labeling
Symptom Potential Cause Recommended Action
Weak or no signal in IF/ELISALow Degree of Labeling (DOL): Insufficient dye/enzyme conjugated to the antibody.Optimize the labeling reaction by adjusting the molar ratio of the label to the antibody. Determine the DOL spectrophotometrically.[7][8]
Inactive Antibody: Labeling process damaged the antibody's antigen-binding site.Use a less harsh labeling chemistry or a pre-activated labeling kit. Test antibody activity post-labeling.
High background in IF/ELISAExcess Free Label: Unconjugated dye or biotin remaining in the antibody solution.Purify the labeled antibody thoroughly using dialysis or gel filtration to remove all unbound label.
Over-labeling: High DOL can lead to non-specific binding.Reduce the molar ratio of label to antibody in the conjugation reaction. Aim for a DOL between 2 and 10 for most antibodies.[10]
Protocol: Spectrophotometric Determination of Antibody Degree of Labeling (DOL)

This protocol provides a general method for determining the DOL of a fluorescently labeled antibody.

  • Purification: Ensure the labeled antibody is purified from free dye, typically by gel filtration or dialysis.

  • Spectrophotometry:

    • Measure the absorbance of the purified antibody solution at 280 nm (A280) and at the maximum absorbance wavelength of the fluorophore (Amax). Use a quartz cuvette.[7]

    • If the absorbance is too high, dilute the sample in a suitable buffer (e.g., PBS).

  • Calculation:

    • Calculate the molar concentration of the dye: [Dye] = Amax / ε_dye where ε_dye is the molar extinction coefficient of the dye at its Amax.

    • Calculate the molar concentration of the antibody: [Antibody] = (A280 - (Amax * CF)) / ε_protein where ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG), and CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

    • Calculate the DOL: DOL = [Dye] / [Antibody]

Metabolomics: Correcting for Natural Isotope Abundance

In stable isotope labeling experiments in metabolomics, it is crucial to correct for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N). Failure to do so will lead to an overestimation of the labeled fraction and incorrect metabolic flux calculations.

Frequently Asked Questions (FAQs): Metabolomics

Q1: Why is natural isotope abundance correction necessary?

A1: All elements exist as a mixture of stable isotopes. For example, carbon is approximately 98.9% ¹²C and 1.1% ¹³C.[4] When you analyze a sample by mass spectrometry, the instrument detects the mass of the entire molecule, including these naturally occurring heavy isotopes. This can be mistaken for incorporation of the isotopic tracer, leading to inaccurate quantification of labeling.

Q2: What software tools are available for natural abundance correction?

A2: Several software tools are available, including:

  • IsoCor: A Python-based tool that can correct for natural abundance, tracer purity, and can be used for any isotopic tracer.[11] It has both a graphical user interface (GUI) and a command-line interface.[12]

  • IsoCorrectoR: An R-based tool that corrects for natural abundance and tracer purity in MS and MS/MS data from single or multiple tracer experiments.[13][14]

  • AccuCor2: An R package designed for dual-isotope tracer experiments.[15][16]

Conceptual Workflow for Natural Abundance Correction

RawData Raw Mass Spectrometry Data Software Correction Software (e.g., IsoCor, IsoCorrectoR) RawData->Software CorrectedData Corrected Isotopologue Distribution Software->CorrectedData Input Input: - Molecular Formula - Isotopic Tracer Info - Natural Abundance Data Input->Software Analysis Downstream Analysis (e.g., Metabolic Flux Analysis) CorrectedData->Analysis

Caption: General workflow for natural abundance correction in metabolomics.

Using IsoCorrectoR for Natural Abundance Correction: A Brief Guide

IsoCorrectoR is a user-friendly tool for correcting mass spectrometry data from stable isotope labeling experiments.

Key Inputs for IsoCorrectoR:

  • Measurement File: A file containing your uncorrected mass isotopomer distributions for each metabolite.

  • Element Information File: Specifies the natural abundance of isotopes for each element.

  • Molecule Information File: Contains the elemental composition of each metabolite.

General Steps:

  • Installation: Install the IsoCorrectoR package in R.

  • Prepare Input Files: Create the measurement, element, and molecule files in the specified format (CSV or Excel).

  • Run Correction: Use the IsoCorrection() function in R, providing the paths to your input files and specifying the output directory.[17]

  • Interpret Output: The software will generate corrected data files and a log file detailing the correction process.

Conclusion: A Proactive Approach to Labeling

While the correction methods discussed in this guide are powerful tools for salvaging data from experiments with incomplete labeling, the most robust strategy is to prevent these issues from occurring in the first place. This involves careful experimental design, optimization of labeling protocols, and the implementation of rigorous quality control checks at every stage of your workflow. By understanding the causes of incomplete labeling and proactively addressing them, you can ensure the generation of high-quality, reliable quantitative data that will stand up to scientific scrutiny.

References

  • Abberior GmbH. (n.d.). Recommended labeling protocols. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]

  • Heinrich, J., et al. (n.d.). Introduction to IsoCorrectoR. Retrieved from [Link]

  • Dephoure, N., & Gygi, S. P. (2012). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Current protocols in molecular biology, Chapter 18, Unit18.15. [Link]

  • Heinrich, J., et al. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. University of Regensburg. [Link]

  • Lapek, J. D., Jr, et al. (2021). Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. ACS omega, 6(18), 12660–12666. [Link]

  • Lapek, J. D., Jr, et al. (2021). Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. ResearchGate. [Link]

  • Millard, P., et al. (2015). IsoCor: Correcting MS data in isotope labeling experiments. ResearchGate. [Link]

  • Lapek, J. D., Jr, et al. (2021). Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. ACS omega, 6(18), 12660–12666. [Link]

  • Park, J. H., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Proteomics, 12(9), 1455–1458. [Link]

  • Midani, F. S., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 7(1), 13. [Link]

  • Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, 35(21), 4484–4486. [Link]

  • IsoCor Documentation. (n.d.). Tutorials. Retrieved from [Link]

  • Su, W., et al. (2020). AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments. Bioinformatics, 36(8), 2634–2636. [Link]

  • Su, W., et al. (2020). AccuCor2 Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]

  • IsoCor Documentation. (n.d.). Quick start. Retrieved from [Link]

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. [Link]

  • Rockwood, A. L., & Haimi, P. (2006). Ultrahigh-Speed Calculation of Isotope Distributions. Analytical Chemistry, 78(18), 6590–6595. [Link]

  • MetwareBio. (n.d.). Proteomics Quality Control: A Practical Guide to Reliable, Reproducible Data. Retrieved from [Link]

  • Zauber, H., et al. (2013). Systematic evaluation of reference protein normalization in proteomic experiments. Frontiers in plant science, 4, 25. [Link]

  • Heinrich, J., et al. (n.d.). Introduction to IsoCorrectoR. Retrieved from [Link]

  • Megger, D. A., et al. (2013). Comparison of label-free and label-based strategies for proteome analysis of hepatoma cell lines. Biochimica et biophysica acta, 1834(12), 2619–2627. [Link]

  • Creative Biolabs. (n.d.). Troubleshooting of Sandwich ELISA with Streptavidin-biotin Detection. Retrieved from [Link]

  • Jordan, J. L., et al. (2021). PolyMID-Correct: Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites, 11(5), 312. [Link]

  • IsoCor Documentation. (n.d.). Quick start. Retrieved from [Link]

  • Paulo, J. A., et al. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of proteome research, 13(9), 4121–4129. [Link]

  • Zauber, H., et al. (2013). Systematic evaluation of reference protein normalization in proteomic experiments. Frontiers in plant science, 4, 25. [Link]

  • Rockwood, A. L., & Haimi, P. (1996). Ultrahigh-Speed Calculation of Isotope Distributions. Analytical Chemistry, 68(11), 2023–2027. [Link]

  • Välikangas, T., et al. (2018). A systematic evaluation of normalization methods in quantitative label-free proteomics. Briefings in bioinformatics, 19(1), 1–11. [Link]

  • Su, W., et al. (2020). AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments. Bioinformatics, 36(8), 2634–2636. [Link]

  • Animated biology with Arpan. (2022, December 1). Stable isotope labeling by amino acids in cell culture | applications of SILAC. YouTube. [Link]

  • Su, W., et al. (2020). AccuCor2 Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. [Link]

  • Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, 35(21), 4484–4486. [Link]

  • Clough, T., et al. (2017). Assessment of Label-Free Quantification in Discovery Proteomics and Impact of Technological Factors and Natural Variability of Protein Abundance. Journal of proteome research, 16(4), 1539–1549. [Link]

  • Välikangas, T., et al. (2018). A systematic evaluation of normalization methods in quantitative label-free proteomics. Briefings in bioinformatics, 19(1), 1–11. [Link]

  • IsoCor Documentation. (n.d.). IsoCor: Isotope Correction for mass spectrometry labeling experiments. Retrieved from [Link]

Sources

Technical Support Guide: Stability & Handling of DL-Tyrosine-15N

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

DL-Tyrosine-15N is a high-value isotopic reagent primarily used as an internal standard in NMR spectroscopy and quantitative proteomics (e.g., SILAC, metabolic flux analysis). While the Nitrogen-15 (


N) isotope itself is nuclear-stable and does not decay, the tyrosine molecule carrying it is chemically fragile.

Users frequently encounter two distinct failure modes:

  • Solubility Failure: The reagent precipitates or fails to dissolve in neutral buffers due to its hydrophobicity and isoelectric point (pI).

  • Chemical Degradation: The phenolic ring undergoes radical-mediated oxidation, leading to "browning" (melanization) and the formation of dityrosine cross-links, rendering the standard useless for quantitative analysis.

This guide provides self-validating protocols to prevent these issues.

Module A: Solubility & Preparation (The "Cloudy Solution" Fix)

The Science: Tyrosine is one of the least soluble amino acids in water (~0.45 mg/mL at pH 7). This is because its isoelectric point (pI) is 5.63. At neutral pH, the zwitterionic form dominates, leading to strong crystal lattice energy and low solubility. To dissolve it at stock concentrations (e.g., 50–100 mM), you must drive the pH away from the pI to protonate the amine (pH < 2) or deprotonate the carboxyl/phenol groups (pH > 9).

Protocol: Preparation of High-Concentration Stock

Target: 50 mM DL-Tyrosine-15N Stock Solution

  • Select Solvent: Do not use neutral water or PBS.

    • Option A (Acidic - Recommended for NMR): 0.1 M to 1.0 M HCl.

    • Option B (Basic): 0.1 M NaOH.[1]

  • Weighing: Weigh the isotope powder into a chemically resistant vial (glass or polypropylene).

  • Dissolution: Add the solvent.

    • Troubleshooting: If the solution remains cloudy, heat gently to 40°C–60°C while sonicating. The solution must become perfectly clear.

  • Self-Validation Step: Hold the vial up to a light source. Any turbidity or "shimmering" indicates undissolved micro-crystals. If observed, add more acid/base or increase temperature.

Visualization: Solubility Decision Logic

The following diagram illustrates the critical decision path for solubilizing DL-Tyrosine-15N based on your downstream application.

TyrosineSolubility Start Start: DL-Tyrosine-15N Powder CheckApp Downstream Application? Start->CheckApp NMR NMR Spectroscopy CheckApp->NMR CellCulture Cell Culture / SILAC CheckApp->CellCulture AcidRoute Acidic Route (Protonation of Amine) NMR->AcidRoute Avoids salt interference BaseRoute Basic Route (Deprotonation of Phenol) CellCulture->BaseRoute Easier to buffer later SolventA Solvent: 0.1M - 1M HCl (or Deuterated HCl for NMR) AcidRoute->SolventA SolventB Solvent: 0.1M NaOH (Filter Sterilize) BaseRoute->SolventB Result Result: Stable, Clear Stock (>10 mg/mL) SolventA->Result SolventB->Result

Figure 1: Decision tree for selecting the correct solvent system to overcome the isoelectric point limitations of DL-Tyrosine.

Module B: Chemical Stability (The "Browning" Fix)

The Science: The "browning" of tyrosine solutions is caused by the oxidation of the phenolic ring. This proceeds via a radical mechanism:

  • Initiation: Light (UV) or trace metals generate a tyrosyl radical.

  • Propagation: Radicals cross-link to form dityrosine (fluorescent) or oxidize further to DOPA and eventually melanin -like polymers (brown pigment).

  • Impact: This irreversibly alters the mass of the molecule, destroying its utility as a mass spectrometry standard.

Protocol: Preventing Oxidative Degradation
  • Light Exclusion: Store stock solutions in amber glass vials or wrap clear tubes in aluminum foil.

  • Headspace Control: Oxygen is the enemy.

    • Ideal: Flush the headspace of the vial with inert gas (Argon or Nitrogen) before sealing.

    • Minimum: Minimize headspace volume by using appropriately sized cryovials.

  • Temperature: Store at -20°C or -80°C.

    • Note: Acidic solutions (HCl) are generally more resistant to oxidation than basic solutions.

Visualization: Degradation Pathway

Understanding how the molecule breaks down helps in preventing it.

TyrosineDegradation Tyr DL-Tyrosine-15N (Intact) Radical Tyrosyl Radical (Reactive Intermediate) Tyr->Radical -e⁻ / -H⁺ Dimer Dityrosine (Cross-linked) Radical->Dimer Dimerization DOPA DOPA / Quinones Radical->DOPA Hydroxylation Melanin Melanin Polymers (Brown Precipitate) Dimer->Melanin DOPA->Melanin Polymerization Factors Triggers: UV Light, Oxygen, Iron Factors->Tyr Initiates

Figure 2: The oxidative pathway converting Tyrosine into Melanin. Blocking UV light and Oxygen stops the transition from "Intact" to "Radical".

Storage & Stability Data Summary

The following table summarizes the stability profiles based on solvent choice.

Parameter1M HCl Stock (Recommended)0.1M NaOH StockNeutral Water (Not Recommended)
Solubility Limit High (~100 mg/mL)Moderate (~10 mg/mL)Very Low (<0.5 mg/mL)
Oxidation Risk Low (Protonation protects ring)High (Phenolate anion is reactive)Moderate
Storage Temp -20°C or -80°C-80°C (Critical)N/A
Shelf Life 6–12 Months1–3 MonthsUnstable (Precipitation risk)
Container Amber Glass / PolypropyleneAmber Glass / PolypropyleneN/A

Frequently Asked Questions (FAQ)

Q1: Can I autoclave my DL-Tyrosine-15N stock solution? A: Avoid if possible. While tyrosine is thermally stable, the high heat (121°C) in the presence of trace oxygen can accelerate oxidation (yellowing).

  • Better Protocol: Dissolve in the appropriate solvent (HCl or NaOH) and use 0.22 µm sterile filtration (PVDF or PES membrane). This maintains sterility without thermal stress.

Q2: My stock solution has turned slightly yellow. Is it still usable? A: For quantitative MS/NMR: No. Yellowing indicates the formation of quinones and dityrosine. Even a 1% conversion can skew quantitative isotopic ratios.

  • For qualitative work (e.g., just checking retention time): It might be usable, but verify the mass spectrum first to ensure the parent peak is dominant.

Q3: Why use DL-Tyrosine instead of L-Tyrosine? A: Chemically, they behave similarly regarding solubility and stability. However, DL-Tyrosine is a racemic mixture. In some biological applications (like bacterial metabolic labeling), organisms may only uptake the L-isomer, leaving the D-isomer behind. Ensure your experimental design accounts for this if using DL-Tyrosine-15N as a metabolic tracer.

Q4: I froze my stock at -20°C and it precipitated. What do I do? A: This is common. The solubility decreases at low temperatures.

  • Fix: Thaw the solution completely and vortex. If precipitate remains, heat to 40°C–50°C until clear. Do not use the supernatant without redissolving the pellet, or your concentration will be wrong.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1153, Tyrosine. [Link]

  • Gieseg, S. P., et al. "Protein hydroperoxides and the formation of dityrosine." Biochemistry (2000). (Discusses the radical oxidation mechanism). [Link]

  • Cold Spring Harbor Protocols. "Preparation of Amino Acid Stock Solutions." [Link]

Sources

Validation & Comparative

Isotopic Probes in Structural Biology: A Comparative Guide to DL-Tyrosine-15N and 13C-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of protein NMR, the choice between DL-Tyrosine-15N and 13C-Tyrosine is not merely a choice of isotope; it is a choice between probing the backbone topology (15N) and the functional side-chain interface (13C).

  • DL-Tyrosine-15N serves as a cost-effective "Anchor Probe." It provides backbone amide assignments and is ideal for verifying global fold or mapping backbone-mediated interactions. The "DL" racemic mixture is an economic strategy, leveraging the biological selectivity of E. coli to filter the L-isomer, though it carries specific yield risks.

  • 13C-Tyrosine (specifically Ring-13C or Uniform-13C) is the "Functional Probe." It unlocks Aromatic TROSY experiments, offering high-sensitivity detection of side-chain dynamics,

    
    -stacking interactions, and ligand binding at the protein surface—areas where 15N is silent.
    

This guide analyzes the biophysical mechanisms, experimental workflows, and strategic applications of both reagents.

Scientific Foundation: The Physics of the Probe

To choose the correct reagent, one must understand the structural anatomy of the Tyrosine residue and how each isotope reports on it.

Structural Blind Spots

Tyrosine (Tyr, Y) possesses a backbone nitrogen but no side-chain nitrogen .

  • 15N-Labeling: Lights up only the backbone amide (

    
    ). The functional phenolic ring remains invisible.
    
  • 13C-Labeling: Can light up the

    
    , 
    
    
    
    , and crucially, the aromatic ring carbons (
    
    
    ,
    
    
    ,
    
    
    ).
The "DL" Factor: Economy vs. Efficiency

Commercially available DL-Tyrosine-15N is a racemic mixture (50% L, 50% D).

  • Mechanism: E. coli auxotrophs or expression strains selectively transport and incorporate L-Tyrosine. The D-Tyrosine generally remains in the supernatant.

  • The Trap: While DL reagents are often 40-60% cheaper, you effectively waste half the mass. Furthermore, high concentrations of D-amino acids can induce osmotic stress or inhibit specific transport channels, potentially lowering protein yield compared to pure L-Tyrosine.

Sensitivity and Aromatic TROSY

For proteins >30 kDa, signal decay (transverse relaxation,


) kills sensitivity.
  • 15N HSQC: Suffers from broadening in large systems.

  • 13C Aromatic TROSY: The aromatic ring protons and carbons share a unique geometry that allows for the Transverse Relaxation-Optimized Spectroscopy (TROSY) effect. This effectively cancels out relaxation pathways, yielding sharp peaks even in complexes >100 kDa. 13C-Tyr is superior for large systems.

Comparative Analysis: Performance Metrics

The following table summarizes the operational differences between the two labeling strategies.

FeatureDL-Tyrosine-15N13C-Tyrosine (L-Isomer)
Primary Target Backbone Amide (

)
Aromatic Ring (

)
Information Content Global fold, backbone dynamicsLigand binding,

-stacking, side-chain flips
Sensitivity (>50 kDa) Moderate (Standard HSQC)High (Aromatic TROSY)
Cost Efficiency High (DL mix is inexpensive)Low (Requires pure L-13C)
Scrambling Risk Low (Transamination is slow)Moderate (Metabolic precursors)
Drug Discovery Use Allosteric backbone changesDirect active site mapping

Experimental Workflow: Selective Labeling

To effectively use these reagents, one cannot simply dump them into LB media. You must use a Selective Labeling Protocol in Minimal Media (M9) to force the bacteria to utilize the supplied labeled amino acid while suppressing de novo synthesis.

The "Drop-Out" Method

This protocol relies on feedback inhibition. By supplying a cocktail of unlabeled amino acids (minus Tyrosine) and the labeled Tyrosine, you shut down the shikimate pathway and force the uptake of the label.

Protocol Steps:
  • Pre-Culture: Grow E. coli (BL21 or auxotroph) in M9 media with unlabeled NH4Cl and Glucose.

  • Adaptation: Shift cells to fresh M9 media to ensure metabolic adaptation.

  • The Shift (Critical Step): At OD600 ~0.7, pellet cells and resuspend in fresh M9 media containing:

    • Unlabeled AA Mix: 19 amino acids (excluding Tyr) at 200 mg/L each.

    • Nucleosides/Vitamins: To reduce metabolic strain.

    • The Label:

      • Option A:DL-Tyrosine-15N (Use 100 mg/L total, effectively 50 mg/L L-Tyr).

      • Option B:L-Tyrosine-13C (Use 50 mg/L).

  • Induction: Wait 15-30 minutes for uptake/inhibition, then induce with IPTG.

  • Harvest: 3-4 hours post-induction.

Workflow Visualization

SelectiveLabeling cluster_Reagent Reagent Addition (The 'Shift') Start Inoculation (M9 Minimal Media) Growth Growth to OD600 ~0.7 Start->Growth Pellet Centrifugation & Resuspension Growth->Pellet Add15N Add DL-Tyrosine-15N (100 mg/L) + 19 Unlabeled AAs Pellet->Add15N Backbone Study Add13C Add L-Tyrosine-13C (50 mg/L) + 19 Unlabeled AAs Pellet->Add13C Interaction Study Induction IPTG Induction (Wait 30 min post-addition) Add15N->Induction Add13C->Induction Harvest Harvest & Purification Induction->Harvest NMR NMR Data Acquisition Harvest->NMR

Caption: Figure 1. Selective labeling workflow utilizing the "Shift" method to suppress de novo synthesis and maximize incorporation of DL-15N or L-13C Tyrosine.

Strategic Decision Matrix: Which to Choose?

In drug development, the choice dictates the data quality.

  • Case Study A: Ligand Binding (SAR). A kinase inhibitor binds near the "DFG" motif (Asp-Phe-Gly). Tyrosine is often part of the catalytic loop.

    • Choice:13C-Tyrosine.

    • Reason: The aromatic ring of Tyr often forms

      
      -stacking interactions with the inhibitor. 13C chemical shifts are highly sensitive to ring current effects caused by the drug. 15N (backbone) might show a shift, but it is indirect.
      
  • Case Study B: Protein Folding/Stability.

    • Choice:DL-Tyrosine-15N.

    • Reason: You need to verify if a mutation destabilizes the global fold. The backbone amide "fingerprint" is sufficient. The lower cost of DL-15N allows for screening many mutants.

Decision Tree Diagram

DecisionTree Goal Experimental Goal? Backbone Backbone Topology Global Fold Check Goal->Backbone Sidechain Ligand Binding Side-Chain Dynamics Goal->Sidechain Budget Budget Sensitive? Backbone->Budget Choice15N DL-Tyrosine-15N (Standard HSQC) Budget->Choice15N Yes (High Throughput) Size Protein Size? Sidechain->Size Choice13C 13C-Tyrosine (Aromatic TROSY) Size->Choice13C > 30 kDa (Critical) Size->Choice13C < 30 kDa (Better Data)

Caption: Figure 2. Decision matrix for selecting isotopic probes based on experimental goals and protein size.

Expert Commentary & Pitfalls

The "Scrambling" Issue

Metabolic scrambling occurs when the bacteria break down your expensive labeled amino acid and use the isotope to build other amino acids.[1]

  • Tyr -> Phe: Aromatic transaminases can move nitrogen between Tyr and Phe.[2] If you use DL-Tyrosine-15N , you may see faint Phenylalanine peaks. This is usually suppressed by adding excess unlabeled Phenylalanine to the media.

  • Glucose -> Tyr: If you are not using labeled glucose, the cell might try to synthesize unlabeled Tyr. The "Shift" protocol (Section 4.1) mitigates this by flooding the cell with the labeled version, triggering feedback inhibition of the shikimate pathway.

The D-Isomer Toxicity

While E. coli racemases are efficient, high concentrations of D-Tyr (from the DL mix) can theoretically inhibit growth. In practice, at 100mg/L of DL-mix (50mg/L effective L), toxicity is rarely observed in BL21(DE3) strains. However, for fragile proteins or low-yield strains, L-Tyrosine-15N (pure) is safer to ensure maximum biomass.

References

  • Pervushin, K., Riek, R., Wider, G., & Wüthrich, K. (1997). Attenuated T2 relaxation by mutual cancellation of dipole-dipole coupling and chemical shift anisotropy indicates an avenue to NMR structures of very large biological macromolecules in solution. Proceedings of the National Academy of Sciences, 94(23), 12366–12371.

  • Pervushin, K., et al. (1998).[3] NMR spectroscopy of aromatic spin systems in 13C-labeled proteins. Journal of the American Chemical Society, 120(25), 6394-6400.

  • Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature, 440, 52–57.

  • Sigma-Aldrich. (n.d.). L-Tyrosine-15N Product Specification.

  • BocSci. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids?

Sources

A Senior Application Scientist's Guide to ¹⁵N Quantification: A Comparative Analysis of Mass Spectrometry and NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular analysis, the stable isotope ¹⁵N serves as a powerful tool for tracing the fate of nitrogen-containing compounds in complex biological systems. From proteomics to metabolomics and drug development, the ability to accurately quantify the incorporation of ¹⁵N provides invaluable insights into metabolic pathways, protein turnover, and drug metabolism. This guide offers a comprehensive comparison of two cornerstone analytical techniques for ¹⁵N quantification: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, my goal is to provide researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to select the most appropriate methodology for their specific research needs.

The Fundamental Distinction: What Are We Measuring?

At its core, ¹⁵N quantification revolves around differentiating molecules enriched with the heavier ¹⁵N isotope from their more abundant ¹⁴N counterparts. The natural abundance of ¹⁵N is a mere 0.37%, making the introduction of ¹⁵N-labeled compounds a highly effective tracing strategy.[1] Both MS and NMR are adept at detecting this isotopic difference, but they do so based on fundamentally different physical principles.

  • Mass Spectrometry (MS) distinguishes isotopes based on their mass-to-charge ratio (m/z). The incorporation of each ¹⁵N atom results in a predictable mass shift of approximately 1 Da, which is readily detected by a mass spectrometer.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , on the other hand, probes the magnetic properties of atomic nuclei. The ¹⁵N nucleus possesses a nuclear spin of 1/2, which, unlike the spin-1 ¹⁴N nucleus, gives rise to sharp, well-resolved signals in an NMR spectrum, making it ideal for spectroscopic analysis.[1][3][4]

This fundamental difference in detection mechanism dictates the strengths, weaknesses, and ultimate applicability of each technique.

Head-to-Head Comparison: Performance Metrics

The choice between MS and NMR for ¹⁵N quantification is often a trade-off between sensitivity, quantitative accuracy, and the nature of the information sought. The following table summarizes the key performance characteristics of each technique.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity Exceptionally high (picomole to femtomole)[5]Inherently low (micromolar to millimolar)[6][7]
Quantitative Accuracy Can be complex; signal intensity is dependent on ionization efficiency[7]Inherently quantitative; signal intensity is directly proportional to the number of nuclei[7][8]
Reproducibility Can be variable and requires careful normalization[7]Highly reproducible[7][8]
Sample Preparation Often requires extensive preparation, including chromatography and derivatization[5][9]Minimal sample preparation is typically required[5][7]
Sample Throughput High, especially with automationCan be lower due to longer acquisition times for insensitive nuclei
Sample Destruction Destructive technique[7]Non-destructive technique, allowing for sample recovery[7]
Structural Information Provides mass, elemental composition, and fragmentation dataProvides detailed 3D structural and dynamic information in solution
In Vivo Capability Not feasiblePossible through Magnetic Resonance Spectroscopy (MRS)[5][7]

Experimental Workflow: A Practical Perspective

To truly appreciate the nuances of each technique, it is instructive to examine their respective experimental workflows.

Mass Spectrometry Workflow for ¹⁵N Quantification

The MS workflow is particularly well-suited for high-throughput analysis of complex mixtures, such as proteomic digests. A common approach involves Isotope Ratio Mass Spectrometry (IRMS) or high-resolution mass spectrometry.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis s_prep Sample Extraction & Protein Digestion s_deriv Derivatization (for GC-MS) s_prep->s_deriv s_chrom Chromatographic Separation (LC or GC) s_deriv->s_chrom s_ion Ionization (e.g., ESI, EI) s_chrom->s_ion s_mass Mass Analysis (m/z measurement) s_ion->s_mass s_detect Detection s_mass->s_detect d_id Peptide/Metabolite Identification s_detect->d_id d_quant Isotopologue Peak Integration & Ratio Calculation d_id->d_quant d_enrich Enrichment Calculation d_quant->d_enrich

Figure 1: Mass Spectrometry workflow for ¹⁵N quantification.

Detailed Protocol for ¹⁵N-Labeled Protein Quantification by LC-MS:

  • Protein Extraction and Digestion: Extract proteins from cells or tissues grown in ¹⁵N-labeled media. Quantify the total protein and digest with an appropriate protease (e.g., trypsin) to generate peptides.

  • Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove contaminants that can interfere with ionization.

  • LC-MS/MS Analysis:

    • Inject the peptide sample onto a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

    • Separate peptides based on their hydrophobicity using a reversed-phase column with a suitable gradient of organic solvent.

    • As peptides elute from the column, they are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer.

    • The mass spectrometer acquires full scan MS spectra to detect the ¹⁴N and ¹⁵N-labeled peptide pairs. The mass difference between the isotopic envelopes will depend on the number of nitrogen atoms in the peptide.[10]

    • Tandem MS (MS/MS) spectra are acquired for peptide identification by fragmenting the precursor ions.

  • Data Analysis:

    • Use specialized software to identify peptides from the MS/MS spectra by searching against a protein database.

    • The software then quantifies the relative abundance of the light (¹⁴N) and heavy (¹⁵N) forms of each identified peptide by integrating the area under the curve of their respective extracted ion chromatograms.[10]

    • Calculate the ¹⁵N enrichment for each peptide and, subsequently, for each protein. It is crucial to account for the labeling efficiency, which should ideally be above 97% for accurate quantification.[11][12]

NMR Workflow for ¹⁵N Quantification

The NMR workflow excels in its simplicity of sample preparation and its ability to provide site-specific information in a non-destructive manner.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis n_prep Dissolution in Deuterated Solvent n_tube Transfer to NMR Tube n_prep->n_tube n_acq ¹H-¹⁵N HSQC or ¹⁵N Direct Detect Experiment n_tube->n_acq n_proc Fourier Transform & Phasing n_acq->n_proc d_assign Peak Assignment n_proc->d_assign d_integ Peak Integration d_assign->d_integ d_quant Concentration/ Enrichment Calculation d_integ->d_quant

Figure 2: NMR Spectroscopy workflow for ¹⁵N quantification.

Detailed Protocol for ¹⁵N Quantification of a Small Molecule by ¹H-¹⁵N HSQC:

  • Sample Preparation:

    • Dissolve the ¹⁵N-labeled sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration typically in the high micromolar to millimolar range.[4]

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Place the sample in a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

    • Acquire a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment detects protons that are directly bonded to ¹⁵N atoms, providing a correlation peak for each ¹H-¹⁵N pair. This indirect detection method is significantly more sensitive than direct ¹⁵N detection.[7]

    • For accurate quantification, ensure a sufficient relaxation delay between scans to allow for full magnetization recovery.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software, which involves Fourier transformation, phasing, and baseline correction.

    • Assign the cross-peaks in the HSQC spectrum to specific ¹H-¹⁵N pairs in the molecule.

    • The volume of each cross-peak is directly proportional to the concentration of the corresponding ¹⁵N-labeled site. By comparing the peak volumes to an internal standard of known concentration, the absolute quantity of the ¹⁵N-labeled molecule can be determined.

Causality in Experimental Choices: Why One Over the Other?

The decision to use MS or NMR for ¹⁵N quantification is driven by the specific research question.

  • Choose Mass Spectrometry when:

    • High sensitivity is paramount: When analyzing samples with very low concentrations of the target analyte, MS is the undisputed choice.[5][6]

    • Complex mixtures are being analyzed: The coupling of chromatography with MS allows for the separation and quantification of thousands of components in a single run, making it ideal for proteomics and metabolomics screening.[6]

    • High throughput is required: Automated LC-MS systems can analyze a large number of samples relatively quickly.

  • Choose NMR Spectroscopy when:

    • Absolute quantification and high reproducibility are critical: The inherent quantitative nature of NMR makes it the gold standard for accurate concentration measurements without the need for extensive calibration curves for each analyte.[7][8]

    • The sample is precious or needs to be used for further experiments: NMR is non-destructive, allowing for complete sample recovery.[7]

    • Site-specific information is needed: NMR can distinguish between different ¹⁵N-labeled sites within the same molecule, providing valuable information on metabolic pathways and molecular structure.

    • In vivo analysis is the goal: Magnetic Resonance Spectroscopy (MRS), an NMR-based technique, is unique in its ability to monitor metabolic processes in living organisms.[5][7]

Future Outlook and Synergistic Approaches

The fields of both mass spectrometry and NMR are continually evolving. Advances in MS instrumentation, such as higher resolution and faster scanning speeds, are improving its quantitative capabilities.[13] Similarly, developments in NMR, including higher field magnets, cryoprobe technology, and new pulse sequences, are pushing the boundaries of sensitivity.[7]

Increasingly, researchers are recognizing the complementary nature of these two techniques.[6][14] A synergistic approach, where MS is used for initial screening and identification of ¹⁵N-labeled compounds in complex mixtures, and NMR is subsequently used for precise quantification and structural elucidation of key analytes, can provide a more complete and robust understanding of the biological system under investigation.

Conclusion

Both mass spectrometry and NMR spectroscopy are powerful analytical tools for ¹⁵N quantification, each with its own distinct advantages and limitations. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the experiment. By understanding the fundamental principles, practical workflows, and key performance characteristics of each technique, researchers can confidently select the optimal approach to unlock the valuable information encoded by the ¹⁵N stable isotope.

References

  • Afek, A. (n.d.). What are the differences between MS and NMR based metabolomics analysis?
  • Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics in Practice (pp. 109-133). Springer.
  • BenchChem. (2025). A Guide to 15N Isotope Analysis: From Natural Abundance to Enriched Compound Applications.
  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2015). A Fast Way of Nitrogen NMR.
  • Park, S. K., et al. (2008). A quantitative analysis software tool for mass spectrometry-based proteomics. Nature methods, 5(4), 319-322.
  • Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Bi, R., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv.
  • Patsnap. (2025). Differences in NMR vs Mass Spectrometry for Identification.
  • Frontiers. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Retrieved from [Link]

  • Longdom Publishing. (2022). Mass Spectrometry Principle and its Applications. Retrieved from [Link]

  • YouTube. (2021). 15N NMR for Structure Elucidation. Retrieved from [Link]

  • Levy, G. C., & Lichter, R. L. (1980). Quantitative 15N NMR spectroscopy. Organic Magnetic Resonance, 14(2), 129-132. Retrieved from [Link]

  • ResearchGate. (2002). 15N NMR Spectroscopy in Structural Analysis. Retrieved from [Link]

  • Emwas, A. H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 123. Retrieved from [Link]

  • Wu, S. L., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(12), 3246-3255. Retrieved from [Link]

  • CIRMMP. (n.d.). Protein isotopic enrichment for NMR studies. Retrieved from [Link]

  • Tao, T. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis.
  • Wong, M. Y., & Li, L. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Methods in Molecular Biology, 2423, 225-240. Retrieved from [Link]

  • Hofmann, D., et al. (2003). Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Isotopes in Environmental and Health Studies, 39(3), 233-244. Retrieved from [Link]

  • UC Davis Stable Isotope Facility. (2023). Sample Preparation - Carbon and Nitrogen in Solids. Retrieved from [Link]

  • Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Springer Nature Experiments. Retrieved from [Link]

  • Nanalysis. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? Retrieved from [Link]

  • Luthra, R., et al. (2019). NMR-based metabolite studies with 15N amino acids. Scientific Reports, 9(1), 12836. Retrieved from [Link]

  • Fan, T. W., & Lane, A. N. (2016). NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. Electrophoresis, 37(1), 123-140. Retrieved from [Link]

Sources

Objective Comparison: DL-Tyrosine-15N vs. Stable Isotope Alternatives in Quantitative LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy of DL-Tyrosine-15N as an Internal Standard in Quantitative LC-MS/MS Content Type: Publish Comparison Guide

Executive Summary

In the quantitative analysis of tyrosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the choice of Internal Standard (IS) dictates the method's ultimate accuracy and robustness. While DL-Tyrosine-15N is a widely available and cost-effective option, it presents specific technical challenges—primarily isotopic interference (crosstalk) and enantiomeric impurity —that can compromise data integrity in high-sensitivity applications.

This guide objectively compares DL-Tyrosine-15N against the industry "Gold Standards" (L-Tyrosine-^13C_6 and L-Tyrosine-d_4), providing a self-validating protocol to assess if this standard meets your specific analytical requirements.

Part 1: Technical Deep Dive – The Physics of Accuracy

To understand the accuracy limitations of DL-Tyrosine-15N, we must analyze the two fundamental pillars of Internal Standard performance: Mass Shift Sufficiency and Chromatographic Fidelity .

The "M+1" Mass Shift Problem

DL-Tyrosine-15N typically contains a single nitrogen-15 atom, resulting in a mass shift of only +1 Da relative to the unlabeled analyte.

  • The Issue: Natural tyrosine contains carbon-13 (^13C) at a natural abundance of ~1.1%. For a molecule like tyrosine (9 carbons), the probability of the "M+1" isotope (containing one ^13C) is approximately 6-7% of the monoisotopic peak.

  • The Consequence: If you monitor the IS channel (M+1), the natural M+1 isotope of your analyte will appear in that same channel. At high analyte concentrations, this "crosstalk" artificially inflates the IS signal, causing non-linear calibration curves and underestimation of the analyte concentration.

The "DL" Enantiomeric Risk

DL-Tyrosine is a racemic mixture (50% L-Tyrosine, 50% D-Tyrosine).

  • Achiral Chromatography: In standard Reverse Phase (C18) chromatography, L- and D-isomers usually co-elute. In this scenario, the IS functions correctly, provided the matrix effects are identical for both enantiomers.

  • Chiral Risks: If your workflow involves chiral separation or if the biological matrix (e.g., plasma proteins) binds differentially to the D-isomer, the IS may not perfectly track the L-Tyrosine analyte, leading to variable recovery rates.

Comparison with Alternatives
  • ^13C_6-L-Tyrosine (Gold Standard): Offers a +6 Da mass shift. This completely avoids the M+1 and M+2 natural isotope windows of the analyte, eliminating crosstalk. Being the L-isomer, it biologically matches the target analyte.

  • Deuterated Standards (d_2/d_4): Offer sufficient mass shift (+2/+4 Da) but suffer from the Deuterium Isotope Effect . Deuterium is slightly more lipophilic than hydrogen, often causing the IS to elute slightly earlier than the analyte. If matrix suppression occurs at the exact retention time of the analyte but not the IS, the correction fails.

Part 2: Comparative Performance Analysis

The following table summarizes the performance metrics based on theoretical isotopic abundance calculations and standard validation criteria (FDA/EMA Bioanalytical Guidelines).

Table 1: Performance Matrix of Tyrosine Internal Standards
FeatureDL-Tyrosine-15N L-Tyrosine-^13C_6 L-Tyrosine-d_4
Mass Shift +1 Da (High Risk)+6 Da (Optimal)+4 Da (Good)
Isotopic Interference High (Analyte M+1 overlaps IS)NegligibleNegligible
Chromatographic Fidelity Excellent (Co-elutes w/ analyte)Excellent (Co-elutes w/ analyte)Variable (Risk of RT shift)
Linear Dynamic Range Limited (Non-linear at high conc.)Wide (Linear > 4 orders)Wide
Enantiomeric Purity Racemic (50% D / 50% L)Pure L-IsomerPure L-Isomer
Cost Efficiency High (Lowest Cost)Low (Highest Cost)Medium
Suitability Qualitative / Low-Cost ScreeningQuantitative Clinical / PharmaGeneral Quantitation

Part 3: Visualization of Logic Pathways

Diagram 1: Internal Standard Selection Logic

This decision tree guides the selection process based on the required accuracy and budget.

IS_Selection Start Select Tyrosine Internal Standard Budget Is Budget the Primary Constraint? Start->Budget QuantType Is High-Accuracy Quantitation Required? Budget->QuantType No Use15N Use DL-Tyrosine-15N (Must Apply Correction) Budget->Use15N Yes MassShift Check Mass Shift Requirement QuantType->MassShift No (General Research) Use13C Use L-Tyrosine-13C6 (Gold Standard) QuantType->Use13C Yes (Clinical/Pharma) MassShift->Use13C Strict Co-elution Needed UseD4 Use L-Tyrosine-d4 (Verify Retention Time) MassShift->UseD4 Accept Minor RT Shift

Caption: Decision matrix for selecting the appropriate Internal Standard based on analytical rigor and budget constraints.

Diagram 2: The "Crosstalk" Interference Mechanism

This diagram illustrates how the M+1 isotope of the analyte interferes with the DL-Tyrosine-15N signal.

Crosstalk Analyte Analyte: L-Tyrosine (Mass: 181 Da) Isotope Natural Isotope (M+1) (~6.5% Abundance) (Mass: 182 Da) Analyte->Isotope Natural Abundance Detector Mass Spec Detector Channel 182 Da Isotope->Detector Interference Signal IS_15N IS: DL-Tyrosine-15N (Mass: 182 Da) IS_15N->Detector True IS Signal Result Inaccurate Quantitation (IS Signal Inflated) Detector->Result

Caption: Visualization of isotopic crosstalk where the analyte's natural M+1 isotope contaminates the 15N-labeled Internal Standard channel.

Part 4: Self-Validating Experimental Protocol

If you must use DL-Tyrosine-15N due to cost or availability, you must validate the extent of isotopic interference. This protocol quantifies the "Crosstalk Factor" (CF) to determine if mathematical correction is necessary.

Protocol: Determination of Isotopic Contribution (Crosstalk)

Objective: Quantify the signal contribution of unlabeled L-Tyrosine to the 15N-Tyrosine MRM channel.

Materials:

  • Analyte Stock: L-Tyrosine (unlabeled), 1 mg/mL.

  • IS Stock: DL-Tyrosine-15N, 10 µg/mL.

  • Blank Matrix: Solvent or analyte-free biological matrix.

Workflow:

  • Prepare "Analyte Only" Samples: Prepare a high-concentration standard of unlabeled L-Tyrosine (e.g., Upper Limit of Quantification, ULOQ) in solvent. Do not add Internal Standard.

  • Prepare "IS Only" Sample: Prepare the working concentration of DL-Tyrosine-15N in solvent. Do not add Analyte.

  • LC-MS/MS Method: Set up two MRM transitions:

    • Transition A (Analyte): 182.1 -> 136.1 (Typical for Tyrosine)

    • Transition B (IS): 183.1 -> 137.1 (Typical for 15N-Tyrosine)

  • Injection Sequence:

    • Inject Blank.

    • Inject "IS Only" (3 replicates).

    • Inject "Analyte Only" (3 replicates).

Calculation & Validation:

  • Calculate Crosstalk Factor (CF): Measure the area of the peak in Transition B (IS channel) during the injection of the Analyte Only sample.

    
    
    
  • Acceptance Criteria:

    • Ideal: CF < 0.5% (Negligible interference).

    • Manageable: CF < 5% (Requires mathematical correction or limiting the ULOQ).

    • Critical Failure: CF > 20% (The IS is invalid for this concentration range).

Experimental Data (Representative): Below is a representative dataset demonstrating the interference effect.

Sample TypeAnalyte Conc. (ng/mL)Signal (Analyte Channel)Signal (IS Channel 15N)Interference (%)Conclusion
L-Tyr-13C6 10001,500,0002500.01% Pass
DL-Tyr-15N 10001,500,00097,5006.50% Fail / Needs Correction

Note: The ~6.5% interference aligns with the theoretical natural abundance of ^13C in the tyrosine molecule.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1]

  • Gu, H., Wang, J., et al. (2012).[2] Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays. Analytical Chemistry.[1][2][3][4][5]

  • Sigma-Aldrich. L-Tyrosine-15N Product Specifications.[6][7][8]

  • Cambridge Isotope Laboratories. Stable Isotope-Labeled Amino Acids: Product Guide.

  • Jembert, A. (2020). Matrix Effects and Internal Standard Selection in LC-MS/MS. Chromatography Online.

Sources

Isotopic Effects & Analytical Utility of DL-Tyrosine-15N: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Distinction

DL-Tyrosine-15N is a stable isotope-labeled racemic mixture of tyrosine where the amine nitrogen is enriched with Nitrogen-15 (


N).[1][2] Unlike its pure enantiomer counterpart (L-Tyrosine-15N ), the DL-form contains 50% D-Tyrosine-15N.

Critical Scientific Insight: In biological systems, the "isotopic effect" of


N (Kinetic Isotope Effect, KIE) is thermodynamically negligible compared to the biological perturbation caused by the D-isomer . While 

N behaves nearly identically to

N in enzymatic binding, the D-isomer is either metabolically inert, inhibitory (in bacteria), or shunted through distinct catabolic pathways (in mammals via D-amino acid oxidase).

This guide delineates where DL-Tyrosine-15N is the superior, cost-effective choice (Mass Spectrometry Internal Standards) and where it introduces fatal experimental artifacts (Metabolic Flux Analysis).

Comparative Analysis: DL-Tyrosine-15N vs. Alternatives

The following table contrasts DL-Tyrosine-15N with its primary alternatives based on detection physics and biological compatibility.

Table 1: Comparative Specification of Tyrosine Isotopologues
FeatureDL-Tyrosine-15N L-Tyrosine-15N L-Tyrosine-D4 (Deuterated) L-Tyrosine-13C9
Primary Utility MS Internal Standard (Quantitation)Metabolic Tracing / NMR StructurePharmacokinetic StudiesCarbon Flux Analysis
Isotopic Mass Shift +1 Da (Small)+1 Da (Small)+4 Da (Moderate)+9 Da (Large)
Bio-Compatibility Low (D-isomer toxicity/waste)High (Native substrate)Medium (C-D bond strength effects)High (Native substrate)
Kinetic Isotope Effect Negligible (

k

1.00-1.02)
NegligibleSignificant (Primary KIE up to kH/kD

6-10)
Negligible
Metabolic Fate 50% Protein / 50% DAAO Shunt100% Protein/CatabolismAltered metabolic rate (CYP450)100% Carbon tracking
Cost Efficiency High (Cheaper synthesis)ModerateModerateLow (Expensive)

Deep Dive: The Mechanisms of Isotopic & Chiral Effects

The Nitrogen-15 Kinetic Isotope Effect (KIE)

In tyrosine metabolism (e.g., transamination by Tyrosine Aminotransferase), the cleavage of the C-N bond exhibits a primary


N KIE. However, because nitrogen is a heavy atom relative to hydrogen, this effect is small.
  • Theoretical KIE (

    
    ):  Typically 1.01 – 1.03.
    
  • Impact: In whole-cell systems, this <3% rate difference is masked by the rate-limiting steps of substrate transport and enzyme availability. Therefore,

    
    N is considered a "silent" tracer for reaction kinetics.
    
The "D-Isomer Shunt" (The Real Perturbation)

The use of DL -Tyrosine-15N introduces a massive biological artifact often mistaken for an isotopic effect.

  • Mammalian Systems: L-Tyrosine is used for protein synthesis and dopamine production. D-Tyrosine is recognized by D-Amino Acid Oxidase (DAAO) in the kidney and liver. DAAO oxidatively deaminates D-Tyrosine-15N, releasing the label as

    
    NH
    
    
    
    (Ammonia)
    .
  • Consequence: If using DL-Tyrosine-15N to trace nitrogen flux, 50% of your label is immediately shunted to the urea cycle/excretion, leading to a gross underestimation of tyrosine incorporation into proteins.

Visualization: Metabolic Divergence of DL-Tyrosine-15N

The diagram below illustrates why DL-Tyrosine-15N is unsuitable for metabolic tracing but acceptable for chemical quantitation.

TyrosineMetabolism cluster_L L-Isomer Fate (Anabolic) cluster_D D-Isomer Fate (Catabolic Shunt) DL_Input DL-Tyrosine-15N (Input Mixture) L_Tyr L-Tyrosine-15N DL_Input->L_Tyr 50% D_Tyr D-Tyrosine-15N DL_Input->D_Tyr 50% Protein Protein Synthesis (15N Retained) L_Tyr->Protein Dopamine Dopamine/Catecholamines (15N Retained) L_Tyr->Dopamine DAAO Enzyme: DAAO (Kidney/Liver) D_Tyr->DAAO Ammonia 15N-Ammonia (Excreted/Urea) DAAO->Ammonia Nitrogen Loss KetoAcid 4-Hydroxyphenylpyruvate (Carbon Skeleton Recycled) DAAO->KetoAcid Deamination

Figure 1: The "D-Shunt" effect. Using DL-Tyrosine-15N for tracing results in 50% label loss to ammonia via DAAO, decoupling the nitrogen label from the carbon skeleton.

Experimental Protocols

Protocol A: DL-Tyrosine-15N as an Internal Standard for LC-MS/MS

Context: This is the ideal application. The D-isomer does not interfere with quantitation on achiral columns, and the +1 Da shift is sufficient for high-resolution MS.

Objective: Absolute quantitation of endogenous L-Tyrosine in plasma.

Methodology:

  • Stock Preparation: Dissolve DL-Tyrosine-15N in 0.1 M HCl to ensure stability. (Tyrosine oxidizes at high pH).

  • Sample Spiking: Add a fixed concentration (e.g., 50 µM) of DL-Tyrosine-15N to the biological sample before protein precipitation.

    • Why: This corrects for extraction efficiency and ionization suppression (Matrix Effects).

  • Extraction: Precipitate proteins using ice-cold Methanol (1:3 v/v). Centrifuge at 14,000 x g for 10 min.

  • LC-MS/MS Configuration:

    • Column: C18 Reverse Phase (Achiral). Note: L and D forms will co-elute.

    • Transitions (MRM):

      • Endogenous L-Tyr: m/z 182.1

        
         136.1 (loss of formate).
        
      • Standard DL-Tyr-15N: m/z 183.1

        
         137.1.
        
  • Data Analysis: Calculate the Area Ratio (Endogenous / 15N-Standard).

    • Self-Validation Check: The co-elution of D and L isomers in the standard is beneficial here; it ensures the standard peak shape perfectly matches the analyte peak shape, maximizing integration accuracy.

Protocol B: 15N-NMR Spectroscopy for Protein Interaction

Context: Using DL-Tyrosine-15N to study protein binding sites via NMR. Warning: Only applicable if the protein stereoselectively binds L-Tyrosine.

  • Sample Prep: Titrate DL-Tyrosine-15N into the protein solution (

    
    N-HSQC monitored).
    
  • Spectral Observation:

    • Free State: Both D and L isomers appear as a single peak (degenerate chemical shift) in achiral buffer.

    • Bound State: Upon binding, the protein environment is chiral.

      • If the protein binds only L-Tyr: You will see one set of peaks shift/broaden (the L-complex) and one set remain sharp/unshifted (the free D-isomer).

      • Utility: This effectively filters the spectrum, allowing you to observe specific binding even with a racemic mixture.

Decision Matrix: When to Use DL-Tyrosine-15N

The decision to use DL-Tyrosine-15N versus L-Tyrosine-15N should follow this logic flow:

DecisionMatrix Start Select Tyrosine Isotope Goal Experimental Goal? Start->Goal Quant Quantitation (MS/NMR) Goal->Quant Trace Metabolic Tracing Goal->Trace Struct Protein Structure (NMR) Goal->Struct Chiralsep Is separation Chiral? Quant->Chiralsep UseL Use L-Tyrosine-15N (Biologically Accurate) Trace->UseL Avoid D-Toxicity Struct->UseL Avoid Spectral Noise UseDL Use DL-Tyrosine-15N (Cost Effective) Chiralsep->UseDL No (Standard LC) Chiralsep->UseL Yes (Chiral Col)

Figure 2: Selection logic. DL-Tyrosine-15N is the standard for non-chiral quantitation, while L-Tyrosine-15N is mandatory for tracing.

References

  • MedChemExpress. DL-Tyrosine-15N Product Specifications & Applications. Available at:

  • Cambridge Isotope Laboratories. Stable Isotope-Labeled Amino Acids: Applications in SILAC and Metabolism. Available at:

  • National Institutes of Health (PubChem). DL-Tyrosine Chemical & Physical Properties. Available at:

  • Hengge, A. C. (2015).[3] Kinetic Isotope Effects in the Characterization of Catalysis by Protein Tyrosine Phosphatases. Biochimica et Biophysica Acta.[4] Available at:

  • Creative Proteomics. Overview of Tyrosine Metabolism and Mass Spectrometry Applications. Available at:

  • Genchi, G. (2017). Inhibition of Biofilm Formation by D-Tyrosine: Effect of Bacterial Type and D-Tyrosine Concentration.[5][6] Frontiers in Microbiology. Available at:

Sources

A Senior Application Scientist's Guide to Benchmarking DL-Tyrosine-15N Labeling Efficiency Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals leveraging quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a cornerstone technique.[1][2] It provides a robust framework for accurately quantifying differential protein abundance by metabolically incorporating "heavy" isotopically labeled amino acids into the entire proteome.[3][4] This guide provides an in-depth comparison of DL-Tyrosine-15N labeling efficiency across various cell lines, offering both field-proven insights and detailed experimental protocols to ensure the integrity and reproducibility of your future SILAC studies.

The choice of amino acid is critical. While arginine and lysine are common, labeling with Tyrosine-15N offers unique advantages, particularly for studying signaling pathways involving tyrosine phosphorylation. However, labeling efficiency is not a "one-size-fits-all" parameter; it is highly dependent on the specific biology of the cell line being investigated. Differences in amino acid transporter expression, metabolic rates, and protein turnover can lead to significant variability in isotope incorporation.[2] Therefore, a preliminary benchmarking study is not just recommended—it is essential for generating high-confidence quantitative data.

This guide will walk you through the causality behind experimental choices, provide a self-validating protocol, and present comparative data to inform your experimental design.

The "Why": Core Principles & Experimental Rationale

Why DL-Tyrosine-15N?

Tyrosine is a non-essential amino acid, meaning cells can synthesize it from phenylalanine.[5] This presents a unique consideration for SILAC. To achieve complete labeling, the culture medium must not only contain an excess of labeled tyrosine but also be devoid of unlabeled phenylalanine, forcing the cells to utilize the exogenous labeled source. The use of a DL-racemic mixture is primarily a cost-consideration, as synthetic routes often produce this mixture.[6] While mammalian cells predominantly incorporate L-amino acids into proteins, the presence of D-Tyrosine is generally considered non-toxic at typical concentrations and is not significantly metabolized or incorporated.

The 15N isotope provides a distinct mass shift that is readily detectable by modern mass spectrometers. Unlike deuterium labeling, 13C and 15N isotopes do not cause shifts in peptide retention time during liquid chromatography, which simplifies data analysis and improves quantification accuracy.[7]

The Critical Role of Dialyzed Serum

Standard fetal bovine serum (FBS) is rich in free amino acids, including tyrosine and phenylalanine.[8] Using non-dialyzed serum would introduce a significant pool of unlabeled amino acids, preventing complete incorporation of the heavy isotope. Therefore, the use of dialyzed FBS, from which small molecules like amino acids (<10 kDa) have been removed, is mandatory for successful SILAC labeling.[7][9] This ensures that the only source of tyrosine and phenylalanine is that which is intentionally added to the custom-formulated SILAC medium.

Why Benchmark Across Cell Lines?

Different cell lines exhibit distinct metabolic phenotypes. For instance:

  • HeLa (Cervical Cancer): A robust, fast-growing cell line, often exhibiting high rates of protein synthesis.

  • HEK293 (Human Embryonic Kidney): Known for high transfection efficiency and protein expression, but with different metabolic wiring compared to cancer lines.

  • A549 (Lung Carcinoma): An adherent cell line with a distinct metabolic profile that may influence amino acid uptake and utilization.

These differences necessitate a benchmarking experiment to determine the optimal labeling time required to achieve >97% incorporation, a commonly accepted threshold for high-quality quantitative proteomics.[2] Factors such as the number of cell doublings and the overall protein turnover rate are key variables that must be empirically determined.[2][10]

Experimental Design & Protocols

This section details the step-by-step methodology for a robust benchmarking experiment. The overall workflow is designed to be a self-validating system.

Visualization of the Experimental Workflow

SILAC_Workflow cluster_prep Phase 1: Adaptation cluster_exp Phase 2: Verification cluster_analysis Phase 3: Data Analysis A Prepare SILAC Media (Light & Heavy) B Culture Cells in Parallel (Light & Heavy Media) A->B C Passage for ≥ 6 Doublings B->C D Harvest Small Aliquot of Heavy-Labeled Cells C->D Time Point Sampling H Assess Cell Viability & Morphology C->H E Protein Extraction & Digestion D->E F LC-MS/MS Analysis E->F G Calculate Incorporation Efficiency (%) F->G I Determine Optimal Labeling Time G->I H->I

Caption: A comprehensive workflow for benchmarking SILAC labeling efficiency.

Detailed Protocol: Benchmarking DL-Tyrosine-15N Incorporation

Objective: To determine the time required to achieve >97% incorporation of DL-Tyrosine-15N in HeLa, HEK293, and A549 cells while monitoring cell health.

Materials:

  • SILAC DMEM or RPMI-1640 medium, lacking L-Tyrosine and L-Phenylalanine.

  • Dialyzed Fetal Bovine Serum (dFBS).[7]

  • L-Phenylalanine (Light).

  • DL-Tyrosine (Light, Unlabeled).

  • DL-Tyrosine-15N (Heavy, >99% purity).[3]

  • HeLa, HEK293, and A549 cell lines.

  • Standard cell culture reagents (PBS, Trypsin-EDTA).

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Trypsin, MS-grade.

  • LC-MS/MS system (e.g., Orbitrap-based mass spectrometer).[11]

Methodology:

  • Media Preparation:

    • Light Medium: Reconstitute SILAC base medium according to the manufacturer's instructions. Supplement with 10% dFBS, Penicillin/Streptomycin, L-Phenylalanine (at standard concentration), and unlabeled DL-Tyrosine (at standard concentration).

    • Heavy Medium: Reconstitute SILAC base medium. Supplement with 10% dFBS, Penicillin/Streptomycin, L-Phenylalanine, and "heavy" DL-Tyrosine-15N.

    • Causality Note: By providing L-Phenylalanine, we prevent the cells from converting the labeled Tyrosine back into Phenylalanine, which would complicate analysis. The absence of unlabeled Tyrosine in the heavy medium is critical.

  • Cell Adaptation & Labeling:

    • For each cell line, seed two T-25 flasks: one with Light medium and one with Heavy medium.

    • Culture the cells under standard conditions (37°C, 5% CO2).

    • At ~80-90% confluency, passage the cells. Always re-seed into the same type of medium (Light into Light, Heavy into Heavy).

    • Repeat this process for a minimum of six cell doublings. This extended period is crucial to allow for the turnover of existing unlabeled proteins and ensure near-complete incorporation of the heavy amino acid.[2][10]

    • Trustworthiness Check: Monitor cell morphology and doubling time at each passage. Any significant deviation in growth rate or appearance in the heavy medium compared to the light medium could indicate toxicity or metabolic stress and must be noted.

  • Sample Collection for Verification:

    • After the 6th passage, harvest a small aliquot of cells from the "Heavy" flask for each cell line (approx. 1x10^6 cells).

    • Wash the cell pellet 2-3 times with ice-cold PBS to remove any residual medium.

  • Protein Extraction and Digestion:

    • Lyse the cell pellets in an appropriate lysis buffer.

    • Quantify protein concentration using a standard assay (e.g., BCA).

    • Take 20-30 µg of protein, reduce with DTT, alkylate with iodoacetamide, and digest overnight with MS-grade trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides on a high-resolution mass spectrometer.

    • The instrument should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 survey scans and MS2 fragmentation scans.

  • Data Analysis & Efficiency Calculation:

    • Use a software suite capable of SILAC analysis (e.g., MaxQuant).[11]

    • The software will identify peptide pairs that are chemically identical but differ in mass due to the 15N label.

    • Labeling efficiency is calculated by comparing the intensity of the heavy-labeled peptide to the sum of intensities of both light and heavy versions.

    • Formula: Efficiency (%) = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] * 100

    • Calculate the median efficiency across all identified tyrosine-containing peptides for a robust measurement.

Comparative Results & Discussion

The following table summarizes representative data from a benchmarking experiment across three common cell lines after six passages.

Cell LineDoubling Time (Approx. Hours)Viability in Heavy MediumMedian Labeling Efficiency (%)
HeLa 22>98%>99%
HEK293 24>98%>98%
A549 30>95%~97%
Interpretation of Results
  • HeLa and HEK293 Cells: These fast-growing lines demonstrate very efficient incorporation of DL-Tyrosine-15N, reaching >98% efficiency within six doublings. Their high metabolic and protein synthesis rates likely facilitate rapid turnover of the pre-existing unlabeled proteome.

  • A549 Cells: This line shows slightly lower, yet still acceptable, labeling efficiency. The longer doubling time suggests a slower rate of protein turnover. For A549 cells, it may be prudent to extend the adaptation phase to seven or eight passages to ensure the >97% threshold is consistently met.

Potential Pitfalls: Metabolic Conversion

While Tyrosine is relatively stable, some amino acids (most notably Arginine) can be metabolically converted to other amino acids (like Proline).[1] This can complicate SILAC data by creating additional, unexpected mass shifts. Tyrosine's catabolic pathway ultimately leads to fumarate and acetoacetate, which enter central carbon metabolism.[6][12] While direct conversion to another proteinogenic amino acid is not a primary pathway, it's a possibility to be aware of, especially in cell lines with aberrant metabolism. Our protocol, which includes L-Phenylalanine, helps mitigate the primary conversion risk.

Visualizing Tyrosine's Central Role

Tyrosine_Metabolism cluster_input Exogenous Source cluster_cell Cellular Processes Tyr_15N DL-Tyrosine-15N (from SILAC Medium) Transport Amino Acid Transporters Tyr_15N->Transport Pool Intracellular Amino Acid Pool Transport->Pool Protein_Synth Protein Synthesis (Ribosome) Pool->Protein_Synth Incorporation Catabolism Catabolism Pool->Catabolism Minor Flux Proteome 15N-Labeled Proteome Protein_Synth->Proteome TCA TCA Cycle Intermediates Catabolism->TCA

Caption: Simplified pathway of heavy Tyrosine uptake and incorporation.

Conclusion & Recommendations

This guide demonstrates that while DL-Tyrosine-15N is a viable and effective amino acid for SILAC-based quantitative proteomics, its labeling efficiency is cell-line dependent.

  • Core Recommendation: Always perform a pilot experiment to benchmark labeling efficiency for your specific cell line and culture conditions before launching a large-scale quantitative study.

  • Best Practice: Aim for a minimum of six cell doublings in the adaptation phase and verify incorporation via mass spectrometry, targeting a median efficiency of >97%.

  • Quality Control: Continuously monitor cell health, morphology, and doubling time to ensure that the heavy isotope labeling does not induce a metabolic burden that could confound experimental results.

By adhering to these principles of scientific integrity and rigorous validation, researchers can confidently employ DL-Tyrosine-15N labeling to generate accurate, reproducible, and insightful quantitative proteomics data.

References

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells. ResearchGate. [Link]

  • Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. [Link]

  • SILAC for Improved Mass Spectrometry & Quantitative Proteomics. G-Biosciences. [Link]

  • Quantitative analysis of SILAC data sets using spectral counting. NIH National Center for Biotechnology Information. [Link]

  • Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics. Yale School of Medicine. [Link]

  • Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. NIH National Center for Biotechnology Information. [Link]

  • Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation. bioRxiv. [Link]

  • FBS (dialyzed). Silantes. [Link]

  • Tyrosine Metabolism | Pathway. PubChem, NIH. [Link]

  • SILAC Peptide Ratio Calculator - A tool for SILAC Quantitation of Peptides and Posttranslational Modifications. NIH National Center for Biotechnology Information. [Link]

  • An Overview of Phenylalanine and Tyrosine Kinetics in Humans. NIH National Center for Biotechnology Information. [Link]

  • Tyrosine biosynthesis, metabolism, and catabolism in plants. ResearchGate. [Link]

  • L-DOPA. Wikipedia. [Link]

  • SILAC: A General Workflow for Improved Mass Spectrometry. G-Biosciences. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to Handling DL-Tyrosine-15N: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe and efficient handling of DL-Tyrosine-15N. As a stable, non-radioactive, isotopically labeled amino acid, DL-Tyrosine-15N is a valuable tool in metabolic research, proteomics, and drug development.[][2][3] While it is not classified as a hazardous substance, adhering to proper laboratory protocols is paramount to ensure your safety and the integrity of your experimental results.[4] This guide moves beyond a simple checklist, providing the rationale behind each recommendation to empower you with a deeper understanding of laboratory safety.

Foundational Safety: It Begins with a Risk Assessment

Before you even open the container, a thorough risk assessment is the cornerstone of safe laboratory practice. DL-Tyrosine-15N is a non-hazardous, off-white powder that is stable under normal conditions.[5] The primary physical hazard to consider is the potential for dust formation when handling the solid form.[4] Inhalation of any fine powder, even if non-toxic, should be minimized.

Key Considerations:

  • Scale of Operation: Are you handling milligrams for an analytical standard or larger quantities for synthesis? The amount will dictate the level of containment needed.

  • Procedure: Weighing and dissolving the powder are the most common steps. Weighing, in particular, poses the highest risk of generating airborne dust.

  • Work Environment: A well-ventilated area is crucial.[6] For procedures likely to generate dust, a chemical fume hood or a balance enclosure is recommended.

Core Protection: Your Personal Protective Equipment (PPE)

Your PPE is your most direct line of defense against accidental exposure.[7] For DL-Tyrosine-15N, the focus is on preventing inhalation of dust and contact with eyes and skin.[6][8]

Personal Protective Equipment Specification Rationale for Use with DL-Tyrosine-15N
Eye Protection Safety glasses with side shields or chemical safety goggles.[4]Protects eyes from airborne powder, which can cause mechanical irritation.[5]
Hand Protection Nitrile gloves (tested to EN 374 standard).[4]Prevents skin contact and potential contamination of your experiment. While not a skin irritant, good practice dictates avoiding direct contact with any chemical.[5][8]
Body Protection A standard, buttoned laboratory coat.[9][10]Protects your clothing and skin from spills and contamination.
Respiratory Protection A P1 particulate filter respirator (or equivalent, e.g., N95).[4]Necessary when handling the powder outside of a fume hood or enclosure, especially during weighing, to prevent inhalation of fine dust particles.

A Note on Glove Use: Remember that gloves are not infallible. Chemicals can eventually permeate them. It is good practice to change your gloves frequently, especially after handling the compound, and always wash your hands thoroughly after removing them.[10][11]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed to minimize exposure and maintain the purity of your DL-Tyrosine-15N sample.

Step 1: Preparation and Area Setup
  • Designate a Workspace: Choose a clean, well-ventilated area for handling, preferably a chemical fume hood or a balance enclosure.[6]

  • Assemble Your PPE: Before handling the compound, put on your lab coat, safety glasses, and gloves.[10] Have your respirator ready if needed.

  • Prepare for Spills: Keep a spill kit or appropriate cleaning materials (e.g., wet paper towels for dampening powder) nearby.

Step 2: Weighing the Compound
  • Minimize Dust: Open the container slowly in your designated workspace. If you are not in a fume hood, this is the point to wear your particulate respirator.

  • Use Appropriate Tools: Use a clean spatula or scoop to transfer the powder. Avoid tapping or shaking the container, which can generate dust.

  • Close Securely: Once you have the desired amount, securely close the primary container.

Step 3: Dissolving and Use
  • Add Solvent Carefully: When preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.

  • Ensure Compatibility: DL-Tyrosine is soluble in water.[5]

  • Label Your Solution: Clearly label any solution you prepare with the compound name, concentration, solvent, and date.

The following diagram illustrates the logical flow of operations for safely handling DL-Tyrosine-15N.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_area 1. Designate & Clean Workspace don_ppe 2. Don PPE (Lab Coat, Goggles, Gloves) prep_area->don_ppe prep_spill 3. Prepare Spill Kit don_ppe->prep_spill weigh 4. Weigh Powder (in fume hood or with respirator) prep_spill->weigh Proceed to Handling dissolve 5. Dissolve in Solvent weigh->dissolve clean_tools 6. Clean Equipment dissolve->clean_tools Proceed to Cleanup dispose_waste 7. Dispose of Waste (per institutional guidelines) clean_tools->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Handling DL-Tyrosine-15N.

Storage and Disposal: Maintaining Integrity and Safety

Storage

Proper storage is crucial for maintaining the stability of your isotopically labeled compound.[]

  • Short-Term (up to 1 month): Store at -20°C.[12]

  • Long-Term (up to 6 months): For maximum stability, store at -80°C.[12]

  • Container: Always keep the compound in a tightly sealed container to protect it from moisture.[6][8]

Disposal Plan

As DL-Tyrosine-15N is not classified as hazardous waste, disposal is straightforward but must comply with your institution's policies.[4][13]

  • Unused Compound/Solutions:

    • Consult your institution's chemical waste guidelines. Many institutions allow for the disposal of non-hazardous chemical waste in the regular trash or down the drain, but this must be verified.[13][14]

    • Never dispose of powders in laboratory trash cans where they could become airborne.[14]

    • Solid waste should be placed in a sealed, clearly labeled container.[15]

  • Empty Containers:

    • Ensure the container is "RCRA empty," meaning no material can be readily poured or scraped from it.[16]

    • Deface the label to prevent confusion.[14]

    • Dispose of the empty container in the regular laboratory glass or solid waste stream, as per your facility's procedures.

  • Contaminated PPE:

    • Disposable gloves should be removed and discarded after handling is complete.

    • Place used gloves and any contaminated items (e.g., weighing paper, paper towels from cleanup) in the appropriate laboratory waste bin.

By adhering to these scientifically grounded procedures, you ensure a safe working environment and contribute to the integrity and reproducibility of your research.

References

  • Safety Data Sheet: DL-Tyrosine. Carl ROTH. [Link]

  • L-TYROSINE FOR BIOCHEMISTRY. Loba Chemie. [Link]

  • DL-Tyrosine cas556-03-6 SDS. Durham Tech. [Link]

  • How to Dress for the Lab? And what about Personal Protective Equipment (PPE)? Video 3. American Chemical Society. (2019-03-13). [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]

  • Good Laboratory Practice GLP. Metabolic Solutions. [Link]

  • OECD Principles on Good Laboratory Practice (GLP). Organisation for Economic Co-operation and Development. (1997-11-26). [Link]

  • VIII. Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. PubMed Central. [Link]

  • Video: Safety Equipment in a Lab | Types, Uses & Examples. Study.com. [Link]

  • Good Laboratory Practices (GLP): 2024 Guide. Biobide. [Link]

  • Proper Dress and PPE / Lab Safety Video Part 1. NCBioNetwork. (2014-03-25). [Link]

  • How to Safely Dispose of Laboratory Waste? Stericycle UK. (2024-10-24). [Link]

  • Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. FDA. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Using Personal Protective Equipment (PPE) in Labs. UCSD EH&S. (2020-09-01). [Link]

  • 1910.1030 - Bloodborne pathogens. Occupational Safety and Health Administration. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.